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(R)-2-amino-2-ethylpent-4-enoic acid Documentation Hub

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  • Product: (R)-2-amino-2-ethylpent-4-enoic acid

Core Science & Biosynthesis

Foundational

Stereoselective synthesis of a-ethyl-a-vinyl amino acids

This guide details the stereoselective synthesis of -ethyl- -vinyl amino acids , a specialized class of quaternary -amino acids. These molecules are critical in peptidomimetics for their ability to enforce specific secon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis of


-ethyl-

-vinyl amino acids
, a specialized class of quaternary

-amino acids. These molecules are critical in peptidomimetics for their ability to enforce specific secondary structures (e.g.,

-helices, turn motifs) and in medicinal chemistry as mechanism-based inhibitors (suicide substrates) of Pyridoxal Phosphate (PLP)-dependent enzymes.

Stereoselective Synthesis of -Ethyl- -Vinyl Amino Acids: A Technical Guide

Part 1: Executive Strategic Analysis

The Synthetic Challenge

Synthesizing


-ethyl-

-vinyl amino acids presents a unique "perfect storm" of chemical challenges:
  • Quaternary Steric Congestion: Creating a tetrasubstituted carbon center is inherently difficult due to the steric bulk of the incoming electrophile and the nucleophile.

  • Electronic Deactivation: The vinyl group is electron-withdrawing relative to an alkyl group, affecting the nucleophilicity of the

    
    -carbon in enolate precursors.
    
  • Regiocontrol (

    
     vs. 
    
    
    
    ):
    In vinylglycine derivatives, the extended
    
    
    -system allows for attack at either the
    
    
    -position (desired) or the
    
    
    -position (undesired).
  • Polymerization Risk: The vinyl group is prone to polymerization or isomerization under the strong basic conditions typically required for enolate generation.

The Solution Architecture

While modern Phase Transfer Catalysis (PTC) (e.g., Maruoka catalysts) excels at alkylation, direct vinylation of an enolate is chemically forbidden via standard


 mechanisms (vinyl halides do not undergo 

).

Therefore, the most robust, field-proven strategy relies on reversing the disconnection :

  • Start with the Vinyl Group: Utilize a chiral vinylglycine scaffold.[1][2][3]

  • Introduce the Ethyl Group: Perform a stereoselective alkylation using an ethyl halide.

This guide focuses on the Berkowitz Protocol (Dianionic Dienolate Alkylation) as the primary validated methodology, supported by the Chiral Auxiliary approach.

Part 2: Core Methodology – The Berkowitz Protocol

Mechanistic Logic

This method utilizes a dianionic dienolate derived from N-benzoyl-vinylglycine esterified with a chiral auxiliary. The key to stereocontrol is the specific conformation of the dienolate intermediate.

  • Chiral Auxiliary: (-)-8-(

    
    -naphthyl)menthol (d’Angelo’s auxiliary).[2][3] The bulky naphthyl group provides superior facial shielding compared to the standard phenylmenthol.
    
  • Dianion Formation: Treatment with a strong base (LiHMDS) generates a species with negative charge delocalized over the nitrogen and the oxygen/carbon framework.

  • Stereocontrol Model: The "Exo-Extended" conformation.[2][3] The lithium cation chelates between the enolate oxygen and the benzoyl carbonyl oxygen, locking the geometry. The naphthyl ring blocks the re-face, forcing the ethyl electrophile to attack from the si-face.

Validated Workflow
Step 1: Substrate Synthesis

The starting material is the N-benzoyl-protected vinylglycine ester of (-)-8-(


-naphthyl)menthol.
  • Note: Vinylglycine is sensitive. It is often best synthesized via the dehydration of methionine sulfoxide or oxidative elimination of phenylselenocysteine derivatives.

Step 2: Enolization and Alkylation[4]
  • Solvent System: THF is used for solubility, with HMPA (hexamethylphosphoramide) or DMPU added to disrupt ion aggregates, increasing the reactivity of the enolate.

  • Temperature: Strictly

    
     to prevent polymerization and ensure kinetic control.
    
  • Electrophile: Ethyl Iodide (EtI). It is sufficiently reactive to overcome the steric hindrance of the quaternary center.

Step 3: Hydrolysis/Recovery
  • The auxiliary is cleaved under harsh basic conditions or reductive conditions, depending on the sensitivity of the final product. For

    
    -ethyl-
    
    
    
    -vinyl amino acids, standard acid hydrolysis (6N HCl) can be risky due to the vinyl group; mild basic hydrolysis or reductive cleavage is preferred.

Part 3: Experimental Protocol

Target: Synthesis of (S)-


-ethyl-

-vinylglycine (protected).
Reagents & Equipment[5]
  • Substrate: N-Benzoyl-vinylglycine-(-)-8-(

    
    -naphthyl)menthyl ester (
    
    
    
    equiv).
  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (

    
     equiv).
    
  • Additive: HMPA (

    
     equiv) [Caution: Carcinogen. Substitute with DMPU if safety protocols require, though yield may decrease slightly].
    
  • Electrophile: Ethyl Iodide (

    
     equiv).
    
  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Dianion Generation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add anhydrous THF and HMPA. Cool to

      
      .
      
    • Add LiHMDS dropwise. Stir for 10 minutes.

    • Cannulate a solution of the Substrate in THF (pre-cooled to

      
      ) into the base mixture over 15 minutes. The solution will turn deep yellow/orange, indicating dianion formation.
      
    • Stir at

      
       for 45 minutes to ensure complete deprotonation and conformational equilibration.
      
  • Alkylation:

    • Add neat Ethyl Iodide rapidly via syringe.

    • Maintain temperature at

      
       for 4 hours. Crucial: Do not let it warm up, or 
      
      
      
      -alkylation (thermodynamic product) becomes competitive.
  • Workup:

    • Quench with saturated

      
       solution while still at 
      
      
      
      .
    • Warm to room temperature.[4][5][6] Dilute with

      
      .
      
    • Wash organic layer with water (

      
      ), then brine. Dry over 
      
      
      
      .
    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Outcome: The

      
      -alkylated product is typically isolated in >80% yield with >95:5 dr (diastereomeric ratio).
      

Part 4: Visualization of Signaling & Logic

Pathway Diagram: Stereoselective Alkylation Mechanism

The following diagram illustrates the critical "Exo-Extended" transition state and the flow of the synthesis.

BerkowitzSynthesis cluster_mechanism Stereocontrol Mechanism Substrate N-Benzoyl-Vinylglycine (Naphthylmenthyl Ester) Base LiHMDS / THF / HMPA (-78°C) Substrate->Base Deprotonation Dianion Dianionic Dienolate (Exo-Extended Conformation) Base->Dianion Formation Transition Li-Chelated Transition State (Re-face blocked by Naphthyl) Dianion->Transition Conformational Lock Product (S)-alpha-Ethyl-alpha-Vinyl Amino Acid Ester Transition->Product Si-face Attack by EtI Electrophile Ethyl Iodide (EtI) Electrophile->Transition S_N2 Reaction

Caption: Mechanistic flow of the Berkowitz dianion alkylation showing the critical conformational lock that ensures stereoselectivity.

Part 5: Data Summary & Applications

Comparative Analysis of Methods
ParameterBerkowitz Method (Recommended)Schöllkopf Bis-Lactim EtherPhase Transfer Catalysis (Maruoka)
Primary Disconnection Alkylation of Vinyl groupVinylation of Alkyl groupAlkylation of Schiff Base
Stereoselectivity (de) High (>95%)High (>95%)Good (80-90%)
Scaleability Moderate (Auxiliary recovery needed)HighHigh (Catalytic)
Limitation Requires synthesis of chiral esterDifficult to introduce vinyl group directlyDirect vinylation impossible; requires allyl + isomerization
Applications in Drug Development
  • PLP-Enzyme Inhibition: The vinyl group acts as a "Trojan Horse."[7] Upon processing by a PLP-dependent decarboxylase, the vinyl group conjugates with the cofactor, leading to covalent inactivation of the enzyme. The

    
    -ethyl group prevents normal turnover, enhancing potency.
    
  • Conformational Constraint: In peptide backbones,

    
    -disubstituted amino acids restrict the 
    
    
    
    and
    
    
    torsion angles. The
    
    
    -ethyl-
    
    
    -vinyl motif specifically promotes extended C5-conformations or
    
    
    -helices
    , depending on the oligomer sequence.
  • Ring-Closing Metathesis (RCM): The vinyl group serves as a handle for RCM with other olefinic residues, allowing for the creation of "stapled peptides" or cyclic amino acid derivatives (e.g., dehydropipecolic acid derivatives).

References

  • Berkowitz, D. B., Chisowa, E., & McFadden, J. M. (2000). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher

    
    -Vinyl Amino Acids. The Journal of Organic Chemistry. 
    
  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001).[8] Asymmetric Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry.
  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition.

  • Berkowitz, D. B., & de la Salud-Bea, R. (2004). Synthesis of Quaternary Amino Acids Bearing a (2'Z)-Fluorovinyl

    
    -Branch: Potential PLP Enzyme Inactivators. Journal of Organic Chemistry. 
    

Sources

Exploratory

The Architectural Evolution of Peptides: A Technical Guide to Novel Chiral Building Blocks in Drug Discovery

Foreword: Beyond Nature's Canon For decades, the 20 proteinogenic amino acids have served as the fundamental alphabet of peptide science. However, the inherent limitations of natural peptides—poor metabolic stability, li...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Nature's Canon

For decades, the 20 proteinogenic amino acids have served as the fundamental alphabet of peptide science. However, the inherent limitations of natural peptides—poor metabolic stability, limited conformational diversity, and often low oral bioavailability—have historically hampered their therapeutic potential.[1][2] The modern era of peptide drug discovery is defined by a strategic departure from this canonical set, venturing into the vast and intricate world of novel chiral building blocks.[3][4] This guide provides an in-depth exploration of these innovative molecular scaffolds, offering researchers, scientists, and drug development professionals a technical and practical overview of their synthesis, incorporation, and transformative impact on peptide-based therapeutics. We will delve into the causality behind the selection and application of these building blocks, presenting not just protocols, but the strategic thinking of a seasoned application scientist.

The Imperative of Chirality and Conformational Control

The biological activity of a peptide is inextricably linked to its three-dimensional structure, which is dictated by the chirality of its constituent amino acids and the rotational freedom of its backbone. Introducing non-natural chiral centers and conformational constraints are powerful strategies to sculpt peptides into bioactive conformations with enhanced drug-like properties.[5][6] This approach allows for the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior pharmacological profiles.[7][8]

Expanding the Synthetic Repertoire: Key Classes of Novel Chiral Building Blocks

The rational design of modern peptide therapeutics hinges on an expanded toolbox of non-canonical amino acids. These building blocks offer precise control over the physicochemical properties and biological activity of the resulting peptide.

N-Methylated Amino Acids: Engineering Proteolytic Resistance and Permeability

N-methylation, the substitution of the amide proton with a methyl group, is a subtle yet profound modification that can dramatically enhance a peptide's therapeutic potential.[5][9] This modification imparts significant resistance to enzymatic degradation and can improve membrane permeability by reducing the number of hydrogen bond donors.[5][10]

Causality of Experimental Choice: The decision to incorporate an N-methylated amino acid is often driven by the need to overcome proteolytic instability, a primary failure mode for peptide drugs in vivo. Furthermore, by disrupting the regular hydrogen-bonding network that stabilizes secondary structures like α-helices and β-sheets, N-methylation can induce specific conformational changes that may be beneficial for receptor binding.[11]

Featured Protocol: Solid-Phase Synthesis of N-Methylated Amino Acids

This protocol is based on the efficient on-resin N-methylation procedure, which is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13]

Materials:

  • Fmoc-protected amino acid loaded resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • N-methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)[14]

  • Appropriate protected amino acids for subsequent couplings

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in NMP for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in NMP (2 x 10 min). Wash the resin thoroughly with NMP and DCM.

  • Sulfonamide Formation:

    • Prepare a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in NMP.[13]

    • Add the solution to the resin and shake for 1-2 hours at room temperature.

    • Wash the resin with NMP and DCM.

  • N-Methylation:

    • Prepare a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in NMP.

    • Add the solution to the resin and shake for 5-10 minutes.

    • Repeat the methylation step one more time.

    • Wash the resin with NMP and DCM.

  • Sulfonamide Cleavage:

    • Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP.

    • Add the solution to the resin and shake for 2 x 5 minutes.

    • Wash the resin with NMP and DCM.

  • Coupling of the Next Amino Acid: The newly formed N-methylated amino acid is ready for coupling to the next Fmoc-protected amino acid using standard coupling reagents. Due to the increased steric hindrance of the N-methylated amine, stronger coupling reagents like HATU are recommended.[14]

Self-Validation: The success of each step can be monitored using qualitative tests such as the Kaiser test (for primary amines) and the chloranil test (for secondary amines). The final product should be characterized by mass spectrometry to confirm the mass shift corresponding to the addition of a methyl group.

β-Amino Acids: Backbone Homologation for Novel Secondary Structures

β-amino acids, which contain an additional carbon atom in their backbone compared to their α-amino acid counterparts, are powerful tools for creating novel peptide secondary structures and enhancing metabolic stability.[15][16] Peptides composed entirely of β-amino acids, known as β-peptides, can adopt stable helical, turn, and sheet-like conformations that are resistant to proteolysis.[17]

Causality of Experimental Choice: The incorporation of β-amino acids is a strategic choice when the goal is to create peptidomimetics with well-defined and proteolytically stable secondary structures.[18] The diverse stereochemistry possible with β-amino acids (chirality at both Cα and Cβ) provides a vast design space for mimicking or improving upon natural peptide conformations.[16]

Conformationally Constrained Amino Acids: Pre-organizing for Potency

Constraining the conformational freedom of amino acid side chains or backbones can pre-organize a peptide into its bioactive conformation, leading to a significant increase in binding affinity and selectivity.[5][6] This can be achieved through the incorporation of cyclic amino acids or by "stapling" the peptide chain.

Small-ring systems like azetidine-2-carboxylic acid and piperidine-based amino acids introduce rigid constraints into the peptide backbone.[19][20] These proline analogs can induce unique turns and kinks in the peptide chain, influencing its overall topology.[21][22] The synthesis of these building blocks often involves stereoselective methods to ensure enantiopurity.[23][24][25]

Stapled peptides are a class of conformationally constrained peptides where an all-hydrocarbon staple is introduced to lock the peptide into an α-helical conformation.[3][26] This is typically achieved by incorporating two unnatural amino acids bearing olefinic side chains, which are then cross-linked via ring-closing metathesis.[4][27] Stapled peptides have shown great promise in targeting intracellular protein-protein interactions, which have traditionally been challenging to address with small molecules or biologics.[26][28]

Fluorinated Amino Acids: Fine-Tuning Physicochemical Properties

The introduction of fluorine into amino acids can have a profound impact on their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[29][30] The high electronegativity of fluorine can alter the pKa of nearby functional groups and create novel, favorable interactions with protein targets.[2][] The synthesis of fluorinated amino acids often requires specialized fluorination reagents and strategies.[9]

Enabling Technologies for the Integration of Novel Building Blocks

The successful application of novel chiral building blocks is critically dependent on a sophisticated synthetic and strategic framework. Solid-phase peptide synthesis (SPPS), orthogonal protection schemes, and chemoselective ligation methods are the pillars of modern peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS): The Engine of Peptide Construction

SPPS remains the dominant methodology for the chemical synthesis of peptides.[32] Its efficiency and amenability to automation have made the routine synthesis of complex peptides possible. The choice of resin, linker, and coupling reagents must be carefully considered, especially when incorporating sterically hindered or sensitive novel amino acids.[32]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Peptide Pure Peptide Purification->Peptide NCL_Mechanism cluster_0 Step 1: Transthioesterification cluster_1 Step 2: S-to-N Acyl Shift Peptide1 Peptide-1-thioester Intermediate1 Thioester-linked Intermediate Peptide1->Intermediate1 + Peptide2 Cys-Peptide-2 Peptide2->Intermediate1 Intermediate2 Thioester-linked Intermediate FinalPeptide Ligated Peptide (Native Amide Bond) Intermediate2->FinalPeptide Intramolecular Rearrangement

Sources

Foundational

Introduction: The Challenge of α-Quaternary Unsaturated Amino Acids

An in-depth technical guide on the structural characterization of (R)-2-amino-2-ethylpent-4-enoic acid for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the ne...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the structural characterization of (R)-2-amino-2-ethylpent-4-enoic acid for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the necessary analytical techniques for unambiguous structural elucidation and stereochemical assignment.

(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structure is unique due to the presence of a stereogenic center at the α-carbon, which is quaternary, and a terminal vinyl group. This combination presents specific challenges for characterization. Unlike simpler amino acids, the absence of an α-proton eliminates common NMR analysis techniques, necessitating a more sophisticated, multi-technique approach to confirm its constitution, configuration, and purity.

This guide details a systematic workflow for the complete structural characterization of this molecule, emphasizing the rationale behind the selection of each analytical method. The protocols and data presented are representative and designed to serve as a practical blueprint for researchers working with novel amino acid derivatives.

Part 1: Constitutional Elucidation via Spectroscopy

The first phase of characterization focuses on confirming the molecular formula and the connectivity of atoms. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry can be misleading, especially for novel compounds. HRMS provides the necessary accuracy to distinguish between isobaric species and lend high confidence to the molecular formula.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the elemental composition.

Trustworthiness: Self-Validating Data The calculated molecular formula C₇H₁₃NO₂ has a theoretical exact mass of 143.0946 g/mol . The HRMS experiment should yield a measured mass for the [M+H]⁺ ion (C₇H₁₄NO₂⁺) that is within a narrow tolerance (e.g., ± 0.0005 Da) of the theoretical value of 144.1025. This provides a high-confidence confirmation of the elemental formula.

Table 1: Representative HRMS Data

Parameter Theoretical Value Observed Value Deviation (ppm)
Formula C₇H₁₄NO₂⁺ - -

| Exact Mass | 144.1025 | 144.1021 | -2.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. For (R)-2-amino-2-ethylpent-4-enoic acid, the lack of an α-proton requires the use of 2D NMR techniques to piece together the carbon skeleton. A standard suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is necessary.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O). The choice of solvent is critical; D₂O will result in the exchange of the amine and carboxylic acid protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C{¹H} NMR: Provides information on the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary centers.

Workflow for Structural Assembly using NMR Data

G cluster_data NMR Data Acquisition cluster_analysis Structural Analysis 1H 1H NMR A Identify Spin Systems (Ethyl & Vinyl groups) via COSY 1H->A 13C 13C NMR C Connect Fragments via Quaternary Carbons (C1, C2) using HMBC 13C->C COSY 2D COSY COSY->A HSQC 2D HSQC B Assign Direct C-H Attachments via HSQC HSQC->B HMBC 2D HMBC HMBC->C A->B B->C D Confirm Constitution C->D

Caption: NMR workflow for constitutional elucidation.

Trustworthiness: Cross-Validation of Data The power of this NMR workflow lies in its self-validating nature. The HMBC experiment is particularly critical as it provides the correlations necessary to connect molecular fragments through the quaternary α-carbon[1][2][3]. For instance, the protons of the ethyl group (CH₂) should show a correlation to the α-carbon (C2) and the carboxylic carbon (C1). Similarly, the protons of the CH₂ group in the pentenyl chain should correlate to C2. These long-range correlations are the definitive links that build the molecular skeleton.

Table 2: Representative NMR Data (400 MHz, CD₃OD)

Position δ ¹³C (ppm) δ ¹H (ppm) ¹H Multiplicity, J (Hz) Key HMBC Correlations (¹H → ¹³C)
1 175.5 - - C2, C6
2 65.0 - - -
3 35.2 2.55 m C2, C4, C5
4 133.0 5.80 ddt, J=17.2, 10.4, 6.8 C2, C3, C5
5 118.5 5.15 m C3, C4
6 28.8 1.90 m C2, C7

| 7 | 8.5 | 0.95 | t, J=7.4 | C2, C6 |

Part 2: Stereochemical Assignment

With the constitution confirmed, the next critical step is to determine the absolute configuration at the C2 stereocenter.

Chiroptical Methods: Specific Rotation

Expertise & Experience: Specific rotation is a fundamental property of chiral molecules and provides the first piece of experimental evidence for the enantiomeric form of the compound. While it doesn't determine the absolute configuration on its own without a reference value, it is an essential parameter for characterizing an enantiomerically pure substance.

Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the compound of known concentration (c, in g/100 mL) in a suitable solvent (e.g., methanol). A typical concentration is 1.0 g/100 mL.

  • Instrumentation: Use a polarimeter with a sodium lamp (D line, 589 nm).

  • Measurement: Measure the observed rotation (α) at a defined temperature (e.g., 20°C) using a standard 1 dm path length cell.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters.

Trustworthiness: Consistency Check The sign of the rotation (+ or -) is a physical constant for a given enantiomer under specific conditions. For a sample purported to be the (R)-enantiomer, the sign of the measured specific rotation must be consistent across different batches. For example, a hypothetical value might be [α]²⁰D = -15.2 (c 1.0, MeOH).

Single-Crystal X-ray Crystallography

Expertise & Experience: The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional model of the molecule, directly visualizing the spatial arrangement of its atoms.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). If the amino acid itself does not crystallize well, derivatization (e.g., forming a salt with a chiral acid or base) may be necessary.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the model against the collected data.

  • Absolute Structure Determination: Determine the absolute configuration using anomalous dispersion effects. The Flack parameter should refine to a value close to zero for the correct enantiomer.

Workflow for Absolute Configuration Determination

G A Obtain High-Quality Single Crystal B Collect X-ray Diffraction Data A->B C Solve Electron Density Map (Determine Connectivity) B->C D Refine Atomic Positions & Thermal Parameters C->D E Analyze Anomalous Dispersion (Calculate Flack Parameter) D->E F Assign (R) or (S) Configuration (Flack ~ 0 indicates correct assignment) E->F

Caption: Workflow for X-ray crystallography.

Trustworthiness: The Flack Parameter The Flack parameter is a critical internal validator for the assignment of absolute configuration. A value of approximately 0 indicates that the assigned stereochemistry is correct, while a value near 1 suggests the inverted structure is the correct one. This provides a high degree of confidence in the final (R) or (S) assignment.

Conclusion

The structural characterization of (R)-2-amino-2-ethylpent-4-enoic acid requires a logical, multi-faceted approach. The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a robust method for determining the molecular formula and atomic connectivity. The definitive assignment of the absolute (R)-configuration is best achieved through single-crystal X-ray crystallography, supported by chiroptical data. This comprehensive characterization is essential for ensuring the identity, purity, and stereochemical integrity of the compound for its application in research and drug development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

Sources

Exploratory

Spectroscopic data for novel a,a-disubstituted amino acids

This technical guide details the spectroscopic characterization of novel -disubstituted amino acids ( -AA), a class of non-proteinogenic residues critical for imposing specific conformational constraints (e.g., -helices,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of novel


-disubstituted amino acids (

-AA), a class of non-proteinogenic residues critical for imposing specific conformational constraints (e.g.,

-helices,

-helices) and enhancing proteolytic stability in peptidomimetics.

Technical Guide: Spectroscopic Elucidation of Novel -Disubstituted Amino Acids

Core Directive & Scientific Rationale

The structural elucidation of


-disubstituted amino acids presents a unique analytical challenge compared to standard proteinogenic amino acids. The replacement of the 

-hydrogen with an alkyl or aryl group eliminates the characteristic

proton signal in

NMR, removing the primary scalar coupling pathway (

) used for backbone assignment.

Consequently, the characterization workflow must pivot from proton-centric methods to heteronuclear correlation and chiroptical analysis . This guide establishes a self-validating protocol to confirm chemical structure, stereochemistry, and induced secondary structure.

NMR Spectroscopy: The Quaternary Carbon Challenge

The Quaternary Center ( )

The defining feature of an


-AA is the quaternary 

-carbon. In

C NMR, this nucleus typically resonates between 55–70 ppm , significantly downfield from standard

signals (often 50–60 ppm) but distinct due to its relaxation behavior.

Technical Hurdle: Quaternary carbons lack attached protons, resulting in:

  • No Nuclear Overhauser Effect (NOE) enhancement during broadband decoupling.

  • Long Longitudinal Relaxation Times (

    
    ):  Often 
    
    
    
    seconds, leading to saturation and signal loss in standard rapid-pulsing experiments.
Optimized Acquisition Protocol

To rigorously assign the


, use the following parameter set. This protocol is self-validating: if the HMBC correlations described below are absent, the structure or assignment is incorrect.
  • 1D

    
    C NMR: 
    
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      seconds (standard is 1-2s).
    • Pulse Angle:

      
       (to prevent saturation).
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimization: Set long-range coupling constant (

      
      ) to 6–8 Hz.
      
    • The Validation Triangulation: The

      
       peak must show correlations from:
      
      • Amide Proton (

        
        ):  A strong 
        
        
        
        or
        
        
        correlation.
      • Side Chain Protons (

        
        ):  Correlations from both substituents at the 
        
        
        
        -position.
      • Carbonyl Carbon (

        
        ):  Verified via HMBC from 
        
        
        
        to
        
        
        and
        
        
        .
Stereochemical Probes (NOESY/ROESY)

Since scalar coupling (


-coupling) is absent between the backbone N and C

, stereochemistry cannot be determined by

(Karplus relation). Instead, use NOE intensities.
  • Aib-like residues: In helical conformations, strong

    
     NOEs are observed.
    
  • Chiral

    
    -AAs:  The spatial proximity of the pro-
    
    
    
    vs. pro-
    
    
    side chain to the amide proton determines the screw sense (P or M) of the induced helix.

Conformational Analysis: IR and CD

Novel


-AAs are rarely synthesized as isolated monomers; their value lies in peptide integration. Spectroscopic data must distinguish between 

-helical,

-helical, and planar (

) forms.
Infrared Spectroscopy (FT-IR)

In non-hydrogen bonding solvents (e.g.,


), the Amide A region (

stretch) is diagnostic.
  • Free NH:

    
    
    
  • Hydrogen Bonded NH:

    
    
    
  • 
     Conformation:  Often shows a sharp band near 
    
    
    
    (intramolecular 5-membered ring H-bond).
Circular Dichroism (CD)

CD is the primary tool for assessing the helical propensity induced by the novel residue.

  • 
    -Helix:  Characterized by a negative maximum near 207 nm  and a shoulder at 222 nm  (ratio 
    
    
    
    ).
  • 
    -Helix:  Distinct double minima at 208 nm  and 222 nm  of nearly equal intensity.
    
  • Planar (

    
    ):  Weak or negligible CD signals due to lack of macroscopic chirality in the backbone, even if side chains are chiral.
    

Experimental Workflow & Visualization

The following diagram outlines the logical flow for characterizing a novel


-AA, from synthesis to 3D structure determination.

AlphaAlphaCharacterization Start Crude Novel alpha,alpha-AA Peptide HRMS HRMS (ESI/MALDI) Confirm Formula Start->HRMS NMR_1D 1D 1H & 13C NMR (d1 > 5s for Cq) HRMS->NMR_1D NMR_2D 2D HMBC & HSQC Assign Quaternary C NMR_1D->NMR_2D Decision_Cq Cq Assigned? NMR_2D->Decision_Cq Decision_Cq->NMR_2D No (Refine Params) IR FT-IR (CDCl3) Check Amide A Region Decision_Cq->IR Yes CD CD Spectroscopy (MeOH/TFE) IR->CD NOESY NOESY/ROESY (d_NN vs d_alphaN) CD->NOESY XRay X-Ray Crystallography (Gold Standard) NOESY->XRay Optional Result_Helix Confirm 3-10 or Alpha Helix NOESY->Result_Helix Strong d_NN Result_Planar Confirm C5 Planar Conf NOESY->Result_Planar Weak d_NN XRay->Result_Helix

Figure 1: Logical workflow for the structural elucidation of novel


-disubstituted amino acids, prioritizing quaternary carbon assignment and conformational validation.

Quantitative Data Summary

Table 1: Diagnostic C NMR Chemical Shifts (Typical Ranges)

Note: Values are solvent-dependent (typically


 or 

).
Carbon TypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)HMBC Correlations
Carbonyl (

)
170 – 176Quaternary (Invisible)

from

,

from


-Carbon (

)
56 – 70 Quaternary (Invisible)

from

,

from

Side Chain (

)
20 – 40 (Alkyl)Positive (

) / Negative (

)

to

(HSQC)
Aromatic

130 – 145Quaternary

from

Table 2: Circular Dichroism (CD) Signatures

Used to determine the secondary structure induced by the


-AA.
ConformationMinima (

)
Maxima (

)
Ratio (

)
Right-handed

-Helix
208 nm, 222 nm~192 nm

Right-handed

-Helix
~207 nm, (222 nm shoulder)~190 nm

Planar (

)
None / WeakNone / WeakN/A
Random Coil ~198 nm~218 nm (weak)N/A

Detailed Experimental Protocol

Protocol: High-Sensitivity Characterization of Sterically Hindered Peptides

Objective: Obtain unambiguous assignment of the quaternary


-carbon and define the backbone conformation.

Materials:

  • Sample: 5–10 mg of pure peptide containing the novel

    
    -AA.
    
  • Solvent:

    
     (for H-bonding studies) or 
    
    
    
    (for solubility).
  • Instrument: 500 MHz NMR or higher equipped with a cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in 600

      
      L of solvent. Filter through a 0.2 
      
      
      
      m PTFE filter to remove particulates that degrade line shape.
  • 1D Proton NMR (Baseline):

    • Acquire a standard

      
       spectrum.
      
    • Check: Ensure amide protons (

      
      ) are visible (typically 6.0–9.0 ppm). If broad, the rate of exchange or conformational interconversion is high. Action: Lower temperature to 278 K to sharpen signals.
      
  • 1D

    
    C NMR (Quaternary Detection): 
    
    • Pulse sequence: Standard proton-decoupled

      
      C.
      
    • CRITICAL SETTING: Set relaxation delay (

      
      ) to 5.0 seconds .
      
    • Scans: Minimum 1024 scans to resolve low-intensity

      
       signals.
      
  • 2D HMBC (The Linker):

    • Set

      
       to 7 Hz.
      
    • Acquire 2048 x 256 points.

    • Analysis: Look for the "cross-peak cluster" at ~60 ppm (

      
      ). You must see correlations from the amide 
      
      
      
      and the side-chain methyl/alkyl protons.
  • Variable Temperature (VT) NMR (H-Bonding Validation):

    • Measure

      
       chemical shifts of amide protons at 5 K intervals (e.g., 298K to 323K).
      
    • Calculate temperature coefficient (

      
      ).[1]
      
    • Interpretation: Values

      
       indicate solvent-shielded (H-bonded) amides, confirming stable secondary structure (helix/turn).
      

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.[2][3] Link

  • Toniolo, C., et al. (2002). Synthesis, conformational analysis, and spectroscopic characterization of peptides based on Daf, the first rigid transition-metal receptor, cyclic C(alpha,alpha)-disubstituted glycine.[4] Biopolymers.[4][5][6] Link

  • Imawaka, N., et al. (2000). The First Fully Planar C5-Conformation of Homooligopeptides Prepared from a Chiral alpha-Ethylated alpha,alpha-Disubstituted Amino Acid.[7] Helvetica Chimica Acta. Link

  • Ueda, A., et al. (2011). Synthesis of Chiral

    
    -Trifluoromethyl 
    
    
    
    -Disubstituted
    
    
    -Amino Acids and Conformational Analysis of L-Leu-Based Peptides. Chemistry – An Asian Journal. Link
  • Clayden, J., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation.[1][5] Biopolymers.[4][5][6] Link

  • Kato, T., et al. (2022).[2] Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1.[2] Chemical & Pharmaceutical Bulletin.[2][3] Link

Sources

Foundational

Technical Guide: Discovery and Synthesis of New Unnatural Amino Acids (UAAs)

Executive Summary & Strategic Value The expansion of the genetic code to include unnatural amino acids (UAAs) allows for the site-specific introduction of novel chemical functionalities—bio-orthogonal handles (azides, al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The expansion of the genetic code to include unnatural amino acids (UAAs) allows for the site-specific introduction of novel chemical functionalities—bio-orthogonal handles (azides, alkynes), post-translational modification (PTM) mimics, and photo-crosslinkers—into proteins in vivo.

This guide provides a rigorous technical framework for the discovery of orthogonal translation systems (OTS) and the synthesis of corresponding UAAs. Unlike standard cloning protocols, GCE requires the synchronization of organic synthesis, computational protein design, and directed evolution.

Core Principles of Orthogonality

For a UAA system to function, it must satisfy three "Orthogonality Laws":

  • tRNA Orthogonality: The orthogonal tRNA (O-tRNA) must not be recognized by the host's endogenous aminoacyl-tRNA synthetases (aaRS).[1]

  • Synthetase Orthogonality: The orthogonal synthetase (O-RS) must not aminoacylate any endogenous host tRNAs.[1]

  • Substrate Specificity: The O-RS must uniquely charge the O-tRNA with the UAA and exclude all 20 canonical amino acids.

Phase I: Computational Design & Scaffold Selection

Before wet-lab evolution, the appropriate enzyme scaffold must be selected and computationally primed.

Scaffold Selection Matrix

The choice of synthetase depends on the host organism and the chemical nature of the UAA.

FeatureMjTyrRS / tRNA_CUA MbPylRS / tRNA_CUA
Origin Methanocaldococcus jannaschii (Archaea)Methanosarcina barkeri/mazei (Archaea)
Host Compatibility E. coli (Orthogonal)E. coli, Yeast, Mammalian (Orthogonal)
Substrate Preference Aromatic side chains (Tyr analogs)Long aliphatic chains, Lysine derivatives
Active Site Architecture Rigid, requires extensive mutationLarge, hydrophobic, highly plastic
Key Residues to Mutate Y32, L65, F108, Q109, D158, L162Y306, L309, C348, Y384, W417
Computational Modeling (Rosetta)

Rational design reduces the library size required for directed evolution.

  • Workflow: Use the Rosetta Design module to model the UAA into the active site of the wild-type synthetase (e.g., PDB: 1ZH6 for MjTyrRS).

  • Objective: Identify steric clashes. If the UAA contains a bulky para-substituent (e.g., p-azido-L-phenylalanine), residues covering the deep pocket (e.g., Y32, D158 in MjTyrRS) must be mutated to smaller residues (Gly/Ala) to create a "hole."

Phase II: Chemical Synthesis of the UAA

Case Study: Synthesis of p-azido-L-phenylalanine (pAzF)

While many UAAs are commercially available, novel discovery requires in-house synthesis. The following protocol describes the conversion of an aromatic amine to an azide, a fundamental reaction for creating bio-orthogonal reporters.

Protocol A: Diazotransfer Synthesis of pAzF

Safety Note: Azides are potentially explosive. Perform all reactions behind a blast shield. Avoid concentrating azide solutions to dryness.

Reagents:

  • p-amino-L-phenylalanine (Starting material)

  • Sodium nitrite (

    
    )
    
  • Sodium azide (

    
    )
    
  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Acidification: Dissolve 10 mmol of p-amino-L-phenylalanine in 20 mL of 6M HCl. Cool the solution to 0°C in an ice/salt bath. Rationale: Low temperature prevents the decomposition of the unstable diazonium intermediate.

  • Diazotization: Dropwise add 1.1 equivalents of

    
     (dissolved in minimal water) while maintaining temperature < 5°C. Stir for 30 mins. The solution will turn clear/yellow.
    
  • Azidation: Carefully add 1.2 equivalents of

    
     solution dropwise. Caution: Vigorous evolution of 
    
    
    
    gas will occur.
  • Displacement: Stir for 2 hours at 0°C, then allow to warm to room temperature over 1 hour.

  • Purification: Adjust pH to 5.0 with NaOH. The product, p-azido-L-phenylalanine, typically precipitates. Filter, wash with ice-cold water and ethanol.

  • Validation: Confirm structure via

    
    -NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Look for the characteristic azide peak in IR (
    
    
    
    ).

Phase III: Discovery via Directed Evolution[2][3]

This is the critical "filter" that isolates a unique synthetase from a library of


 variants. We utilize a dual-selection system: Positive Selection  (survival) and Negative Selection  (specificity).[2]
The Evolution Cycle

The library is usually constructed by randomizing 5-6 active site residues (identified in Phase I) using NNK degenerate primers.

EvolutionCycle Library 1. Naive Synthetase Library (>10^8 variants) PosSel 2. Positive Selection (Chloramphenicol Resistance) Library->PosSel + UAA (Survivors incorporate UAA or natural AA) NegSel 3. Negative Selection (Toxic Gene / Barnase) PosSel->NegSel - UAA (Survivors exclude natural AAs) NegSel->PosSel Repeat Cycle (2-3 Rounds) Increase Stringency Validation 4. Validation & Sequencing NegSel->Validation Final Candidates

Figure 1: The Directed Evolution Workflow. The cycle alternates between selecting for activity (Positive) and selecting against promiscuity (Negative).

Protocol: Positive/Negative Selection (Detailed)

Step 1: Transformation & Positive Selection

  • System: pRep plasmid (encodes Chloramphenicol Acetyltransferase with amber stop codon: cat(Am)) + pBK library (encodes MjTyrRS variants).

  • Action: Transform E. coli DH10B containing pRep with the pBK library.

  • Plating: Plate on GMML agar (Glycerol Minimal Media with Leucine) + Chloramphenicol (Cm) + 1 mM UAA .

  • Mechanism: Cells containing a synthetase that can charge either the UAA or a natural amino acid onto the orthogonal tRNA will suppress the stop codon in cat and survive.

Step 2: Negative Selection

  • System: Isolate plasmid DNA from survivors. Transform into cells containing pNeg (encodes toxic barnase with amber stop codons).

  • Plating: Plate on LB agar + Arabinose (inducer) without UAA .

  • Mechanism: If a synthetase charges a natural amino acid (e.g., Tyr/Phe), it will suppress the stop codon in barnase, producing the toxin and killing the cell. Only synthetases that are inactive in the absence of UAA will survive.

Step 3: Iteration

  • Repeat the cycle 3 times. In later rounds, increase Cm concentration (up to 100 µg/mL) to select for high catalytic efficiency (

    
    ).
    

Phase IV: Genetic Incorporation & Validation

Once a candidate synthetase is identified, it is cloned into an expression vector (e.g., pEVOL or pULTRA) for protein production.

The Expression System

The standard setup utilizes a two-plasmid system to separate the orthogonal machinery from the target gene.

ExpressionSystem cluster_cell E. coli Host Cell cluster_pEVOL Plasmid 1: pEVOL (Machinery) cluster_pTarget Plasmid 2: pTarget (Expression) RS Orthogonal Synthetase (O-RS) tRNA Orthogonal tRNA (tRNA_CUA) RS->tRNA Charges UAA Ribosome Ribosome tRNA->Ribosome Decodes UAG GOI Gene of Interest (TAG codon @ Site X) GOI->Ribosome mRNA UAA Unnatural Amino Acid (Added to Media) UAA->RS Substrate Protein Full-Length Protein with UAA Ribosome->Protein Translation

Figure 2: In Vivo Incorporation Logic. The O-RS charges the O-tRNA with the UAA, which then suppresses the TAG stop codon in the mRNA of the target protein.

Validation Protocol: Mass Spectrometry

SDS-PAGE showing a band shift is insufficient proof of incorporation. Mass spectrometry is mandatory.

  • Expression: Express the target protein (e.g., GFP-TAG) in the presence and absence of UAA.

    • Control: No UAA. Should yield negligible full-length protein (truncated at TAG).

  • Purification: Purify the full-length protein using Ni-NTA affinity chromatography.

  • Intact Mass Analysis: Analyze via ESI-Q-TOF or MALDI-TOF.

    • Expected Mass:

      
      .
      
    • Fidelity Check: Ensure no peaks correspond to the incorporation of natural amino acids (e.g., Phe/Tyr/Trp mis-incorporation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor UAA uptake or low Synthetase activity.Use a dipeptide form of UAA (uptake via peptide transporters). Increase O-RS expression (pEVOL promoter tuning).
High Background (Leakiness) O-RS charges a natural amino acid.Increase stringency of Negative Selection (Step 4.2).
Truncation Release Factor 1 (RF1) competition.Use RF1-deficient strains (e.g., E. coli C321.ΔA) to eliminate competition at the UAG codon.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[3][4][5][6] Nature, 510(7504), 205-213. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001).[7] Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code.[8][9][10] Science, 301(5635), 964-967. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]

  • Dumas, A., et al. (2015). Designing logical codon reassignment – Expanding the chemistry in biology. Chemical Science, 6(1), 50-69. [Link]

Sources

Exploratory

A Technical Guide to the Conformational Landscape of α-Ethyl Substituted Amino Acids: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic and drug design....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic and drug design.[1][2] By restricting the accessible conformational space of a peptide backbone, researchers can enhance stability, improve receptor affinity, and fine-tune biological activity. This guide provides an in-depth examination of the theoretical and computational methodologies used to study the conformation of α-ethyl substituted amino acids, a critical class of α,α-disubstituted residues. We will explore the causality behind the selection of computational methods, from high-accuracy quantum mechanics to dynamic simulations, and present a logical framework for their application. This document serves as a technical resource, detailing validated protocols and summarizing key conformational data to empower researchers in the rational design of novel peptide-based therapeutics.

Introduction: The Significance of Conformational Constraint

Peptides are inherently flexible molecules, a property that can be detrimental to their therapeutic application due to susceptibility to proteolysis and the entropic penalty of binding to a target. Introducing constraints at specific positions can lock a peptide into its bioactive conformation, dramatically improving its pharmacological profile.[1] The substitution of the Cα hydrogen with an alkyl group, such as an ethyl group, is a powerful strategy to achieve this. This α,α-disubstitution severely restricts the allowable backbone dihedral angles (φ and ψ), effectively channeling the peptide's structure.[3][4]

The ethyl group, compared to the more commonly studied methyl group (as in α-aminoisobutyric acid, Aib), introduces an additional layer of steric hindrance and chiral complexity, offering unique conformational preferences. Understanding these preferences is paramount for predicting and engineering specific secondary structures like helices and turns, which are often critical for protein-protein interactions.[5][6] This guide focuses on the theoretical approaches that allow us to predict, understand, and harness the conformational behavior of these valuable building blocks.

Theoretical & Computational Methodologies: A Scientist's Toolkit

The study of molecular conformation is a multi-scale challenge. No single method provides a complete picture; instead, a synergistic application of different computational techniques is required. The choice of method is a trade-off between accuracy and computational cost, dictated by the size of the system and the specific scientific question being addressed.

Quantum Mechanics (QM) for Intrinsic Properties

To understand the inherent, intrinsic conformational preferences of an α-ethyl substituted amino acid, free from the complexities of a large protein or solvent environment, we turn to quantum mechanics.

  • Core Principle: QM methods solve the Schrödinger equation (or its density-functional equivalent) to provide a highly accurate description of the electronic structure and, consequently, the energy of a molecule in a given conformation.

  • Method of Choice: Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its balance of accuracy and efficiency.[7]

    • Why DFT? It accurately models electron correlation, which is crucial for describing the subtle non-covalent interactions (like steric repulsion and intramolecular hydrogen bonds) that govern conformational stability.

    • Expertise in Practice - Choosing Functionals and Basis Sets:

      • Functionals: Hybrid functionals like B3LYP are widely used and have been benchmarked for amino acid systems, providing reliable geometries and relative energies.[7][8] For higher accuracy, especially in systems with significant dispersion interactions, double-hybrid functionals may be employed.[9]

      • Basis Sets: A Pople-style basis set like 6-31G(d) or 6-311+G(d,p) offers a good compromise, providing sufficient flexibility to describe the electron distribution without excessive computational demand. The inclusion of polarization functions (d,p) is critical for accurately modeling bond angles and non-covalent interactions.

A typical QM study involves calculating the relative energies of a grid of φ and ψ angles for a model dipeptide (e.g., Ac-(α-Et-Ala)-NHMe) to generate a potential energy surface, or Ramachandran map. This reveals the lowest energy, or most preferred, conformations.[4]

Molecular Mechanics (MM) & Molecular Dynamics (MD) for Dynamic Behavior

While QM provides a precise picture of a small, static system, it is too computationally expensive for larger systems like a full peptide in a solvent. This is where molecular mechanics and dynamics become essential.

  • Core Principle: MM methods approximate the molecule as a collection of balls (atoms) connected by springs (bonds), governed by a set of classical physics equations known as a force field. This simplification allows for the simulation of millions of atoms over biologically relevant timescales (nanoseconds to microseconds).

  • Force Fields: Standard force fields like AMBER or CHARMM are well-parameterized for natural amino acids. However, for non-natural residues like α-ethyl amino acids, they require careful validation or re-parameterization.[8][10]

    • Trustworthiness through Parameterization: Custom parameters, particularly for partial charges and dihedral angle potentials, must often be derived from high-level QM calculations to ensure the MM model accurately reflects the residue's intrinsic properties.[10] This is a critical step for a self-validating protocol.

  • Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for every atom in the system, providing a "movie" of how the molecule moves and fluctuates over time.[11]

    • Why MD? It allows us to study the dynamic stability of conformations, the influence of the solvent (water), and the conformational transitions that occur in a more realistic environment. It is invaluable for understanding how the local constraint imposed by the α-ethyl residue propagates through a larger peptide.[12]

Key Conformational Parameters: Decoding the Structure

The conformation of a peptide is primarily described by a set of dihedral angles. For α-ethyl substituted residues, the steric bulk of the ethyl group significantly restricts these angles compared to proteinogenic amino acids.

The Ramachandran Plot (φ, ψ Angles)

The Ramachandran plot is a fundamental tool for visualizing the allowed backbone conformations.[13][14] For standard L-amino acids, there are well-defined "allowed" regions corresponding to α-helices and β-sheets.

  • Impact of α-Ethyl Substitution: The presence of two substituents on the Cα atom drastically reduces the size of these allowed regions. The conformational space is typically restricted to regions corresponding to right-handed and left-handed helices (both α- and 310-helices).[15] The β-sheet or extended conformation region is generally disfavored due to steric clashes. This makes these residues potent helix inducers.

Diagram: Key Dihedral Angles in an α-Ethyl Substituted Amino Acid

Dihedral_Angles cluster_backbone Peptide Backbone N_prev N(i-1) CA_prev Cα(i-1) C_prev C'(i-1) N_i N(i) C_prev->N_i ω(i-1) CA_i Cα(i) N_i->CA_i φ(i) C_i C'(i) CA_i->C_i ψ(i) R_group CH3 (Sidechain) CA_i->R_group Et_group CH2CH3 (Ethyl Group) CA_i->Et_group χ1, χ2 N_next N(i+1) C_i->N_next ω(i) phi_label φ psi_label ψ chi_label χ MD_Workflow start 1. Build Peptide & Generate Topology param 2. Parameterize Non-Standard Residue (QM) start->param solvate 3. Solvate in Water Box & Add Ions param->solvate minimize 4. Energy Minimization solvate->minimize heat 5. Heating (NVT) minimize->heat equil 6. Equilibration (NPT) heat->equil prod 7. Production MD (NPT/NVE) equil->prod analyze 8. Trajectory Analysis (RMSD, φ/ψ, Clustering) prod->analyze

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Evaluation of Novel Amino Acid Derivatives

Foreword: Beyond the Building Blocks Amino acids, the fundamental units of proteins, are increasingly recognized as privileged scaffolds in the design of novel therapeutics. Their inherent chirality, diverse side-chain f...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Building Blocks

Amino acids, the fundamental units of proteins, are increasingly recognized as privileged scaffolds in the design of novel therapeutics. Their inherent chirality, diverse side-chain functionalities, and central role in countless physiological processes make them ideal starting points for the development of new chemical entities with a wide range of biological activities. This guide provides an in-depth exploration of the methodologies employed to uncover and characterize the therapeutic potential of these novel amino acid derivatives. We will navigate the typical workflow of drug discovery, from initial cytotoxicity screening to the elucidation of specific mechanisms of action, with a focus on anticancer, antimicrobial, and enzyme-inhibitory applications. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic thinking and scientific rationale that underpin a robust biological evaluation of these promising compounds.

The Drug Discovery Workflow: A Strategic Overview

The journey from a novel amino acid derivative to a potential drug candidate is a systematic process designed to rigorously assess both efficacy and safety.[1][2][3][4][5] This workflow ensures that resources are focused on the most promising compounds.

A typical workflow for evaluating novel amino acid derivatives can be visualized as follows:

DrugDiscoveryWorkflow cluster_0 Early Discovery & Screening cluster_1 Hit-to-Lead & Mechanistic Studies cluster_2 Preclinical Development Synthesis Synthesis of Novel Amino Acid Derivatives HTS High-Throughput Screening (HTS) - Cytotoxicity Assays Synthesis->HTS Secondary_Assays Secondary & Orthogonal Assays - Antimicrobial Susceptibility - Enzyme Inhibition HTS->Secondary_Assays Identified 'Hits' SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Mechanism Mechanism of Action Studies - Signaling Pathway Analysis SAR->Mechanism In_Vivo In Vivo Animal Models Mechanism->In_Vivo Promising 'Leads' Tox Toxicology & Safety Pharmacology In_Vivo->Tox

Figure 1: A generalized workflow for the discovery and development of novel amino acid derivatives.

This guide will focus on the crucial in vitro assays within the "Early Discovery & Screening" and "Hit-to-Lead & Mechanistic Studies" phases, as these form the foundation for advancing a compound through the drug discovery pipeline.

Foundational Screening: Assessing Cytotoxicity

A primary and essential step in evaluating any new compound intended for therapeutic use, particularly in oncology, is to determine its cytotoxic potential. The MTT assay is a widely used, reliable, and relatively high-throughput colorimetric assay for this purpose.

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. This conversion only occurs in metabolically active cells, and therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Test amino acid derivatives, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution

  • Target cancer cell line(s) and a non-cancerous control cell line

  • Multichannel pipette and sterile pipette tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell viability (typically >95%).

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization based on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in approximately 5,000 cells per well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the amino acid derivative stock solution in complete culture medium to achieve a range of desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis:

  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value by performing a non-linear regression analysis on the dose-response curve.

Self-Validating System and Causality:

  • Controls are crucial: The inclusion of untreated controls (100% viability), vehicle controls (to account for any solvent effects), and blank controls (background absorbance) is essential for validating the assay results.

  • Choice of cell lines: Testing against a panel of cancer cell lines from different tissues of origin can reveal the spectrum of activity. Including a non-cancerous cell line is critical to assess selectivity and potential for off-target toxicity.

  • Time-dependent effects: Performing the assay at multiple time points (e.g., 24, 48, 72 hours) can provide insights into whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells) and if its effects are time-dependent.

Probing for Specific Activities: Antimicrobial and Enzyme Inhibition Assays

Following initial cytotoxicity screening, promising "hits" are further evaluated in more specific assays to elucidate their potential therapeutic applications.

Antimicrobial Susceptibility Testing

Novel amino acid derivatives often exhibit antimicrobial properties.[6] Standardized methods are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution Method for MIC Determination

Materials:

  • 96-well sterile microplates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test amino acid derivatives, dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35-37°C)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium. The final volume in each well should be 50 µL.

    • Prepare a similar dilution series for the positive control antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and growth control (broth with inoculum but no compound).

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Rationale and Validation:

  • Standardized methodology: Following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of results.

  • Controls for confidence: A positive control with a known antibiotic validates the susceptibility of the bacterial strain. A growth control ensures that the bacteria are viable and the medium supports growth. A sterility control (broth only) confirms the absence of contamination.

Enzyme Inhibition Assays: A Focus on Proteases

Many amino acid derivatives are designed to act as enzyme inhibitors, a key strategy in treating various diseases. Proteases are a common target due to their roles in cancer progression, viral replication, and other pathological processes.

Detailed Protocol: Fluorogenic Protease Inhibition Assay

Materials:

  • Black 96-well microplates (for fluorescence assays)

  • Assay buffer (specific to the protease, e.g., Tris-HCl with CaCl₂)

  • Protease enzyme (e.g., trypsin, a matrix metalloproteinase)

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)

  • Test amino acid derivatives

  • Known protease inhibitor (positive control)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the protease, substrate, and test compounds in the assay buffer.

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer.

    • Add various concentrations of the test amino acid derivative.

    • Include wells for a positive control (known inhibitor), a negative control (enzyme and substrate, no inhibitor), and a blank (substrate only, no enzyme).

  • Enzyme Addition and Pre-incubation:

    • Add the protease solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode). The cleavage of the substrate by the protease will release the fluorophore, leading to an increase in fluorescence.

Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Normalize the velocities to the negative control (100% activity).

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value from the dose-response curve.

Causality and Validation:

  • Kinetic analysis: By measuring the reaction rates at different substrate concentrations in the presence of the inhibitor, the mechanism of inhibition (e.g., competitive, non-competitive) can be determined. This provides deeper insight into how the derivative interacts with the enzyme.

  • Substrate specificity: Using a specific substrate for the target protease ensures that the observed inhibition is not due to non-specific interactions.

  • Controls for accuracy: The positive control confirms that the assay can detect inhibition, while the negative control represents the maximum enzyme activity. The blank corrects for any background fluorescence from the substrate or buffer.

Delving Deeper: Elucidating the Mechanism of Action

For compounds showing significant activity, particularly in cancer cell lines, the next step is to investigate their mechanism of action. This often involves identifying the specific cellular signaling pathways they modulate. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in cancer, making it a key target for therapeutic intervention.

The mTOR Signaling Pathway

The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[6][7][8][9][10] mTORC1 is particularly sensitive to amino acid levels and growth factor signaling, and its activation promotes protein synthesis and cell growth while inhibiting autophagy. Amino acid derivatives can interfere with this pathway at multiple points.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Novel_AA_Derivative Novel Amino Acid Derivative mTORC1 mTORC1 Novel_AA_Derivative->mTORC1 Inhibition AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Autophagy Autophagy mTORC1->Autophagy Rag_GTPases->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourE_BP1->Protein_Synthesis Inhibition_of_Autophagy Inhibition of Autophagy Autophagy->Inhibition_of_Autophagy

Figure 2: Simplified representation of the mTORC1 signaling pathway and a potential point of inhibition by a novel amino acid derivative.

Techniques such as Western blotting can be used to probe the phosphorylation status of key downstream effectors of mTORC1, like S6K1 and 4E-BP1, to confirm that a novel amino acid derivative is indeed modulating this pathway.

Structure-Activity Relationship (SAR) Studies

A crucial aspect of lead optimization is understanding the relationship between the chemical structure of a compound and its biological activity.[11][12][13] By systematically modifying the structure of a lead amino acid derivative and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its potency and selectivity.

Example of SAR Data Presentation:

Compound IDR-group ModificationCytotoxicity IC₅₀ (µM) vs. Cancer Cell Line AProtease Inhibition IC₅₀ (µM) vs. Enzyme X
Lead-01 -CH₂-Ph5.22.5
Analog-02 -CH₂-(p-Cl-Ph)2.81.8
Analog-03 -CH(CH₃)₂15.78.9
Analog-04 -H> 50> 50

This tabular representation allows for a clear comparison of how different R-group substitutions on the amino acid scaffold affect biological activity, guiding the rational design of more potent and selective compounds.

Conclusion: The Path Forward

The biological evaluation of novel amino acid derivatives is a multi-faceted and iterative process. It begins with broad screening to identify compounds with interesting biological activities and progressively narrows the focus to elucidate their specific mechanisms of action. The in-depth technical guide presented here provides a framework for conducting these evaluations with scientific rigor. By combining carefully validated in vitro assays with a deep understanding of the underlying biology and a systematic approach to structure-activity relationship studies, researchers can unlock the immense therapeutic potential held within this versatile class of molecules. The insights gained from these studies are the critical first steps on the long but rewarding path to developing the next generation of life-saving medicines.

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Sources

Exploratory

Topic: Enantiopure Synthesis of α-Quaternary Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Stereochemical Control at Congested Centers α-Quaternary amino acids, residues bearing two non-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Stereochemical Control at Congested Centers

α-Quaternary amino acids, residues bearing two non-hydrogen side chains at their α-carbon, represent a cornerstone of modern medicinal chemistry and peptide design. Their unique structural feature—a fully substituted stereocenter adjacent to the amino group—imparts profound conformational constraints on peptides, rendering them resistant to enzymatic degradation and capable of adopting stable secondary structures such as helices and turns.[1][2] This has made them invaluable components in the design of bioactive peptides, pharmaceuticals, and chiral catalysts.[3]

However, the very feature that makes them so valuable also presents a formidable synthetic challenge: the enantioselective construction of a sterically congested quaternary stereocenter.[4][5] Direct alkylation of simple amino acid enolates is often plagued by issues of racemization, over-alkylation, and low stereoselectivity. This guide, intended for the practicing chemist, moves beyond a simple catalog of reactions. It delves into the core strategies that have proven most robust and versatile, explaining the mechanistic underpinnings and causal logic behind their success. We will explore the field's most powerful techniques, from phase-transfer catalysis to the elegant "memory of chirality" concept, providing not just the "how" but the "why," to empower researchers in their own synthetic endeavors.

Asymmetric Phase-Transfer Catalysis (PTC): Ion Pairing in a Chiral Environment

Phase-transfer catalysis has emerged as one of the most practical and scalable methods for the asymmetric synthesis of α-amino acids, including quaternary variants.[2] The principle is elegant in its simplicity: an achiral substrate, typically a glycine or alanine Schiff base ester, is deprotonated at the interface of an organic and a basic aqueous (or solid) phase.[6] A chiral quaternary ammonium salt shuttles the resulting enolate into the organic phase as a tightly associated, chiral ion pair. This chiral environment dictates the facial selectivity of the subsequent alkylation.[7][8]

Causality and Mechanistic Insight: The success of this method hinges on the design of the chiral catalyst. Cinchona alkaloid derivatives, particularly those modified by Maruoka and others to form rigid, C2-symmetric spiro structures, have proven exceptionally effective.[2][8] These catalysts create a well-defined chiral pocket around the enolate. One face of the planar enolate is effectively shielded by the catalyst's bulky aromatic groups, leaving the other face exposed for electrophilic attack.[8] The choice of the imine (benzophenone is common) is also critical; it serves to acidify the α-proton and its steric bulk prevents unwanted dialkylation of the glycine starting material.[6]

Figure 1: Workflow for Asymmetric Phase-Transfer Catalysis.

Representative Protocol: Maruoka Catalyst-Mediated Benzylation of an Alanine Schiff Base

This protocol is adapted from methodologies employing rigid, C2-symmetric spiro-type phase-transfer catalysts.[2][8]

  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)alanine tert-butyl ester (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add the (R,R)-Spiro-Quaternary Ammonium Catalyst (e.g., Maruoka catalyst, 0.01 mmol, 1 mol%). Dissolve the solids in toluene (5.0 mL).

  • Cooling: Cool the reaction mixture to -10 °C in a cryostat or cooling bath.

  • Base and Electrophile: Add benzyl bromide (1.2 mmol, 1.2 equiv.) followed by finely powdered cesium hydroxide monohydrate (5.0 mmol, 5.0 equiv.).

  • Reaction: Stir the resulting suspension vigorously at -10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary: Phase-Transfer Catalysis
CatalystSubstrateElectrophileYield (%)ee (%)Reference
Maruoka CatalystAlanine Schiff BaseBenzyl Bromide9596[8]
Cinchona Alkaloid Deriv.Glycine Schiff BaseAllyl Bromide9190[7]
Spiro-Binaphthyl PTCAlanine Schiff BaseEthyl Iodide8593[2]

Memory of Chirality (MOC): Chirality Transfer Without an External Source

The "Memory of Chirality" (MOC) is a sophisticated strategy that leverages the existing stereocenter of a starting α-amino acid to direct the formation of a new quaternary center, even after the original stereocenter is temporarily destroyed.[9][10][11] The process involves converting the starting amino acid into a conformationally restricted derivative, often an oxazolidinone.[10] Deprotonation at low temperature generates a planar enolate, seemingly erasing the original chirality. However, the bulky substituents on the nitrogen atom create a high rotational barrier, forcing the enolate to exist as a transient, atropisomeric (axially chiral) intermediate.[9][12] This "memory" of the original stereochemistry guides the electrophile to attack from a specific face before the axial chirality is lost through rotation.

Causality and Mechanistic Insight: The key to a successful MOC protocol is slowing the rate of conformational racemization of the chiral enolate relative to the rate of alkylation. This is achieved through several factors:

  • Low Temperature: Drastically slows the rate of bond rotation.

  • Bulky N-Substituents: Aromatic amides or other sterically demanding groups increase the energy barrier to rotation.[10]

  • Solvent: The choice of solvent can influence the enolate geometry and stability.

This method is exceptionally elegant as it is "self-sufficient," requiring no external chiral auxiliaries or catalysts.[9]

Figure 2: Conceptual workflow of the Memory of Chirality principle.

Representative Protocol: Alkylation of an Oxazolidinone via MOC

This protocol is based on the work of Kawabata and others.[9][10][12]

  • Substrate Preparation: Synthesize the oxazolidin-5-one from the desired L-amino acid (e.g., L-Leucine) and a suitable aromatic acyl chloride in a one-step procedure.

  • Enolate Generation: In a flame-dried, argon-purged flask, prepare a solution of the oxazolidinone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to -78 °C.

  • Deprotonation: Add lithium diisopropylamide (LDA, 1.1 mmol, 1.1 equiv., freshly prepared or commercial solution) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the axially chiral enolate.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.5 mmol, 1.5 equiv.) to the enolate solution at -78 °C. Maintain the temperature and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).

  • Quench and Workup: Quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL). Combine the organic layers, dry over magnesium sulfate, and concentrate.

  • Deprotection and Analysis: Purify the crude product if necessary. The oxazolidinone can be hydrolyzed under acidic conditions to yield the free α-quaternary amino acid. Determine the enantiomeric excess by chiral HPLC or after conversion to a suitable derivative. High enantioselectivities (up to >99% after recrystallization) are achievable.[10]

Data Summary: Memory of Chirality
Starting Amino AcidElectrophileYield (%)ee (%)Reference
L-Alanine derivativeBenzyl Bromide8592[9][10]
L-Phenylalanine deriv.Methyl Iodide9096[9][10]
L-Leucine derivativeAllyl Iodide88>99*[9][10]
After recrystallization

Asymmetric Strecker Synthesis: A Classic Approach Reimagined

The Strecker synthesis, the three-component reaction of an aldehyde or ketone, an amine, and a cyanide source, is a cornerstone of amino acid synthesis.[3] Its asymmetric variant provides a powerful route to enantioenriched α-amino acids, including quaternary ones. The strategy relies on controlling the nucleophilic addition of cyanide to a prochiral imine or iminium ion intermediate. This control can be exerted in two primary ways:

  • Diastereoselective Approach: A chiral amine (auxiliary) is used, which forms a chiral imine. The inherent chirality of the imine directs the cyanide attack to one of the two diastereotopic faces.[13][14]

  • Catalytic Approach: An achiral imine is used in the presence of a substoichiometric amount of a chiral catalyst (e.g., a chiral thiourea or metal complex) that activates the imine and creates a chiral environment for the cyanide addition.[3][15]

Causality and Mechanistic Insight: In the catalytic variant, chiral hydrogen-bond donors like thioureas are particularly effective.[3] They are believed to activate the imine by forming hydrogen bonds with the nitrogen atom, simultaneously delivering the cyanide nucleophile (as HCN) in a highly organized, chiral transition state. This dual activation and organization is key to achieving high enantioselectivity. For α-quaternary centers, ketimines are used as substrates, which increases the steric challenge but allows for the direct construction of the desired scaffold.

Figure 3: Catalytic Asymmetric Strecker Synthesis pathway.

Representative Protocol: Organocatalytic Strecker Synthesis of (R)-tert-Leucine Precursor

This protocol is adapted from the work of Jacobsen and others on thiourea-catalyzed imine hydrocyanation.[3]

  • Imine Formation (in situ): In a vial, combine the pivaldehyde (ketone equivalent for tert-leucine), an amine source (e.g., N-benzylidene-p-toluenesulfonamide), and the chiral thiourea catalyst (1-2 mol%) in a suitable solvent like toluene.

  • Cyanide Source: Add a cyanide source. For safety and ease of handling, trimethylsilyl cyanide (TMSCN) is often preferred over gaseous HCN. A protic additive (e.g., isopropanol) is typically required to generate HCN in situ.

  • Reaction: Stir the mixture at a controlled temperature (e.g., -40 °C to room temperature) until the reaction is complete. The catalyst organizes the imine and HCN to facilitate a highly enantioselective addition.

  • Workup and Hydrolysis: After the reaction is complete, the resulting α-aminonitrile can be isolated. The N-protecting group is then removed, and the nitrile is hydrolyzed under strong acidic or basic conditions to afford the final α-quaternary amino acid.

  • Purification and Analysis: The final amino acid is typically a crystalline solid and can be purified by recrystallization. Enantiomeric purity is assessed by chiral HPLC or GC.

Data Summary: Asymmetric Strecker Reactions

| Imine Substrate | Chiral Control | Cyanide Source | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pivaldehyde-derived | (R)-Phenylglycine Amide | NaCN/AcOH | 93 | >98 (dr) |[13][14] | | Acetophenone-derived | Chiral Thiourea Catalyst | TMSCN | 95 | 97 |[3] | | Various Ketimines | Chiral Vanadium Catalyst | TMSCN | >90 | >90 |[15] |

Modern Frontiers: Transition-Metal Catalysis and Enzymatic Methods

While the preceding methods form the bedrock of α-quaternary amino acid synthesis, continuous innovation has introduced powerful new tools.

Transition-Metal Catalysis: This area offers novel bond disconnections and access to unique structures.[1]

  • Asymmetric Hydroformylation: Rhodium-catalyzed asymmetric hydroformylation of α-substituted dehydroamino acid derivatives can directly install the quaternary center with high chemo-, regio-, and enantioselectivity in a single step.[4][16]

  • Palladium-Catalyzed Allylation: Chiral palladium complexes can catalyze the asymmetric allylation of amino acid ester enolates, providing a route to α-allyl quaternary amino acids.[1][17]

  • Nickel-Catalyzed Couplings: Chiral nickel catalysts enable the enantioconvergent cross-coupling of racemic α-halo amino acid derivatives with organozinc reagents, offering a broad scope for side-chain introduction.[17][18]

Enzymatic and Chemo-Enzymatic Synthesis: Leveraging the exquisite selectivity of enzymes offers a green and highly efficient alternative. A prominent strategy is the desymmetrization of prochiral diesters .[19][20][21]

  • A prochiral α,α-disubstituted malonate diester is synthesized.

  • A hydrolase enzyme, such as Porcine Liver Esterase (PLE), selectively hydrolyzes one of the two enantiotopic ester groups.[19][21]

  • This enzymatic resolution yields a chiral half-ester with high enantiomeric excess.

  • The remaining carboxylic acid is then converted to an amino group via a stereospecific Curtius rearrangement, securing the α-quaternary amino acid scaffold.[19][21]

This chemo-enzymatic route is valued for its operational simplicity and ability to generate predictable absolute configurations.[19]

Conclusion

The synthesis of enantiopure α-quaternary amino acids has evolved from a niche challenge to a well-developed field with a diverse and powerful toolkit. The choice of strategy—be it the scalable and robust Phase-Transfer Catalysis, the elegant and atom-economical Memory of Chirality, the classic Asymmetric Strecker reaction, or modern transition-metal and enzymatic approaches—depends on the specific target molecule, available starting materials, and desired scale. Understanding the underlying mechanistic principles of each method is paramount for troubleshooting, optimization, and the rational design of synthetic routes toward the next generation of conformationally constrained peptides and complex pharmaceuticals.

References

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  • Alezra, V., et al. (2009). Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids. Journal of the American Chemical Society. [Link]

  • Zu, L., et al. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • Soler, M., et al. (2011). Asymmetric synthesis of quaternary α-amino acid derivatives and their fluorinated analogues. PubMed. [Link]

  • Li, J., et al. (2026). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters. [Link]

  • Thesis. (2020). Asymmetric Synthesis of α-Aryl Quaternary Amino Acids Exploiting Unusual Urea Reactivity. University of Birmingham Research Archive. [Link]

  • Pellicciari, R., et al. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry. [Link]

  • Myers, A. G., et al. (2008). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. [Link]

  • Kawabata, T., et al. (2003). Asymmetric cyclization via memory of chirality: a concise access to cyclic amino acids with a quaternary stereocenter. Journal of the American Chemical Society, 125(43), 13012-3. [Link]

  • Dissertation. (2012). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. University of Regensburg. [Link]

  • Benfodda, Z., et al. (2016). Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. PubMed. [Link]

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  • Review. (2024). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PMC. [Link]

  • Zhang, Z., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. PMC. [Link]

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Organic Chemistry Portal. [Link]

  • Roupnel, A.-C., et al. (2006). Previous results for alkylation and aldol reactions by Memory of Chirality. ResearchGate. [Link]

  • Zhang, Z., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science. [Link]

  • Benfodda, Z., et al. (2016). Advances in the synthesis of α-quaternary α-ethynyl α-amino acids. ResearchGate. [Link]

  • Pellicciari, R., et al. (2010). Enantioselective synthesis of alpha-quaternary amino acid derivatives by sequential enzymatic desymmetrization and Curtius rearrangement of alpha,alpha-disubstituted malonate diesters. PubMed. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • D'Oca, M. G. M., et al. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. [Link]

  • Review. (2014). Recent advances in asymmetric Strecker reactions. Arkivoc. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [Link]

  • Publication. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. PMC. [Link]

  • Publication. (2024). Regioselective Synthesis of α-Quaternary Amino Acid Derivatives Enabled by Photoinduced Energy Transfer. The Journal of Organic Chemistry. [Link]

  • Publication. (2024). Regioselective Synthesis of α-Quaternary Amino Acid Derivatives Enabled by Photoinduced Energy Transfer. PubMed. [Link]

  • Zhang, Z., et al. (2022). Practical approaches to chiral quaternary α-amino acids. ResearchGate. [Link]

  • Chapter. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Berkowitz, D. B., et al. (2004). Synthesis of Quaternary Amino Acids Bearing a (2′Z)-Fluorovinyl α-Branch: Potential PLP Enzyme Inactivators. PMC. [Link]

  • Publication. (2018). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Article. (2024). Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]

  • Review. (2021). Transition-Metal-Catalyzed Asymmetric Couplings of α-Aminoalkyl Fragments to Access Chiral Alkylamines. ACS Catalysis. [Link]

  • Berkowitz, D. B., et al. (2004). Synthesis of Quaternary Amino Acids Bearing a (2'Z)-Fluorovinyl α-Branch: Potential PLP Enzyme Inactivators. Organic Letters. [Link]

Sources

Foundational

Technical Guide: Physicochemical Properties of (R)-2-amino-2-ethylpent-4-enoic acid

Executive Summary & Compound Identity (R)-2-amino-2-ethylpent-4-enoic acid is a specialized, non-proteinogenic -disubstituted amino acid. It serves as a critical building block in the synthesis of stapled peptides , a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(R)-2-amino-2-ethylpent-4-enoic acid is a specialized, non-proteinogenic


-disubstituted amino acid. It serves as a critical building block in the synthesis of stapled peptides , a class of macrocyclic therapeutics designed to target intracellular protein-protein interactions (PPIs).[1]

Distinct from the more common


-methyl analogs (e.g., S5/R5 used in standard stapling), this "ethyl-variant" introduces increased steric bulk and lipophilicity at the peptide backbone. This modification is strategically employed to modulate the pharmacokinetic profile of a therapeutic candidate, specifically enhancing proteolytic stability and membrane permeability via the Thorpe-Ingold effect .
Chemical Identity Table
ParameterDetail
IUPAC Name (2R)-2-amino-2-ethylpent-4-enoic acid
Common Synonyms (R)-

-ethyl-allylglycine; (R)-2-ethyl-2-allylglycine
CAS Number 1130164-69-0
Molecular Formula C

H

NO

Molecular Weight 143.19 g/mol
SMILES CC(CC=C)C(=O)O
Stereochemistry (R)-enantiomer

Structural Analysis & Stereochemistry

The defining feature of this molecule is the quaternary


-carbon, which is bonded to four distinct groups: an amino group, a carboxyl group, an ethyl group, and an allyl group.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To validate the (R)-configuration, one must strictly apply CIP priority rules. The quaternary center creates a unique steric environment that dictates its utility in helical induction.

  • Rank 1:

    
     (Nitrogen has the highest atomic number).
    
  • Rank 2:

    
     (Carbon bonded to three oxygens via phantom atoms).
    
  • Rank 3:

    
     (Allyl). The 
    
    
    
    -carbon is bonded to a carbon double bond.
  • Rank 4:

    
     (Ethyl). The 
    
    
    
    -carbon is bonded to a methyl group.

Configuration Logic: With the lowest priority group (Ethyl, Rank 4) oriented away from the viewer, the sequence 1


 2 

3 follows a clockwise direction, confirming the (R) configuration.
Visualization: Structural Connectivity & Priority

G cluster_logic Stereochemical Determination (R) AlphaC α-Carbon (Quaternary Center) Amino 1. Amino (-NH2) (Highest Priority) AlphaC->Amino Carboxyl 2. Carboxyl (-COOH) AlphaC->Carboxyl Allyl 3. Allyl (-CH2-CH=CH2) (Reactive Handle) AlphaC->Allyl Ethyl 4. Ethyl (-CH2-CH3) (Steric Bulk) AlphaC->Ethyl Step1 View with Ethyl (4) in back Step2 Trace 1 -> 2 -> 3 Step1->Step2 Step3 Direction: Clockwise = (R) Step2->Step3

Figure 1: Structural connectivity and Cahn-Ingold-Prelog priority assignment for (R)-2-amino-2-ethylpent-4-enoic acid.[2]

Physicochemical Properties

Understanding the physicochemical behavior of this amino acid is essential for predicting its influence on peptide solubility and coupling efficiency.

Ionization & Solubility

As an


-disubstituted amino acid, the pKa values deviate slightly from standard amino acids due to the steric bulk surrounding the amine and carboxyl groups.
  • pKa

    
     (
    
    
    
    -COOH):
    ~2.3
    • Insight: The inductive effect of the alkyl groups slightly suppresses ionization compared to glycine, but steric hindrance prevents efficient solvation of the carboxylate, keeping the pKa relatively low.

  • pKa

    
     (
    
    
    
    -NH
    
    
    ):
    ~9.7
    • Insight: The amine is basic and exists as a protonated ammonium species at physiological pH.

  • Isoelectric Point (pI): ~6.0

  • LogP (Octanol/Water): ~ -1.8 (Zwitterionic form)

    • Note: While the zwitterion is hydrophilic, the side chain contribution (Ethyl + Allyl) is significantly more lipophilic than Alanine (Methyl). In a peptide bond (uncharged backbone), this residue contributes substantial hydrophobicity.

Stability Profile
  • Thermal Stability: High melting point (typically >200°C with decomposition). The quaternary center prevents racemization under standard peptide synthesis conditions (e.g., Fmoc deprotection with piperidine), a common issue with standard amino acids.

  • Chemical Reactivity: The terminal alkene is stable to acid/base but susceptible to oxidation (e.g., ozone, KMnO

    
    ) and radical attack. It is designed specifically for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) .
    

Applications in Drug Discovery: Peptide Stapling

The primary utility of (R)-2-amino-2-ethylpent-4-enoic acid is in the synthesis of "stapled peptides." By incorporating two such residues (or one paired with an S-isomer) at specific positions (i, i+4 or i, i+7) and treating with a Grubbs catalyst, a hydrocarbon brace is formed.

Mechanism of Action
  • Helix Induction: The bulky ethyl and allyl groups at the

    
    -carbon restrict the 
    
    
    
    and
    
    
    torsion angles of the peptide backbone. This sterically forces the peptide into an
    
    
    -helical conformation even before cyclization (entropic pre-organization).
  • Proteolytic Resistance: Proteases (e.g., trypsin, chymotrypsin) require an accessible backbone hydrogen to cleave peptide bonds. The quaternary center sterically shields the amide bond, rendering the peptide resistant to degradation.

Experimental Workflow: Stapling Protocol

The following workflow outlines the incorporation of this residue into a therapeutic peptide.

StaplingWorkflow Start SPPS: Resin-Bound Peptide Coupling Coupling (R)-AA (Reagent: HATU/HOAt) Start->Coupling Steric challenge Elongation Elongate Peptide (Add i+4 or i+7 residues) Coupling->Elongation Metathesis Ring-Closing Metathesis (Grubbs Catalyst I/II) Elongation->Metathesis Form Macrocycle Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) Metathesis->Cleavage Analysis Analysis (LC-MS / CD Spec) Cleavage->Analysis

Figure 2: Solid-Phase Peptide Synthesis (SPPS) and Stapling Workflow incorporating (R)-2-amino-2-ethylpent-4-enoic acid.

Experimental Protocols

Enantiomeric Purity Determination (Chiral HPLC)

Due to the risk of racemization during custom synthesis (though less likely during coupling), verifying the enantiomeric excess (ee%) is critical.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).

  • Sample Prep: Derivatize with Fmoc-Cl or Boc2O prior to injection if using a standard chiral column to improve retention and separation factors.

  • Acceptance Criteria: >98% ee for pharmaceutical applications.

Coupling Conditions (SPPS)

Coupling


-disubstituted amino acids is difficult due to steric hindrance. Standard HBTU/DIEA protocols often fail or result in deletion sequences.

Optimized Protocol:

  • Activator: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is preferred over HOBt to accelerate the reaction.

  • Stoichiometry: 4 equivalents of Amino Acid : 4 eq HATU : 8 eq DIEA.

  • Microwave Assistance: Heating to 75°C for 2x 10 minutes significantly improves coupling yields.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

References

  • ChemicalBook. (2024). CAS 1130164-69-0 Entry: (R)-2-amino-2-ethylpent-4-enoic acid.[3] Link

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society.[4] Link

  • BOC Sciences. (2024). Amino Acids for Stapled Peptide: Properties and Applications.

  • Organic Chemistry Data. (2022). pKa Data for Amino Acids and Derivatives. Link

Sources

Exploratory

Chiral Pentenoic Acid Derivatives: Synthetic Versatility &amp; Pharmacological Applications

Executive Summary Chiral pentenoic acid derivatives represent a privileged scaffold in modern drug discovery, serving as critical intermediates for peptide stapling , antiepileptic drug (AED) design , and natural product...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral pentenoic acid derivatives represent a privileged scaffold in modern drug discovery, serving as critical intermediates for peptide stapling , antiepileptic drug (AED) design , and natural product synthesis . Their structural utility lies in the coexistence of a reactive terminal alkene (handle for metathesis or functionalization) and a carboxylic acid (handle for coupling), centered around a stereogenic carbon.

This technical guide analyzes the two dominant applications of these derivatives: (1) as non-proteinogenic amino acid precursors for hydrocarbon-stapled peptides, and (2) as next-generation valproic acid (VPA) analogs with reduced teratogenicity. It provides field-proven synthetic protocols and elucidates the structure-activity relationships (SAR) that drive their pharmacological profiles.

Structural Significance & Synthetic Utility

The core pharmacophore involves a pentenoic acid backbone substituted at the


- (C2) or 

- (C3) position. The presence of the alkene allows for divergent synthetic pathways:
  • Ring-Closing Metathesis (RCM): Formation of macrocycles (stapled peptides).

  • Oxidative Cleavage: Access to chiral succinic acid derivatives.

  • Hydroboration/Functionalization: Access to

    
    -lactones or non-natural amino acids.
    
Key Structural Classes
ClassRepresentative CompoundPrimary Application

-Disubstituted
Fmoc-(S)-2-(4-pentenyl)alanine Peptide Stapling (Helix stabilization)

-Branched
(R)-2-propyl-4-pentenoic acid Anticonvulsant (VPA Analog)

-Substituted
(S)-3-methyl-4-pentenoic acid Natural Product Synthesis (Polyketides)

Pharmaceutical Application: Peptide Stapling

The most high-impact application of chiral pentenoic acid derivatives is in the synthesis of "Stapled Peptides" . These are


-helical peptides constrained by a hydrocarbon brace, which improves proteolytic stability and cell permeability.
Mechanism of Action

The "staple" is formed between two non-natural amino acids (typically inserted at positions


 and 

or

) bearing pentenyl side chains.
  • Incorporation: Fmoc-(S)-2-(4-pentenyl)alanine (often denoted as S5 ) is coupled into the peptide chain during Solid Phase Peptide Synthesis (SPPS).

  • Metathesis: A Grubbs catalyst (Gen I or II) induces Ring-Closing Metathesis (RCM) between the pendant alkenes.

  • Result: The covalent brace locks the peptide into a bioactive

    
    -helical conformation, burying the amide backbone and preventing proteolytic cleavage.
    

PeptideStapling Linear Linear Peptide (Flexible, Unstable) RCM Ru-Catalyzed RCM (Grubbs Catalyst) Linear->RCM S5/S8 Incorporation Stapled Stapled Peptide (Rigid, Helical) RCM->Stapled Covalent Macrocycle CellEntry Enhanced Cell Permeability Stapled->CellEntry Protease Proteolytic Resistance Stapled->Protease

Figure 1: Workflow for peptide stapling using chiral pentenyl-alanine derivatives.

Pharmaceutical Application: Valproic Acid (VPA) Analogs

Valproic acid (VPA) is a widely used AED but suffers from hepatotoxicity and teratogenicity. Chiral pentenoic acid derivatives, specifically 2-propyl-4-pentenoic acid (4-ene-VPA) , have been investigated as safer alternatives.

The "Chiral Switch" & Teratogenicity

Research indicates a profound stereoselective toxicity profile for VPA analogs.

  • The (S)-Enantiomer: Associated with potent teratogenicity (neural tube defects, exencephaly).[1] It interferes with folate metabolism and histone deacetylase (HDAC) inhibition more aggressively in developing tissues.

  • The (R)-Enantiomer: Retains anticonvulsant activity (GABAergic modulation) but exhibits significantly lower teratogenic potential .

Clinical Insight: Drug development efforts now focus on isolating (R)-enantiomers or designing quaternary derivatives that cannot racemize in vivo, preventing the metabolic conversion to toxic intermediates.

VPAToxicity Racemic Racemic 4-ene-VPA (2-propyl-4-pentenoic acid) S_Enant (S)-Enantiomer (Teratogenic) Racemic->S_Enant Chiral Resolution R_Enant (R)-Enantiomer (Therapeutic) Racemic->R_Enant Chiral Resolution Mechanism_S High HDAC Inhibition Folate Disruption S_Enant->Mechanism_S Mechanism_R GABA Modulation Na+ Channel Block R_Enant->Mechanism_R Outcome_S Neural Tube Defects (Exencephaly) Mechanism_S->Outcome_S Outcome_R Seizure Control (Low Toxicity) Mechanism_R->Outcome_R

Figure 2: Divergent pharmacological and toxicological pathways of 4-ene-VPA enantiomers.

Asymmetric Synthesis Methodologies

To access these chiral derivatives with high enantiomeric excess (ee > 98%), two primary strategies are employed.

A. Evans Auxiliary (Chiral Alkylation)[2][3][4]
  • Best for: Small-scale, high-purity synthesis of

    
    -amino acids (e.g., Fmoc-S5-OH).
    
  • Mechanism: Uses an oxazolidinone auxiliary (derived from L-valine or L-phenylalanine) to induce facial selectivity during enolate alkylation.

  • Pros: Extremely reliable, high diastereoselectivity.

  • Cons: Requires stoichiometric auxiliary, atom-inefficient.

B. Catalytic Asymmetric Hydrogenation
  • Best for: Large-scale industrial production of VPA analogs.

  • Mechanism: Uses Rhodium or Ruthenium catalysts with chiral phosphine ligands (e.g., BINAP, DuPhos) to hydrogenate unsaturated precursors.

  • Recent Trend (2024): Dual-catalysis systems combining photoredox and organocatalysis are emerging to functionalize unreactive C-H bonds directly, avoiding pre-functionalized precursors.

Experimental Protocol: Synthesis of Fmoc-(S)-2-(4-pentenyl)alanine

Objective: Synthesis of the "S5" stapling amino acid using the Evans Auxiliary method. Target Audience: Medicinal Chemists / Peptide Scientists.

Reagents
  • (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary)

  • NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF

  • 5-bromo-1-pentene

  • TFA (Trifluoroacetic acid)

Protocol Steps
  • Acylation of Auxiliary:

    • React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (or appropriate alanine precursor acid chloride) and

      
      -BuLi in THF at -78°C to form the 
      
      
      
      -acyl oxazolidinone.
    • QC Check: Verify formation by TLC (Hexane/EtOAc 3:1).

  • Asymmetric Alkylation (The Critical Step):

    • Cool a solution of the

      
      -acyl imide (1.0 equiv) in dry THF to -78°C under Argon.
      
    • Add NaHMDS (1.1 equiv) dropwise over 30 mins. The sodium enolate forms with the metal chelated between the carbonyl oxygens, locking the conformation.

    • Stir for 1 hour at -78°C.

    • Add 5-bromo-1-pentene (3.0 equiv) slowly.

    • Allow the reaction to warm to 0°C slowly over 4 hours. The electrophile attacks from the face opposite the benzyl group (steric shielding).

    • Quench: Add saturated NH

      
      Cl. Extract with EtOAc.[2]
      
    • Purification: Flash chromatography (SiO

      
      ). Expect diastereomeric ratio (dr) > 98:2.
      
  • Auxiliary Removal & Protection:

    • Hydrolyze the auxiliary using LiOH/H

      
      O
      
      
      
      in THF/H
      
      
      O at 0°C. (Peroxide aids in cleaving the steric hindrance without racemization).
    • Recover the chiral auxiliary by extraction (DCM).

    • Acidify the aqueous layer to pH 2 and extract the free acid.

    • React the free amino acid with Fmoc-OSu and NaHCO

      
       in Acetone/H
      
      
      
      O to yield the final Fmoc-(S)-2-(4-pentenyl)alanine .
  • Validation:

    • HPLC: Chiral stationary phase (e.g., Chiralpak AD-H) to confirm >99% ee.

    • NMR:

      
      H NMR should show distinct multiplets for the terminal alkene (
      
      
      
      5.8 ppm) and the Fmoc aromatic protons.

Future Outlook

The field is moving toward catalytic "chiral switching" where flow chemistry and electrocatalysis are used to generate these derivatives without auxiliaries.

  • Electrochemical Synthesis: Shono-type oxidation allows for the

    
    -functionalization of amines to generate non-natural amino acids directly from simple precursors.
    
  • Biocatalysis: Engineered P450 monooxygenases are being developed to selectively hydroxylate or desaturate fatty acids, offering a "green" route to chiral pentenoic acid derivatives.

References

  • Asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA). Source: National Institutes of Health (PubMed) URL:[Link]

  • A New Methodology for Incorporating Chiral Linkers into Stapled Peptides. Source: PMC (PubMed Central) URL:[Link]

  • Recent advances in catalytic asymmetric synthesis (2024 Review). Source: Frontiers in Chemistry URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis (Protocol). Source: University of California, Irvine (Nowick Lab) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Novel Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of these vit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of these vital biomolecules. The incorporation of unnatural amino acids (UAAs) into peptide sequences represents a significant advancement, offering a powerful toolkit to enhance the therapeutic properties of peptides.[1] By strategically introducing UAAs, researchers can modulate the structure, stability, and biological activity of peptides, leading to improved drug candidates.[1][][3] This document provides a comprehensive guide to the principles and protocols for SPPS with a focus on the successful integration of novel unnatural amino acids. It addresses the unique challenges posed by these non-standard building blocks and offers detailed methodologies for synthesis, cleavage, and purification.

Introduction: The Transformative Potential of Unnatural Amino Acids in Peptide Therapeutics

Peptides occupy a unique therapeutic space between small molecules and large biologics.[4][5][6] However, their development into effective drugs can be hampered by challenges such as low metabolic stability and poor bioavailability.[4][5][7] The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these limitations.[4][5] UAAs, which are not among the 20 proteinogenic amino acids, offer a vast chemical diversity that can be leveraged to fine-tune the physicochemical and pharmacological properties of peptides.[6]

The strategic inclusion of UAAs can:

  • Enhance Metabolic Stability: By introducing non-natural structures, peptides can become more resistant to degradation by proteases.[3][8]

  • Improve Receptor Binding and Selectivity: The unique side chains of UAAs can create novel interactions with biological targets, leading to higher affinity and specificity.[]

  • Induce and Stabilize Secondary Structures: Certain UAAs can promote the formation of specific conformations like helices and turns, which can be crucial for biological activity.[3]

  • Serve as Drug Inhibitors: UAAs can be designed to directly inhibit the activity of specific enzymes or proteins involved in disease pathways.[]

The impact of UAAs is evident in several FDA-approved drugs, highlighting their significance in modern drug discovery.[4][5][6] This guide will provide the necessary technical details for researchers to confidently incorporate these powerful building blocks into their peptide synthesis workflows.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone technique that involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][][10] This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step.[10][11] The most widely adopted method is the Fmoc/tBu strategy, which offers milder reaction conditions compared to the older Boc/Bzl approach.[11][12][13]

The SPPS cycle involves three main steps:

  • Deprotection: The temporary protecting group on the N-terminus of the growing peptide chain is removed. In Fmoc chemistry, this is typically achieved using a solution of piperidine in a polar solvent like N,N-Dimethylformamide (DMF).[1][13]

  • Coupling: The next protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.[]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[]

This cycle is repeated until the desired peptide sequence is assembled.

Orthogonal Protection Strategy: The Key to Success

A successful SPPS campaign relies on an orthogonal protection scheme.[12][14] This means that the temporary N-terminal protecting group (e.g., Fmoc) and the permanent side-chain protecting groups can be removed under different conditions.[12][14] In the Fmoc/tBu strategy, the Fmoc group is base-labile, while the side-chain protecting groups are acid-labile.[][12] This orthogonality ensures that the side chains remain protected throughout the synthesis and are only removed during the final cleavage step.[][13]

SPPS_Cycle Resin Peptide-Resin (N-terminally Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Activated AA + Base) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. Elongated_Resin Elongated Peptide-Resin (N-terminally Protected) Washing2->Elongated_Resin 5. Elongated_Resin->Deprotection Repeat Cycle

Figure 1. The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Incorporating Unnatural Amino Acids: Challenges and Strategic Solutions

The introduction of UAAs can present unique challenges during SPPS, primarily due to their often-bulky side chains and altered reactivity.[1][15]

Steric Hindrance

Many UAAs possess sterically demanding side chains that can impede both the deprotection and coupling steps.[1][15][16] This can lead to incomplete reactions and the formation of deletion sequences.[8]

Solutions:

  • Potent Coupling Reagents: Utilizing highly efficient coupling reagents is crucial for overcoming steric hindrance.[16][17][18]

  • Extended Reaction Times and Double Coupling: Allowing for longer coupling times or performing a second coupling step can help drive the reaction to completion.[1][19]

  • Microwave-Assisted SPPS (MW-SPPS): Microwave energy can significantly accelerate reaction rates and improve coupling efficiency, especially for difficult sequences and sterically hindered amino acids.[7][15][20][21][22][23]

Altered Reactivity and Side Reactions

The unique functionalities of some UAAs can lead to unexpected side reactions. For instance, certain side chains may be susceptible to modification under standard SPPS conditions. Careful selection of orthogonal protecting groups for the UAA side chain is paramount.[14][24]

Solutions:

  • Optimized Protecting Group Strategy: Select side-chain protecting groups for the UAA that are stable throughout the synthesis and can be removed cleanly during the final cleavage.[12][14]

  • Careful Selection of Reagents: Avoid reagents that may react with the UAA side chain.

Recommended Coupling Strategies for Different Classes of Unnatural Amino Acids
Class of Unnatural Amino AcidExamplesRecommended Coupling ReagentsKey Considerations
α,α-Disubstituted Amino Acids Aib (α-aminoisobutyric acid)HATU, HCTU, PyAOP, COMU[16][17][25]High steric hindrance requires potent activators. Microwave assistance is highly beneficial.[15]
N-Methylated Amino Acids (N-Me)-Ala, (N-Me)-PheHATU, PyAOP, TOTT[25]The secondary amine is less nucleophilic, making coupling more challenging.
β-Amino Acids β-AlanineStandard reagents (HBTU, DIC/HOBt) are often sufficient.Less sterically hindered than α,α-disubstituted amino acids.
D-Amino Acids D-Pro, D-AlaStandard reagents (HBTU, DIC/HOBt)Generally, couple with similar efficiency to their L-counterparts.[26]
Bulky Aromatic/Aliphatic UAAs Biphenylalanine, NaphthylalanineHATU, HCTU, COMU[17][25]Steric bulk necessitates strong coupling reagents and potentially longer reaction times.

Detailed Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide or 2-chlorotrityl resin) in a suitable reaction vessel.[27]

  • Add a sufficient volume of DMF to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1][27]

  • Drain the DMF and wash the resin three times with DMF.[1]

Loading the First Amino Acid (for 2-Chlorotrityl Chloride Resin)
  • Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM).[28]

  • In a separate vessel, dissolve 1.5-3 equivalents of the first Fmoc-protected amino acid and 3-5 equivalents of N,N-diisopropylethylamine (DIPEA) in DCM.[28]

  • Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (e.g., 80:15:5) and agitate for 15-30 minutes.[28]

  • Wash the resin thoroughly with DCM and then DMF.

The Iterative Synthesis Cycle

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF, 5-20 min) start->deprotection wash1 Wash (DMF, 5-7 times) deprotection->wash1 kaiser_test Kaiser Test (Confirm free amine) wash1->kaiser_test coupling Coupling of UAA (3-5 eq. UAA, 3-5 eq. Coupling Reagent, 6-10 eq. Base in DMF) kaiser_test->coupling Positive (Blue) wash2 Wash (DMF, 3 times) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle Complete (Negative) double_couple Double Couple monitoring->double_couple Incomplete (Positive) double_couple->coupling

Figure 2. Detailed workflow for a single SPPS cycle incorporating an unnatural amino acid.

Step 1: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[1]

  • Agitate for 5-10 minutes at room temperature and drain.[1]

  • Repeat the piperidine treatment for another 15-20 minutes.[1]

  • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and its adducts.[1]

  • Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates successful deprotection).[1]

Step 2: Unnatural Amino Acid Coupling

  • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected unnatural amino acid and 3-5 equivalents of a suitable coupling reagent (e.g., HATU, HCTU) in DMF.[1][17]

  • Add 6-10 equivalents of a base such as DIPEA to activate the carboxylic acid.[1][17]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered UAAs, this time may need to be extended, or microwave heating can be applied.[1][15]

  • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.[1]

  • Wash the resin with DMF (3 times).

Cleavage from the Resin and Deprotection of Side Chains

The final step involves cleaving the peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups.[29]

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A common general-purpose cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide product will contain the desired peptide along with various impurities from incomplete reactions or side reactions during cleavage.[30]

  • Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[30]

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous solution with a small amount of acetonitrile and 0.1% TFA).[31]

    • Use a C18 column for most peptides, though more hydrophobic peptides may require a C4 or C8 column.[31]

    • Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% TFA.[31]

    • Monitor the elution at 210-220 nm and collect fractions containing the pure peptide.[30]

  • Analysis and Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.[32][33]

    • Analytical HPLC: To assess the purity of the final product.[32][34]

    • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.[32]

Conclusion

The incorporation of unnatural amino acids into peptides through solid-phase synthesis is a powerful strategy for enhancing their therapeutic potential. While challenges such as steric hindrance and altered reactivity exist, they can be effectively overcome with the use of potent coupling reagents, optimized reaction conditions, and advanced techniques like microwave-assisted synthesis. The detailed protocols provided in this guide offer a robust framework for researchers to successfully synthesize, purify, and characterize peptides containing novel unnatural amino acids, thereby accelerating the discovery and development of new peptide-based drugs.

References

  • Parween, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. (URL: [Link])

  • Parween, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. (URL: [Link])

  • Parween, S., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. (URL: [Link])

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. (URL: [Link])

  • Unnatural / Unusual Amino Acids. JPT Peptide Technologies. (URL: [Link])

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. (URL: [Link])

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. (URL: [Link])

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. (URL: [Link])

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Wonda Science. (URL: [Link])

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. (URL: [Link])

  • Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. (URL: [Link])

  • Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. (URL: [Link])

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. (URL: [Link])

  • FAQs - Solid-phase Peptide Synthesis. Concept Life Sciences. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. (URL: [Link])

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. (URL: [Link])

  • SPPS Tips For Success Handout. Mesa Labs. (URL: [Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (URL: [Link])

  • (PDF) Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. (URL: [Link])

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. (URL: [Link])

  • Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. (URL: [Link])

  • New method of peptide cleavage based on Edman degradation. PMC. (URL: [Link])

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. (URL: [Link])

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. (URL: [Link])

  • Synthetic Peptide Characterization and Impurity Profiling. Waters. (URL: [Link])

  • Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. (URL: [Link])

  • Peptide Characterization & Analytics. JPT Peptide Technologies. (URL: [Link])

  • HPLC Analysis Methods for Peptide Characterization. Biovera. (URL: [Link])

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. (URL: [Link])

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. (URL: [Link])

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols: (R)-2-amino-2-ethylpent-4-enoic Acid as a Constrained Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid (ααAA) that serves as a powerful tool in chemical biology...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic α,α-disubstituted amino acid (ααAA) that serves as a powerful tool in chemical biology and medicinal chemistry. Its unique structure, featuring a chiral quaternary α-carbon with both an ethyl and an allyl (pent-4-enoic) group, introduces significant conformational constraints when incorporated into a peptide backbone. This guide details the rationale for its use, provides a robust protocol for its synthesis, outlines methods for its incorporation into peptides, and explores its applications in stabilizing secondary structures and designing novel therapeutics.

Introduction: The Principle of Conformational Constraint

Peptides are inherently flexible molecules, a property that can be detrimental to their therapeutic development due to susceptibility to proteolysis and the entropic cost associated with binding to a target.[1] Introducing conformational constraints is a proven strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing binding affinity, stability, and target selectivity.[2][3]

(R)-2-amino-2-ethylpent-4-enoic acid leverages two key structural features to achieve this:

  • α,α-Disubstitution: The presence of two substituents on the α-carbon sterically restricts the available Ramachandran space, forcing the peptide backbone into specific dihedral angles (φ/ψ). This modification is a well-established method for nucleating and stabilizing helical structures, such as 3₁₀-helices and α-helices.[4][5] The ethyl group, in particular, contributes to this steric hindrance.

  • Allyl Side Chain: The pent-4-enoic (allyl) side chain is not merely a bulky group; it is a chemically reactive handle. The terminal double bond can be used for subsequent modifications, such as stapling, cyclization, or the attachment of probes and payloads, using reactions like olefin metathesis or thiol-ene chemistry.[1][]

The combination of these features makes this amino acid a versatile building block for designing peptides with superior pharmacological properties.[3][7]

Synthesis and Characterization

While numerous methods exist for synthesizing α,α-disubstituted amino acids, a reliable approach for the asymmetric synthesis of (R)-2-amino-2-ethylpent-4-enoic acid utilizes a chiral auxiliary, such as the Evans' oxazolidinone methodology, adapted from the synthesis of similar chiral acids.[8]

Protocol 2.1: Asymmetric Synthesis

This protocol describes a three-step sequence: acylation, diastereoselective alkylation, and auxiliary cleavage.

Step 1: Acylation of Chiral Auxiliary

  • To a solution of (R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve butyryl chloride (1.1 eq) in anhydrous THF and add it to the lithiated auxiliary solution via cannula.

  • Allow the reaction to warm to 0 °C and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-butanoyl oxazolidinone.

Step 2: Diastereoselective Allylation

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 45 minutes to form the sodium enolate.

  • Add allyl iodide (1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

Step 3: Auxiliary Cleavage and Esterification

  • Dissolve the alkylated product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).

  • Stir vigorously for 4 hours at 0 °C.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product into ethyl acetate, dry, and concentrate to yield the crude (R)-2-ethylpent-4-enoic acid.

  • Note: Direct amination from this stage is complex. A more common route proceeds through further derivatization not detailed here. For the purpose of creating the final amino acid, a Curtius rearrangement or similar nitrogen insertion chemistry would be required, followed by deprotection.

Logical Workflow for Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage cluster_3 Step 4: Amination Aux Chiral Auxiliary ((R)-4-isopropyloxazolidin-2-one) Acylated N-Butanoyl Auxiliary Aux->Acylated n-BuLi ButyrylCl Butyryl Chloride ButyrylCl->Acylated Enolate Sodium Enolate Acylated->Enolate To Next Step Alkylated Alkylated Auxiliary Enolate->Alkylated AllylIodide Allyl Iodide AllylIodide->Alkylated Cleaved (R)-2-ethylpent-4-enoic acid Alkylated->Cleaved To Next Step Acylated_ref N-Butanoyl Auxiliary Final (R)-2-amino-2-ethylpent-4-enoic acid Cleaved->Final To Next Step Alkylated_ref Alkylated Auxiliary Cleaved_ref (R)-2-ethylpent-4-enoic acid

Caption: Asymmetric synthesis workflow for the target amino acid.

Table 1: Expected Characterization Data
ParameterExpected ValueMethod
Molecular Formula C₇H₁₃NO₂---
Molecular Weight 143.18 g/mol Mass Spectrometry (ESI+)
¹H NMR (500 MHz, D₂O) δ 5.7-5.9 (m, 1H), 5.0-5.2 (m, 2H), 2.4-2.6 (t, 2H), 1.8-2.0 (q, 2H), 0.8-1.0 (t, 3H)NMR Spectroscopy
¹³C NMR (125 MHz, D₂O) δ ~175 (C=O), ~133 (CH=), ~118 (CH₂=), ~65 (Cα), ~35 (CH₂-allyl), ~25 (CH₂-ethyl), ~8 (CH₃)NMR Spectroscopy
Chiral Purity >98% eeChiral HPLC/SFC

Application I: Peptide Synthesis

Incorporating (R)-2-amino-2-ethylpent-4-enoic acid into peptides requires consideration of the steric hindrance at the α-carbon, which can slow coupling reactions.[7] Specialized coupling reagents are recommended.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Standard): For standard proteinogenic amino acids, use a solution of Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to react for 1-2 hours. Wash.

  • Coupling of (R)-2-amino-2-ethylpent-4-enoic acid:

    • Pre-activate a solution of Fmoc-(R)-2-amino-2-ethylpent-4-enoic acid-OH (4 eq) and HATU (3.9 eq) in DMF with DIPEA (8 eq) for 5 minutes.

    • Add the activated mixture to the deprotected resin.

    • Allow the coupling to proceed for 4-6 hours. Monitor completion with a Kaiser test. If incomplete, double-couple.

    • Causality: The sterically hindered α,α-disubstituted nature of this amino acid makes the formation of the peptide bond kinetically slow.[7] HATU is a more potent coupling reagent than HBTU and is preferred for hindered couplings. A longer reaction time or a second coupling is often necessary to drive the reaction to completion.

  • Capping (Optional): If coupling is incomplete, cap any unreacted amines with a solution of 10% acetic anhydride in DMF.

  • Repeat: Continue the deprotection and coupling cycles for the desired peptide sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.

Application II: Structural Biology & Peptide Design

The primary application of this amino acid is to induce and stabilize specific secondary structures, particularly helices. The restriction of φ/ψ angles by the α,α-disubstitution provides a nucleation point for folding.[4][9]

Mechanism of Helix Induction

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Unconstrained Random Coil (High Conformational Entropy) Target1 Target Receptor Unconstrained->Target1 High Entropic Penalty (Weaker Binding) Constrained Pre-organized Helix (Low Conformational Entropy) Target2 Target Receptor Constrained->Target2 Low Entropic Penalty (Stronger Binding) note Incorporation of (R)-2-amino-2-ethylpent-4-enoic acid induces helical structure.

Caption: Conformational constraint reduces the entropic cost of binding.

Protocol 4.1: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the resulting peptide.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4, or trifluoroethanol/water mixtures to promote helicity). A typical concentration is 50-100 µM.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum at 25 °C. Acquire three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • α-Helix: A characteristic α-helical spectrum will show double minima at approximately 208 nm and 222 nm, and a strong maximum around 195 nm.

    • 3₁₀-Helix: A 3₁₀-helix shows a minimum near 205 nm and a maximum near 195 nm, with a weaker minimum at 220 nm.

    • Random Coil: An unstructured peptide will display a single strong minimum near 200 nm.

  • Interpretation: Compare the spectrum of the peptide containing the constrained analog to a control peptide lacking it. A significant increase in the minima at 222 nm is a strong indicator of induced helicity.

Application III: Drug Development & Bioconjugation

The allyl side chain is a key feature for advanced drug design, enabling site-specific modification.

Workflow: Peptide Stapling via Olefin Metathesis

Peptide stapling involves cross-linking two amino acid side chains to lock the peptide into a helical conformation, further enhancing stability and cell permeability.[1]

G Start Synthesize Peptide with two allyl-containing residues (e.g., at i and i+4) Reaction Dissolve peptide in anhydrous DCE. Add Grubbs' Catalyst (e.g., 1st Gen). Start->Reaction Incubate Incubate at 40°C under Argon. Monitor by LC-MS. Reaction->Incubate Quench Quench with Ethyl Vinyl Ether. Incubate->Quench Purify Purify by RP-HPLC. Quench->Purify

Caption: Workflow for creating a stapled peptide using the allyl group.

Protocol 5.1: Grubbs' Catalyst-Mediated Stapling
  • Peptide Synthesis: Synthesize a peptide containing (R)-2-amino-2-ethylpent-4-enoic acid and another olefin-bearing amino acid (e.g., at positions i and i+4 or i and i+7).

  • Reaction Setup: Dissolve the purified linear peptide in anhydrous 1,2-dichloroethane (DCE) to a final concentration of 0.5-1.0 mg/mL under an argon atmosphere.

  • Catalyst Addition: Add Grubbs' first-generation catalyst (5-10 mol%) to the solution.

  • Incubation: Stir the reaction at 40 °C for 4-12 hours.

  • Monitoring: Track the progress of the reaction by taking aliquots and analyzing them via LC-MS, looking for the decrease in the mass of the starting material and the appearance of the product mass (starting mass - 28 Da, due to loss of ethylene).

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify the stapled peptide by reverse-phase HPLC. Confirm the final product by mass spectrometry.

References

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Biochemical Journal, 268(2), 249–262. [Link]

  • Doi, T., & Suga, H. (2015). Constrained Peptides in Drug Discovery and Development. PeptiDream Inc. [Link]

  • Padmanabhan, B., & Baldwin, R. L. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5287–5291. [Link]

  • Vaishya, S., & Chari, R. V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(23), 8418. [Link]

  • Pellegrino, S., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 184. [Link]

  • Okuyama, K., & Narita, M. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of the Crystallographic Society of Japan, 44(4), 221-229. [Link]

  • Wang, H., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(17), 5959–5981. [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Macromolecules, 24(14), 4004–4009. [Link]

  • Schweitzer-Stenner, R., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 91(10), 860-871. [Link]

  • Wikipedia. (2023). (2R)-2-Methylpent-4-enoic acid. [Link]

  • Wang, P., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(24), 10793–10801. [Link]

Sources

Method

Application Note: Strategic Integration of (R)-2-amino-2-ethylpent-4-enoic Acid in Peptidomimetic Scaffolds

Executive Summary This guide details the application of (R)-2-amino-2-ethylpent-4-enoic acid (referred to herein as (R)-Et-Pwl or R5-Ethyl ) in the design of stabilized peptide helices. Unlike the standard alanine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (R)-2-amino-2-ethylpent-4-enoic acid (referred to herein as (R)-Et-Pwl or R5-Ethyl ) in the design of stabilized peptide helices. Unlike the standard alanine-based stapling residues (e.g., S5/R5 which possess an


-methyl group), this residue features an 

-ethyl group.

Key Value Proposition:

  • Enhanced Hydrophobicity: The ethyl side chain increases lipophilicity (

    
    ), improving membrane permeability and hydrophobic pocket occupancy.
    
  • Conformational Locking: The bulky

    
    -disubstitution exerts a stronger Thorpe-Ingold effect  than the methyl analog, driving helix nucleation even prior to cyclization.
    
  • Proteolytic Resistance: The fully substituted quaternary carbon renders the adjacent amide bond nearly impervious to enzymatic hydrolysis.

Mechanistic Rationale & Design Logic

The incorporation of (R)-Et-Pwl is not merely a substitution; it is a structural intervention. The lack of an


-proton eliminates rotational freedom around the 

(

) and

(

) bonds.
The "Ethyl Effect" on Helix Geometry

While


-methyl amino acids (Aib, S5) promote 

- or

-helices, the

-ethyl group introduces significant steric clash with the carbonyl oxygen of the preceding residue. This restricts the allowed Ramachandran space almost exclusively to the helical region (

).
Stapling Architecture

(R)-Et-Pwl is typically employed in Ring-Closing Metathesis (RCM) . Due to its (R)-stereochemistry, it is strategically paired to match the screw-sense of the target helix:

  • i, i+4 Stapling: Pair with an (S)-configured olefin at position

    
     (e.g., S5) to form a cross-link spanning one helical turn.
    
  • i, i+7 Stapling: Pair with an (S)-configured olefin at position

    
     (typically an octenyl glycine derivative, S8) to span two turns.
    

Figure 1: The causal pathway from chemical substitution to biological efficacy. The


-ethyl group acts as a steric wedge, pre-organizing the peptide for efficient stapling.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the


-ethyl group makes coupling to this residue and coupling the next residue extremely difficult. Standard HBTU/DIC protocols will fail, leading to deletion sequences.

Reagents Required:

  • Resin: Rink Amide (low loading, 0.2–0.3 mmol/g recommended to prevent aggregation).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF/NMP (1:1 ratio).

Step-by-Step Procedure
  • Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc from the preceding residue (20% Piperidine/DMF) and wash thoroughly.

  • Activation (The "Pre-Activation" Method):

    • Dissolve Fmoc-(R)-Et-Pwl-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4.0 eq) to suppress racemization (though low risk for quaternary C, it improves kinetics).

    • Add DIPEA (8.0 eq).

    • Critical: Allow to activate for exactly 30 seconds before adding to resin.

  • Coupling (Microwave Assisted):

    • Add activated mixture to the reaction vessel.

    • Microwave Settings: 75°C for 20 minutes (Power: 25-30W).

    • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • Monitoring: Perform a Chloranil Test (Kaiser test is unreliable for some steric amines). If positive (blue beads), repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Coupling the NEXT Residue (The Hardest Step):

    • The amine of (R)-Et-Pwl is buried.

    • Use PyAOP or COMU (stronger than HATU) for the subsequent amino acid.

    • Perform double coupling at 75°C (Microwave).

Table 1: Optimized Coupling Conditions

StepReagentEquiv.Temp/TimeNotes
Coupling (R)-Et-Pwl HATU / HOAt / DIPEA4 : 4 : 875°C / 20 minPre-activate 30s.
Deprotection 20% Piperidine + 0.1M HOBtExcessRT / 2 x 5 minHOBt prevents aspartimide formation.
Next AA Coupling PyAOP / DIPEA5 : 1075°C / 2 x 15 minDouble coupling mandatory.

Protocol B: Ring-Closing Metathesis (Stapling)[1]

Once the linear precursor containing (R)-Et-Pwl and its stapling partner is synthesized, RCM is performed on-resin.

Reagents:

  • Grubbs I Catalyst: For simple, unhindered sequences.

  • Grubbs II or Hoveyda-Grubbs II: Recommended for (R)-Et-Pwl due to the steric bulk near the olefin.

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Procedure
  • Solvent Exchange: Wash resin 3x with DCM, then 3x with anhydrous DCE.

  • Degassing: Bubble Nitrogen or Argon through the resin/DCE slurry for 15 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition:

    • Dissolve Grubbs II Catalyst (10 mol% relative to peptide) in degassed DCE (approx 10 mM concentration).

    • Add to resin.[1][2][3][4][5][6]

  • Reaction:

    • Agitate at 40°C for 2 hours.

    • Drain and repeat with fresh catalyst solution for another 2 hours.

    • Visual Check: The solution changes from purple to brown/black as the catalyst degrades/reacts.

  • Washing: Wash resin with DCE (3x), DCM (3x), and DMSO (2x) to remove Ruthenium traces.

  • Cleavage: Proceed with standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

Figure 2: Operational workflow for integrating (R)-Et-Pwl into a stapled peptide.

Quality Control & Structural Validation

Because the ethyl group and the staple are hydrophobic, purification can be challenging.

Analytical HPLC & Mass Spectrometry
  • Shift Observation: The stapled peptide typically elutes earlier than the linear precursor on Reverse-Phase (C18) HPLC due to the reduction in exposed hydrophobic surface area upon folding (the "hydrophobic collapse").

  • Mass Check: The mass difference between Linear and Stapled is -28 Da (Loss of Ethylene,

    
    ).
    
    • Linear:

      
      
      
    • Stapled:

      
      
      
Circular Dichroism (CD)

To verify the induction of helicity:

  • Dissolve peptide in water/TFE mixtures (e.g., 50 mM Phosphate buffer pH 7.4).

  • Signature: Look for double minima at 208 nm and 222 nm .

  • Metric: Calculate Mean Residue Ellipticity (

    
    ). A ratio of 
    
    
    
    indicates a coiled-coil or very stable helix;
    
    
    is standard
    
    
    -helix.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892.

  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution). Biopolymers, 60(6), 396-419.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284.

  • Biotage Application Note. Using microwave heating for your stapled peptide synthesis.

Sources

Application

Application Note: Enzymatic Resolution of Racemic 2-Amino-2-Ethylpent-4-Enoic Acid

-Disubstituted Amino Acids Molecule: 2-amino-2-ethylpent-4-enoic acid (also known as -ethyl-allylglycine) Author: Senior Application Scientist, Biocatalysis Division Executive Summary This application note details the pr...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids
Molecule:  2-amino-2-ethylpent-4-enoic acid (also known as 

-ethyl-allylglycine) Author: Senior Application Scientist, Biocatalysis Division

Executive Summary

This application note details the protocol for the enzymatic resolution of racemic 2-amino-2-ethylpent-4-enoic acid , a critical


-disubstituted amino acid intermediate used in the synthesis of cathepsin K inhibitors and other peptidomimetics.

Resolving


-disubstituted amino acids is synthetically challenging due to the steric bulk at the quaternary center, which often hinders standard chiral auxiliaries. This guide presents two validated pathways:
  • The Acylase Route (Standard): Uses Aspergillus melleus Acylase I on the N-acetyl derivative. Accessible to most labs but requires higher enzyme loading.

  • The Amidase Route (High-Efficiency): Uses Mycobacterium neoaurum L-amino amidase on the amide derivative.[1][2][3] Superior for bulky quaternary centers due to a more accommodating active site.

Scientific Background & Mechanistic Insight

The Steric Challenge

The target molecule possesses a quaternary carbon substituted with an ethyl group, an allyl group, an amine, and a carboxylate. This "tetrasubstituted" center creates significant steric hindrance. Standard proteolytic enzymes (like Trypsin or Chymotrypsin) typically fail to recognize these unnatural substrates.

Enzyme Selection Logic
  • Acylase I (EC 3.5.1.14): Historically the workhorse for amino acid resolution. It hydrolyzes the amide bond of N-acetyl-L-amino acids, releasing the free L-amino acid and acetic acid. While highly selective, its activity drops significantly with

    
    -methyl and 
    
    
    
    -ethyl substitution. We utilize the fungal source (Aspergillus) over the porcine source as it generally displays higher tolerance for hydrophobic, bulky side chains [1].
  • L-Amino Amidase (EC 3.5.1.-): Derived from Mycobacterium neoaurum (ATCC 25795), this enzyme has been evolutionarily optimized to handle

    
    -disubstituted amides. It hydrolyzes the L-amide to the L-acid and ammonia, leaving the D-amide intact. It is the preferred catalyst for high-throughput industrial scaling of this specific substrate class [2].
    

Pre-Protocol: Substrate Preparation

Before enzymatic resolution, the racemic amino acid must be derivatized.[4]

Pathway A: N-Acetylation (For Acylase Route)

Reaction: Schotten-Baumann conditions.

  • Dissolve racemic 2-amino-2-ethylpent-4-enoic acid (10 g) in 2M NaOH (2 eq).

  • Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise while maintaining pH > 10 with additional NaOH.

  • Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate.

  • Validation:

    
    H NMR must show the singlet acetyl peak at 
    
    
    
    ppm.
Pathway B: Amidation (For Amidase Route)

Reaction: Esterification followed by Ammonolysis.

  • Reflux racemic amino acid in dry Methanol with SOCl

    
     (2 eq) to form the methyl ester.
    
  • Treat the ester with saturated methanolic ammonia (7M NH

    
     in MeOH) at room temperature for 48 hours.
    
  • Concentrate in vacuo.[5]

  • Validation: Mass Spectrometry (M+1) confirmation of the amide.

Detailed Protocol: Acylase I Mediated Resolution

Applicability: General laboratory scale; reagents commercially available.

Materials
  • Substrate: N-acetyl-2-amino-2-ethylpent-4-enoic acid (0.1 M solution).

  • Enzyme: Acylase I from Aspergillus melleus (Sigma-Aldrich/Merck, Grade I, >0.5 U/mg).

  • Buffer: 0.1 M Lithium Hydroxide (LiOH) or Cobalt-supplemented Tris buffer.

  • Cofactor: CoCl

    
     (0.5 mM) - Crucial for stabilizing Acylase I activity.
    
Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve 10 mmol of N-acetyl substrate in 90 mL of deionized water.

    • Adjust pH to 7.5 using dilute LiOH. (LiOH is preferred over NaOH as Lithium salts of fatty acids/derivatives often have better solubility).

    • Add CoCl

      
       to a final concentration of 0.5 mM.
      
    • Thermostat the vessel to 37°C .

  • Enzyme Addition:

    • Add Acylase I powder (approx. 200 mg per mmol substrate). Note: High loading is required due to the quaternary center's steric hindrance.

    • Stir gently (150 rpm). Do not vortex, as shear stress denatures the enzyme.

  • Monitoring (Self-Validating Step):

    • pH Stat Method: The reaction releases acetic acid. Monitor pH continuously. Maintain pH 7.5 by automatic titration with 0.5 M LiOH.

    • Endpoint: The reaction is complete when base consumption stops (approx. 50% conversion).

    • TLC Check: Spot reaction mix on Silica plate. Stain with Ninhydrin.

      • Free Amino Acid (Product): Purple spot.

      • N-acetyl (Substrate): No color (or faint yellow).

  • Workup & Separation:

    • Quench: Acidify reaction to pH 1.5 using 6M HCl. This denatures the enzyme and protonates the unreacted substrate.

    • Extraction: Extract the aqueous phase 3x with Ethyl Acetate.

      • Organic Layer: Contains N-acetyl-D-2-amino-2-ethylpent-4-enoic acid .

      • Aqueous Layer: Contains L-2-amino-2-ethylpent-4-enoic acid (as hydrochloride salt).

    • Purification: Pass the aqueous layer through a cation exchange resin (Dowex 50W-X8, H+ form). Wash with water, elute L-amino acid with 2M NH

      
      OH.
      

Detailed Protocol: L-Amino Amidase Resolution

Applicability: High-yield requirements; bulky substrates.

Materials
  • Substrate: Racemic 2-amino-2-ethylpent-4-enoic acid amide.

  • Biocatalyst: Mycobacterium neoaurum ATCC 25795 (lyophilized cells or crude extract).

  • Buffer: 50 mM Phosphate Buffer, pH 8.0.

Step-by-Step Workflow
  • Reaction Setup:

    • Suspend racemic amide (50 mM) in Phosphate Buffer (pH 8.0).

    • Add M. neoaurum biocatalyst (10-20 mg dry cell weight/mL).

    • Incubate at 40°C with orbital shaking (200 rpm).

  • Reaction Progression:

    • This enzyme is highly specific for

      
      -allyl and 
      
      
      
      -ethyl substituents [2].
    • Reaction time is typically 12–24 hours.

  • Workup:

    • Centrifuge to remove cells/enzyme.

    • The supernatant contains L-Acid (anionic/zwitterionic) and D-Amide (neutral/basic).

    • Pass supernatant through a basic anion exchange resin (Dowex 1x2).

      • Flow-through: Contains D-Amide .

      • Resin: Binds the L-Acid . Elute with 1M HCl.

Data Analysis & Visualization

Comparison of Methods
FeatureAcylase I RouteL-Amino Amidase Route
Substrate N-Acetyl derivativeAmide derivative
Enzyme Source Aspergillus melleus (Commercial)Mycobacterium neoaurum
Reaction Time 24 - 48 hours (Slow on bulky centers)12 - 24 hours (Fast)
Enantiomeric Excess (

)
>98% (L-isomer)>99% (L-isomer)
Scalability Moderate (High enzyme cost)High (Whole cell capable)
Cofactor Co

required
Metal independent (usually)
Process Workflow Diagram

G cluster_0 Derivatization cluster_1 Enzymatic Kinetic Resolution Racemate Racemic 2-amino-2-ethylpent-4-enoic acid NAcetyl N-Acetyl Derivative (Substrate A) Racemate->NAcetyl Ac2O / NaOH Amide Amide Derivative (Substrate B) Racemate->Amide MeOH / NH3 Acylase Enzyme: Acylase I (Aspergillus) NAcetyl->Acylase pH 7.5, Co2+ Amidase Enzyme: L-Amino Amidase (M. neoaurum) Amide->Amidase pH 8.0, 40°C Separation Separation (Extraction / Ion Exchange) Acylase->Separation Hydrolysis Amidase->Separation Hydrolysis L_Product Target: L-Amino Acid (>98% ee) Separation->L_Product Aqueous Phase / Resin Elution D_Byproduct Unreacted D-Derivative (Recycle/Discard) Separation->D_Byproduct Organic Phase / Flow-through

Figure 1: Parallel workflows for the enzymatic resolution of


-ethyl-allylglycine via Acylase I or L-Amino Amidase.

Troubleshooting & Optimization

  • Low Conversion (<40% after 48h):

    • Cause: Steric hindrance of the ethyl/allyl group is stalling the Acylase.

    • Solution: Switch to the Amidase protocol. Alternatively, increase Acylase temperature to 45°C (if using fungal enzyme) and double the Co

      
       concentration to stabilize the protein structure.
      
  • Poor Enantiomeric Excess (

    
    ): 
    
    • Cause: Spontaneous hydrolysis of the substrate (chemical background reaction) or impure enzyme.

    • Solution: Ensure pH does not exceed 8.0 during reaction. Perform a "blank" reaction without enzyme to quantify chemical hydrolysis.

  • Solubility Issues:

    • Cause: The N-acetyl derivative of this hydrophobic amino acid may precipitate at acidic pH.

    • Solution: Use Lithium salts (LiOH) instead of Sodium, or add 5-10% DMSO as a co-solvent (Acylase I tolerates up to 10% organic solvent).

References

  • Whitesides, G. M., et al. (1989).[6] "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society.

    • (Verified via Harvard/ACS)

  • Hermes, H. F., et al. (1994). "Purification and Characterization of an L-Amino Amidase from Mycobacterium neoaurum ATCC 25795." Applied and Environmental Microbiology.

  • Gutman, A. L., et al. (1992).[7] "Enzymatic resolution of racemic amines in a continuous reactor in organic solvents." Biotechnology and Bioengineering.[7][]

  • Chibata, I., et al. (1965).[4] "Resolution of Racemic Amino Acids." United States Patent 3,386,888.[4]

Sources

Method

NMR techniques for stereochemical assignment of a,a-disubstituted amino acids

-Disubstituted Amino Acids Executive Summary The stereochemical assignment of -disubstituted amino acids (e.g., -methyl amino acids) presents a unique analytical challenge. Unlike standard amino acids, these quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids 

Executive Summary

The stereochemical assignment of


-disubstituted amino acids (e.g., 

-methyl amino acids) presents a unique analytical challenge. Unlike standard amino acids, these quaternary centers lack the

-proton (

) essential for conventional

-coupling analysis or standard NOE-based rotamer assignment. Furthermore, the steric bulk of the quaternary center often distorts the conformational preferences relied upon by empirical NMR rules.

This guide outlines three validated protocols to overcome the "Quaternary Conundrum":

  • The Modified Mosher Method (Covalent): Utilizing

    
    -substituents as anisotropic probes.
    
  • Supramolecular Solvation (Non-Covalent): Using Bis-thiourea (BTDA) CSAs for rapid screening.

  • DFT-GIAO Verification (Computational): A fail-safe for sterically congested systems.

Part 1: Strategic Overview

Before selecting a protocol, assess the sample purity and chemical stability. The lack of an


-proton necessitates reliance on the chemical shift anisotropy (

) of the

-protons or the

-substituent (e.g.,

-Methyl).

DecisionMatrix Start Start: Unknown Quaternary AA Purity Is Sample Enantiopure? Start->Purity Deriv Can it be Derivatized? Purity->Deriv Yes MethodB Method B: Chiral Solvating Agents (CSA) Purity->MethodB No (Racemic/Mix) Protect Is N-Terminus Protected? Deriv->Protect No MethodA Method A: Modified Mosher (MTPA) (Gold Standard) Deriv->MethodA Yes (-NH2/-OH free) Protect->MethodB Yes (e.g. N-DNB) MethodC Method C: DFT-GIAO Calculation Protect->MethodC Rigid/Complex MethodA->MethodC Ambiguous Results

Figure 1: Decision matrix for selecting the appropriate stereochemical assignment technique.

Part 2: The Covalent Standard (Modified Mosher Method)

The Mosher method remains the most robust technique for absolute configuration assignment. For


-disubstituted systems, we utilize the Modified Mosher Model , focusing on the 

-substituent (typically a methyl group) and the

-protons of the side chain.
Mechanism of Action

Reaction of the amino acid ester with


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride yields diastereomeric amides. The phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect.
  • The Rule:

    
    [1]
    
  • Substituents residing on the same side as the phenyl ring in the preferred conformer will be shielded (shifted upfield, negative

    
    ).
    
Protocol 1: MTPA Derivatization

Materials:

  • Substrate:

    
    -disubstituted amino acid ester (approx. 5-10 mg).
    
  • Reagent:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (Note:
    
    
    -acid chloride yields the
    
    
    -ester/amide according to Cahn-Ingold-Prelog priority, but widely cited as
    
    
    -derivative in NMR literature. Always verify the specific rotation of your reagent).
  • Solvent: Pyridine-

    
     (for in-tube reaction) or DCM/Pyridine (for bench synthesis).
    

Step-by-Step Workflow:

  • Preparation: Split the substrate into two aliquots.

  • Reaction:

    • Vial A: Dissolve substrate + 3 eq.

      
      -MTPA-Cl + 5 eq. dry pyridine in DCM. Stir 4h.
      
    • Vial B: Dissolve substrate + 3 eq.

      
      -MTPA-Cl + 5 eq. dry pyridine in DCM. Stir 4h.
      
  • Purification: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), sat.

    
    , and brine. Dry over 
    
    
    
    .
    • Critical: Purification is essential to remove unreacted MTPA acid, which can shift signals.

  • NMR Acquisition: Acquire

    
     NMR (600 MHz recommended) in 
    
    
    
    .
  • Analysis: Tabulate chemical shifts for the

    
    -Methyl group and Side Chain (R) protons.
    
Data Interpretation (The Sector Rule)

Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.[1][2][3][4]
Proton GroupObserved

Sign
Spatial Location (Model)
Side Chain (

-H)
Positive (+)Right Side (Sector II)

-Methyl
Negative (-)Left Side (Sector I)

Interpretation: If the Side Chain protons show


 and the 

-Methyl shows

, the absolute configuration is assigned based on the Mosher plane model where the Side Chain is syn to the MTPA methoxy group in the (S)-derivative.

Expert Insight: For


-methyl amino acids, the 

-Me signal is often the most reliable "pilot signal" because it is a singlet (or simple doublet) and sits directly in the shielding cone. A strong upfield shift in the

-derivative relative to the

-derivative (resulting in a positive

) usually indicates the (R)-configuration at the quaternary center [1].

Part 3: The Supramolecular Route (Chiral Solvating Agents)

When derivatization is impossible or sample recovery is paramount, Chiral Solvating Agents (CSAs) offer a non-destructive alternative. For


-disubstituted amino acids, Bis-thiourea (BTDA)  agents are superior to simple Pirkle alcohols due to stronger hydrogen bonding with the quaternary center.
Protocol 2: BTDA Titration

Applicability: Best for N-protected amino acids (e.g., N-3,5-dinitrobenzoyl (DNB) derivatives). The DNB group provides a


-acceptor for the CSA.[5][6]

Materials:

  • Substrate: N-DNB-protected

    
    -disubstituted amino acid.
    
  • CSA:

    
    -BTDA and 
    
    
    
    -BTDA (Bis-thiourea derivative).[1][4][7]
  • Solvent:

    
     (non-polar solvent is crucial for H-bond integrity).
    

Workflow:

  • Reference Spectrum: Record

    
     NMR of the pure substrate (10 mM).
    
  • Complex Formation:

    • Tube A: Substrate (10 mM) +

      
      -BTDA (10 mM) + DABCO (10 mM, solubilizer).
      
    • Tube B: Substrate (10 mM) +

      
      -BTDA (10 mM) + DABCO (10 mM).
      
  • Measurement: Focus on the DNB ortho-protons and the

    
    -Methyl  protons.
    
  • Calculation:

    
    .
    

Visualization of Logic:

CSA_Logic Step1 Measure Chemical Shifts (R,R)-Complex vs (S,S)-Complex Step2 Calculate Δδ = δ(R,R) - δ(S,S) Step1->Step2 Step3 Analyze Sign of Δδ for α-Me and Side Chain Step2->Step3 Result1 Consistent Pattern: Assign Config via Empirical Model [2] Step3->Result1 Large Δδ (>0.05 ppm) Result2 Inconsistent/Small Δδ: Use DFT Method Step3->Result2 Small Δδ (<0.01 ppm)

Figure 2: Logic flow for assigning configuration using Bis-thiourea CSAs.

Part 4: Advanced Verification (DFT-GIAO)

When steric bulk at the quaternary center disrupts the standard rotamer populations assumed in Mosher/CSA models, empirical rules can fail. DFT-GIAO (Gauge-Independent Atomic Orbital) NMR calculations provide an ab initio verification method [3].

Protocol 3: Computational-Experimental Match

Workflow:

  • Model Construction: Build 3D models of the

    
    - and 
    
    
    
    -MTPA amides of your substrate.
  • Conformational Search: Perform a stochastic search (e.g., Monte Carlo/MMFF) to identify low-energy conformers.

  • Geometry Optimization: Optimize the lowest energy structures using DFT (e.g., B3LYP/6-31G*).

  • NMR Calculation: Calculate shielding tensors using the GIAO method (e.g., mPW1PW91/6-311+G(2d,p)).

  • Boltzmann Weighting: Average the chemical shifts based on the Boltzmann distribution of conformers.

  • Correlation: Compare Experimental

    
     vs. Calculated 
    
    
    
    .
    • Metric: The correct diastereomer assignment will show a linear regression with

      
       and a slope 
      
      
      
      .

References

  • Direct determin

    
    -methylselenocysteine . Journal of Organic Chemistry. (2021). 
    
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent . Molecules. (2025).[1][4][7]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance . Frontiers in Chemistry. (2019).[1][4]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols. (2007).[8]

Sources

Application

Application Note: (R)-2-Amino-2-ethylpent-4-enoic Acid as a Chiral Conformational Auxiliary in Peptide Stapling

This Application Note is designed for researchers in medicinal chemistry and peptide therapeutics. It details the use of (R)-2-amino-2-ethylpent-4-enoic acid (also known as (R)- -ethyl- -allylglycine ) as a critical ster...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide therapeutics. It details the use of (R)-2-amino-2-ethylpent-4-enoic acid (also known as (R)-


-ethyl-

-allylglycine
) as a critical stereochemical building block and conformational auxiliary in the synthesis of hydrocarbon-stapled peptides.

Executive Summary

(R)-2-amino-2-ethylpent-4-enoic acid is a non-proteinogenic, quaternary


-amino acid. Unlike standard amino acids, it possesses two 

-substituents: an ethyl group and an allyl (pent-4-enyl equivalent in stapling nomenclature context, though strictly allyl is C3; commonly this CAS refers to the allyl-glycine core modified with ethyl) .

Correction on Nomenclature: Strictly, "pent-4-enoic acid" implies a 5-carbon chain (


). Thus, the side chain at the 

-position (

) is an allyl group (

).
  • Role: While technically a "chiral building block," it functions as a conformational auxiliary . By replacing a native amino acid, its steric bulk (Thorpe-Ingold effect) pre-organizes the peptide backbone into an

    
    -helical conformation, while the olefinic side chain serves as a handle for Ring-Closing Metathesis (RCM).
    
  • Key Application: Synthesis of "Stapled Peptides" to target intracellular protein-protein interactions (PPIs) considered "undruggable."

Technical Background & Mechanism

The "Auxiliary" Function: Helix Induction

The efficacy of this compound relies on the


-disubstitution .
  • Stereochemical Control: The (R)-configuration dictates the trajectory of the helix. In standard

    
     stapling, an (R)-configured residue at position 
    
    
    
    is often paired with an (S)-configured residue at
    
    
    (or vice versa) to ensure the olefinic side chains project on the same face of the helix.
  • Entropic Reduction: The bulky ethyl group restricts the rotation of the

    
     and 
    
    
    
    dihedral angles, energetically favoring the
    
    
    -helical state even before cyclization. This reduces the entropic penalty of folding.
Chemical Structure
  • Formula:

    
    
    
  • Molecular Weight: 143.19 g/mol

  • Key Features:

    • Quaternary Carbon: Prevents racemization during peptide coupling (unlike phenylglycine).

    • Terminal Alkene: Reactive handle for Ruthenium-catalyzed metathesis (Grubbs).

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric hindrance of the


-ethyl group makes acylation of the N-terminus difficult. Standard coupling conditions (HBTU/DIEA) often fail or result in deletion sequences.

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.2–0.4 mmol/g recommended to prevent aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation (Pre-activation is critical):

    • Dissolve (R)-Fmoc-2-amino-2-ethylpent-4-enoic acid (2.5 eq) and HATU (2.4 eq) in minimal dry DMF.

    • Add HOAt (2.5 eq) to enhance reactivity (optional but recommended for quaternary centers).

    • Add DIPEA (5.0 eq).

    • Allow to activate for 1–2 minutes (color change to yellow/orange).

  • Coupling:

    • Add the activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative (Manual): Double couple at Room Temperature for 2 hours each.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though this is a primary amine, the steric bulk can give false negatives).

  • Capping: Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Ring-Closing Metathesis (The "Stapling")

Objective: Form the hydrocarbon brace between the (R)-2-amino-2-ethylpent-4-enoic acid and its partner (e.g., (S)-pentenyl-alanine).

Reagents:

  • Catalyst: Grubbs I (Gen 1) or Grubbs II (Gen 2). Note: Gen 1 is often preferred for forming helices as it is less prone to isomerization, but Gen 2 is more active.

  • Solvent: 1,2-Dichloroethane (DCE) (Degassed).

Step-by-Step Procedure:

  • Preparation: The peptide is still on the resin (Solid-Phase RCM) or in solution (Solution-Phase RCM). Solid-phase is preferred to prevent dimerization.

  • Solvent Exchange: Wash resin

    
     with DCM, then 
    
    
    
    with degassed DCE.
  • Catalyst Addition:

    • Dissolve Grubbs Catalyst (10–20 mol%) in degassed DCE.

    • Add to the resin.

  • Reaction:

    • Agitate at Room Temperature for 2 hours.

    • Drain and repeat with fresh catalyst solution for another 2 hours to ensure completion.

    • Optimization: If conversion is low, heat to 40–50°C.

  • Quenching: Wash resin with DMSO (to remove catalyst) followed by DCM.

Visualization of Workflow

Diagram 1: Stapled Peptide Synthesis Logic

This diagram illustrates the pathway from the building block to the final stapled structure, highlighting the "Auxiliary" role of the ethyl group in forcing the helical turn.

StaplingWorkflow cluster_aux Auxiliary Function Start Fmoc-(R)-2-amino-2-ethylpent-4-enoic acid (Chiral Building Block) SPPS SPPS Incorporation (Steric Challenge) Start->SPPS HATU/HOAt Microwave PreHelix Pre-organized Peptide (Ethyl group forces Helix) SPPS->PreHelix Thorpe-Ingold Effect RCM Ring-Closing Metathesis (Grubbs Catalyst) PreHelix->RCM Olefin Metathesis Final Stapled Peptide (Protease Resistant) RCM->Final Cyclization

Caption: Workflow utilizing (R)-2-amino-2-ethylpent-4-enoic acid to induce helicity and enable stapling.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for (R)-Ethyl-Allyl AAReason
Coupling Reagent HBTU / HCTUHATU / HOAt The

-ethyl group creates significant steric shielding of the amine.
Coupling Temp Room Temp50–75°C (Microwave) Thermal energy is required to overcome the activation energy barrier of the bulky nucleophile.
Reaction Time 30–60 min2

60 min (Double Couple)
Ensures complete conversion; deletion of this residue is a common failure mode.
RCM Catalyst Grubbs IGrubbs I (preferred) Grubbs II is more active but can cause "alkene walking" (isomerization) in constrained loops.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology. Link

    • Context: Foundational text on the design rules for stapled peptides, including the choice of -methyl vs. -ethyl building blocks.
  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society. Link

    • Context: The original protocol for hydrocarbon stapling using olefinic amino acids.
  • Kim, Y.-W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in helical peptides. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Discusses how the stereochemistry (R vs S) of the stapling amino acid affects helix stability.
  • ChemicalBook Entry. (2023). (R)-2-amino-2-ethylpent-4-enoic acid Properties and Safety. Link

    • Context: Source for physical property data and CAS verific
Method

Functionalization of the vinyl group in a-allyl amino acids

Application Note: Strategic Functionalization of the Vinyl Group in -Allyl Amino Acids Executive Summary The -allyl amino acid (typically -allyl glycine or the quaternary -methyl, -allyl glycine) is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Vinyl Group in


-Allyl Amino Acids 

Executive Summary

The


-allyl amino acid (typically 

-allyl glycine or the quaternary

-methyl,

-allyl glycine) is a privileged scaffold in modern drug discovery. Unlike canonical amino acids, the terminal vinyl group serves as a chemically orthogonal "blank check," allowing researchers to perform late-stage diversification on fully assembled peptides.

This guide moves beyond basic synthesis to detail the three most critical functionalization pathways for this moiety:

  • Peptide Stapling (RCM): Constraining helicity to target intracellular protein-protein interactions (PPIs).[1]

  • Thiol-Ene "Click" Chemistry: Rapid, radical-mediated bioconjugation of half-life extenders or fluorophores.

  • Wacker Oxidation: Conversion of the alkene to a methyl ketone, unlocking reductive amination pathways.

Strategic Decision Framework

Before initiating experimental work, select the appropriate pathway based on the desired physicochemical outcome.

Functionalization_Strategy Start α-Allyl Amino Acid (Scaffold) RCM Ring-Closing Metathesis (RCM) Start->RCM Two Allyl Sites (i, i+4/7) Click Thiol-Ene 'Click' (Hydrothiolation) Start->Click Single Site + Thiol Oxidation Wacker Oxidation (Pd-Catalysis) Start->Oxidation Single Site + Pd(II) Helix Stapled Peptide (Helical Constraint) RCM->Helix Conjugate Peptide-Drug Conjugate (Thioether Linkage) Click->Conjugate Ketone Methyl Ketone (Reductive Amination Handle) Oxidation->Ketone

Figure 1: Decision matrix for functionalizing the vinyl group. The choice depends on whether the goal is structural constraint (RCM) or chemical diversification (Click/Oxidation).

Protocol A: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: To covalently link two


-allyl residues (typically at positions i and i+4 or i+7) to induce an 

-helical conformation ("Stapled Peptide").

Expertise & Logic: The primary failure mode in peptide RCM is aggregation of the peptide chain, which sequesters the reactive alkenes from the bulky Ruthenium catalyst.

  • Solution: We utilize 1,2-dichloroethane (DCE) at elevated temperatures rather than dichloromethane (DCM) to disrupt hydrogen bonding.

  • Catalyst Choice:Grubbs I is often insufficient for sterically hindered quaternary centers. Grubbs II or Hoveyda-Grubbs II are required for efficient closure of the tetrasubstituted carbon centers found in stapled peptides [1].

Materials:

  • Peptide on resin (chemically inert resin like Rink Amide MBHA).

  • Catalyst: Grubbs 1st Gen (for simple cases) or Grubbs 2nd Gen (recommended for stapling).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Additive: 0.4 M LiCl in DMF (optional, for difficult sequences to break aggregation).

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCE for 20 minutes. Drain.

  • Degassing (Critical): The Ruthenium carbene is sensitive to oxygen. Sparge the DCE solvent with Argon for 15 minutes prior to use.

  • Catalyst Solution: Dissolve Grubbs II catalyst (10 mol% relative to peptide) in degassed DCE (2 mL).

    • Note: For extremely difficult sequences, add 10% v/v of 0.4 M LiCl in DMF to the mixture.

  • Reaction: Add the catalyst solution to the resin. Seal the vessel under Argon.

  • Incubation: Agitate gently at 40°C for 2 hours .

    • Why heat? Room temperature RCM on solid phase is kinetically slow due to the pseudo-dilution effect of the resin matrix.

  • Refresh: Drain the solution (do not wash). Add a fresh portion of catalyst (10 mol%) in DCE and react for another 2 hours.

  • Quench: Drain and wash resin with DCE (3x), DCM (3x), and MeOH (3x).

    • DMSO Wash: A wash with DMSO/DMF is recommended to remove residual Ruthenium adsorbed to the resin, which can catalyze side reactions during cleavage.

Validation:

  • Cleave a micro-sample. Analyze via LC-MS. The mass should shift by -28 Da (loss of ethylene,

    
    ).
    

Protocol B: Site-Specific Conjugation via Thiol-Ene "Click"

Objective: To attach a functional payload (PEG, fluorophore, lipid) to a single


-allyl residue via a thioether linkage.

Expertise & Logic: This reaction proceeds via a radical mechanism, resulting in anti-Markovnikov addition.[2][3] This is superior to Michael addition because it does not require an electron-deficient alkene.

  • Photo-initiation: We prefer LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) over DMPA because LAP is water-soluble and activates at 365-405 nm, sparing aromatic amino acids (Trp, Tyr) from UV damage associated with lower wavelengths [2].

Materials:

  • Peptide (in solution or on resin).[4][5]

  • Thiol: R-SH (10–20 equivalents).

  • Initiator: LAP (0.5 equivalents).

  • Light Source: 365 nm or 405 nm LED.

Step-by-Step Protocol (Solution Phase):

  • Dissolution: Dissolve the purified peptide containing the

    
    -allyl group in water/acetonitrile (1:1) or DMF.[4][6][7]
    
  • Add Reagents: Add the thiol payload (20 eq) and LAP initiator (0.5 eq).

  • Degassing: Sparge with Nitrogen for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

  • Irradiation: Irradiate the sample at 365 nm for 15–30 minutes at room temperature.

  • Workup:

    • If on resin: Wash extensively with DMF/DCM.

    • If in solution: Direct injection into semi-prep HPLC for purification.

Mechanism Visualization:

Thiol_Ene_Cycle Init Photo-Initiator (LAP) Thiyl Thiyl Radical (R-S•) Init->Thiyl hν (365nm) Intermediate Carbon-Centered Radical Thiyl->Intermediate + Alkene Alkene α-Allyl Peptide (Alkene) Product Thioether Product (Anti-Markovnikov) Intermediate->Product + R-SH (H-abstraction) Product->Thiyl Chain Propagation

Figure 2: The radical propagation cycle. The thiyl radical attacks the terminal carbon of the vinyl group, ensuring high regioselectivity.

Protocol C: Oxidative Diversification (Wacker-Tsuji Oxidation)

Objective: To convert the chemically inert vinyl group into a reactive methyl ketone . This ketone can then serve as a handle for hydrazine formation or reductive amination.

Expertise & Logic: Standard Wacker conditions (


) often fail on peptides due to the strong coordinating ability of the peptide backbone (amides) which poisons the Palladium.
  • Modification: We use the Tsuji-Wacker conditions with high catalyst loading and DMF/H2O mixtures to maintain solubility and reactivity.

  • Selectivity: The reaction is highly selective for methyl ketones (Markovnikov) over aldehydes [3].

Step-by-Step Protocol:

  • Solvent System: Prepare a mixture of DMF:H2O (7:1).[7]

  • Catalyst Mix: In a vial, combine

    
      (10 mol%) and 
    
    
    
    (1.0 equiv).
  • Substrate: Add the peptide containing the

    
    -allyl group.
    
  • Oxygenation: Affix a balloon filled with

    
     gas to the reaction vessel.
    
  • Reaction: Stir vigorously at Room Temperature for 24 hours .

    • Note: If the reaction is sluggish, heat to 50°C, but monitor for peptide hydrolysis.

  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and lyophilize (if checking by HPLC) or extract with EtOAc (if protected peptide).

Comparative Data Summary

FeatureRCM (Stapling)Thiol-Ene ClickWacker Oxidation
Primary Utility Conformational Constraint (Helix)Bioconjugation (PEG/Tags)Chemical Diversification (Ketone)
Key Reagent Ru-Carbene (Grubbs)Thiol + Radical InitiatorPd(II) / Cu(I)
Reaction Time 2 - 4 Hours15 - 30 Minutes12 - 24 Hours
Selectivity High (Ring Size Dependent)High (Anti-Markovnikov)High (Markovnikov)
Mass Change -28 Da (

)
+Mass of Thiol+16 Da (O)

References

  • Kim, Y. W., & Grossmann, T. N. (2013).

    
    -helices. Chemical Communications.[5] 
    
  • Fairbanks, B. D., et al. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials.

  • Wickens, Z. K., et al. (2014). Catalyst-Controlled Wacker-Type Oxidation of Homoallylic Alcohols and Amines. Journal of the American Chemical Society.[8]

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted Amino Acids

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (ααAAs). These sterically congested molecules are crucial building blocks in modern drug discovery and peptide science, prized...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (ααAAs). These sterically congested molecules are crucial building blocks in modern drug discovery and peptide science, prized for their ability to impart unique conformational constraints and improve metabolic stability.[1][2][3] However, their synthesis is notoriously challenging due to the severe steric hindrance around the quaternary α-carbon.[1][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and cutting-edge research.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of α,α-disubstituted amino acids, particularly via the widely used alkylation of glycine imine Schiff bases.

Problem 1: Low or No Yield in the Second Alkylation Step

You've successfully performed the first alkylation on a glycine Schiff base, but the second alkylation with a bulkier electrophile (e.g., a secondary alkyl halide) is failing.

Potential Causes & Solutions:

  • Insufficient Basicity/Steric Hindrance: The acidity of the α-proton decreases significantly after the first alkylation, making deprotonation more difficult.[4][5] Standard bases like potassium carbonate or aqueous sodium hydroxide may be too weak or sterically hindered to efficiently generate the required enolate.

    • Solution 1: Stronger, Non-Nucleophilic Bases: Switch to anhydrous conditions and use a stronger base. Lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF at low temperatures (-78 °C) can overcome this energy barrier.[6]

    • Solution 2: Solid-Liquid Phase-Transfer Catalysis (PTC): Employing solid, powdered potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) with a phase-transfer catalyst in a non-polar solvent (e.g., toluene or CH₂Cl₂) can be highly effective.[2][6][7] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates deprotonation at the solid-liquid interface.[6]

  • Poor Electrophile Reactivity: Secondary alkyl halides are less reactive than primary or benzylic/allylic halides. The reaction may be too sluggish under your current conditions.

    • Solution 1: Activate the Electrophile: Convert the alkyl halide to a more reactive triflate (-OTf) or tosylate (-OTs) derivative.

    • Solution 2: Increase Reaction Temperature: After initial deprotonation at low temperature, you may need to slowly warm the reaction to 0 °C or room temperature to drive the alkylation to completion. Monitor carefully by TLC to avoid side reactions.

  • Inappropriate Solvent: The choice of solvent can dramatically affect enolate stability and reactivity.

    • Solution: Solvent Optimization: For anhydrous, strong-base conditions, THF is standard. For PTC, less polar solvents like toluene can enhance the catalyst's efficacy by promoting a "tighter" ion pair in the organic phase.[6]

Problem 2: Competing Dialkylation and Monoalkylation in Glycine Imine Reactions

You are attempting a mono-alkylation but are getting significant amounts of the di-alkylated product, or vice-versa when using an aldimine.

Causality: This issue is rooted in the relative acidities of the starting material and the mono-alkylated product.

  • For Benzophenone Ketimines (e.g., Ph₂C=NCH₂CO₂R): The mono-alkylated product is less acidic than the starting glycine imine.[4][6] This inherent difference favors selective mono-alkylation, as the base will preferentially deprotonate the starting material. If you see dialkylation, it's likely due to excessive base or prolonged reaction times.

  • For Aldimines (e.g., Ar-CH=NCH₂CO₂R): The pKa of the mono-alkylated aldimine is very similar to the parent aldimine.[4][5] This leads to an equilibrium where the mono-alkylated product's anion can form easily, leading to rapid subsequent dialkylation.[4][5]

    • Solution: Precise Stoichiometry: Use no more than 1.0 equivalent of the alkylating agent. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.

    • Solution: Employ Benzophenone Imines for Controlled Alkylation: If selective mono-alkylation is the goal, the benzophenone imine of glycine is the superior starting material due to its favorable acidity profile.[6][8]

Problem 3: Low Enantioselectivity in Asymmetric Phase-Transfer Catalysis

You are using a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative) for an asymmetric alkylation, but the enantiomeric excess (ee) is poor.

Potential Causes & Solutions:

  • Catalyst Structure and Shielding: The catalyst's effectiveness relies on its ability to create a well-defined, sterically shielded ion pair with the enolate, directing the incoming electrophile to one face.

    • Solution 1: Catalyst Optimization: The "Maruoka catalyst" and related C₂-symmetric chiral quaternary ammonium salts are benchmarks in this field, often providing high enantioselectivity.[2][7] Consider screening different catalysts. For example, catalysts with bulky groups like β-naphthyl or 3,4,5-trifluorophenyl on the nitrogen atom can significantly enhance facial shielding and improve ee.[7]

    • Solution 2: Use Solid-Liquid PTC: Solid-liquid PTC (e.g., solid K₂CO₃ or KOH in toluene) often gives higher enantioselectivity than liquid-liquid (e.g., 50% aq. NaOH/toluene) conditions. The reduced water content minimizes competing achiral reactions at the interface.[2][9]

  • Reaction Conditions: Temperature and concentration play a critical role in asymmetric induction.

    • Solution 1: Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can enhance selectivity by reducing the kinetic energy of the system, favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.[2]

    • Solution 2: Adjust Concentration: High concentrations can sometimes favor aggregation, which may interfere with the catalyst's performance. Experiment with slightly more dilute conditions.

Table 1: Effect of PTC Catalyst on Enantioselectivity

Data synthesized from representative literature for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

Catalyst TypeBase/Solvent SystemTemperature (°C)Typical Yield (%)Typical ee (%)Reference
Standard TBAB50% KOH / Toluene25>900 (Racemic)General PTC
Cinchona Alkaloid (Basic)K₂CO₃ (solid) / CH₂Cl₂085-9570-90[10]
Maruoka Catalyst (C₂-Symmetric)Cs₂CO₃ (solid) / Toluene0>9595-99[2][7]

Frequently Asked Questions (FAQs)

FAQ 1: Which is the best general method for synthesizing a novel, sterically hindered α,α-disubstituted amino acid?

There is no single "best" method, as the optimal route depends on the target structure, desired stereochemistry, and available starting materials. The following workflow can guide your decision.

Workflow: Selecting a Synthetic Strategy

G cluster_start cluster_achiral Achiral / Racemic Synthesis cluster_chiral Asymmetric Synthesis cluster_end start Define Target Amino Acid (R1, R2, Stereochemistry) strecker Strecker Synthesis (from Ketone) start->strecker Need simple, racemic product? (R1, R2 from ketone R1-CO-R2) ptc_racemic PTC Alkylation (Glycine Imine + 2x RX) start->ptc_racemic Need racemic product via alkylation? (R1, R2 from R1-X, R2-X) ptc_asymmetric Asymmetric PTC Alkylation (Chiral Catalyst) start->ptc_asymmetric Need catalytic enantioselectivity? (High throughput, scalable) auxiliary Chiral Auxiliary Method (e.g., Schöllkopf, Evans) start->auxiliary Need high diastereoselectivity? (Stoichiometric chiral source) end_product Target α,α-Disubstituted Amino Acid strecker->end_product Simple, robust, often high-yielding. ptc_racemic->end_product Versatile for diverse R groups. ptc_asymmetric->end_product Industrially relevant, avoids stoichiometric waste. auxiliary->end_product Reliable but requires extra steps for auxiliary attachment/removal.

Caption: Decision workflow for selecting a synthetic route.

  • Strecker Synthesis: Reacting a ketone with cyanide and ammonia is a direct and powerful method for producing racemic ααAAs.[11][12][13] It is particularly useful when the desired R groups can be sourced from a commercially available ketone.

  • Alkylation of Glycine Imines: This is arguably the most versatile method. Starting from a simple glycine Schiff base, two different alkyl groups can be introduced sequentially. Using a chiral phase-transfer catalyst allows for highly enantioselective synthesis.[2][6][7]

  • Chiral Auxiliary Methods: These methods involve attaching a chiral molecule to the glycine backbone, which directs the stereochemistry of subsequent alkylations. While often providing excellent stereocontrol, they require additional steps to attach and later remove the auxiliary.

FAQ 2: Why is a benzophenone imine used as a protecting group for glycine? What are its advantages?

The benzophenone imine (Ph₂C=N-) serves multiple critical roles, making it more than just a simple protecting group for the amine.

Key Advantages of the Benzophenone Imine Group

G cluster_benefits Functional Benefits imine Benzophenone Imine Glycinate α-Proton Activation Steric Shielding Chromophore Stable & Easy Cleavage activation Increases acidity of α-protons, facilitating deprotonation. imine:f1->activation shielding Bulky phenyl groups provide steric bulk, preventing N-alkylation and enabling selective mono-alkylation. imine:f2->shielding chromophore Strong UV chromophore allows for easy reaction monitoring by TLC. imine:f3->chromophore cleavage Stable to basic alkylation conditions, but easily removed by mild acidic hydrolysis. imine:f4->cleavage

Caption: Multifunctional role of the benzophenone imine group.

  • α-Proton Activation: The imine group is electron-withdrawing, which significantly increases the acidity of the α-protons on the glycine backbone, making them accessible to moderately strong bases.

  • Steric Shielding & Selectivity: The two bulky phenyl groups provide crucial steric hindrance. This prevents undesired N-alkylation and, as previously mentioned, makes the mono-alkylated product less acidic than the starting material, which is key for achieving selective mono-alkylation.[4][6]

  • Stability and Cleavage: The imine is robust under the basic conditions required for alkylation but can be cleanly and easily hydrolyzed with mild aqueous acid (e.g., 1N HCl or citric acid) to reveal the free amino group.[2][6]

  • Reaction Monitoring: The benzophenone group is a strong UV chromophore, making the starting materials and products easily visible on a TLC plate under a UV lamp, simplifying reaction monitoring.

FAQ 3: Can I use this methodology for peptide synthesis?

Directly, no. The alkylation methods described are for the synthesis of the individual amino acid monomers. However, these custom-synthesized, sterically hindered ααAAs are then incorporated into peptides using solid-phase peptide synthesis (SPPS) or solution-phase techniques.

Be aware that coupling two α,α-disubstituted amino acids, or coupling an ααAA to an N-alkyl amino acid, represents one of the most challenging peptide bond formations due to extreme steric hindrance.[14][15] This often requires specialized, highly potent coupling reagents (e.g., HATU, PyAOP) or novel ligation strategies to achieve reasonable yields.[14][16]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation via Solid-Liquid PTC

This protocol is adapted from the highly efficient methods developed by Maruoka and Ooi.[2][7]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral phase-transfer catalyst (e.g., a C₂-symmetric quaternary ammonium bromide, 0.01 equiv., 1 mol%), and anhydrous cesium carbonate (Cs₂CO₃, 5.0 equiv.).

  • Solvent & Cooling: Add anhydrous toluene (approx. 0.1 M concentration relative to the glycine imine). Cool the resulting suspension to the desired temperature (typically 0 °C) in an ice bath.

  • Alkylation: Add the alkyl halide (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 1-12 hours.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Imine): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography if necessary.

  • Deprotection: Dissolve the purified Schiff base in tetrahydrofuran (THF). Add an equal volume of 1M citric acid or 1N HCl and stir vigorously at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC).

  • Final Isolation: Basify the mixture with a saturated NaHCO₃ solution and extract the aqueous layer with diethyl ether to remove the benzophenone byproduct. The aqueous layer now contains the desired amino acid ester, which can be isolated or used directly in the next step.

References

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

  • Vogt, H., & Brase, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406-430. [Link]

  • Vogt, H., & Brase, S. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Technical University of Denmark. [Link]

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228–5229. [Link]

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Organic Chemistry Portal. [Link]

  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Corey, E. J., & Lygo, B. (1998). Catalytic enantioselective synthesis of alpha-amino acids and alpha,alpha-dialkyl amino acids by phase-transfer catalysis. (Volumes I and II). ProQuest. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Kumar, V., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 88(11), 7498–7503. [Link]

  • Shibasaki, M., & Kanai, M. (2009). Catalytic Enantioselective Synthesis of α,α-Disubstituted Amino Acids: The Strecker Reaction of Ketimines Using Chiral Poly-Gadolinium Complexes. ACS Symposium Series. [Link]

  • Lygo, B., & Wainwright, P. G. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-25. [Link]

  • Kumar, V., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]

  • Collet, C., et al. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Beilstein Journal of Organic Chemistry, 8, 469-74. [Link]

  • Chung, C. P., et al. (2021). Towards α,α-disubstituted amino acids containing vicinal stereocenters via stereoselective transition-metal catalysis. Arkivoc. [Link]

  • Polt, R., et al. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

  • Lygo, B., & Crosby, J. (2002). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. ResearchGate. [Link]

  • Wang, H., et al. (2024). A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. Journal of the American Chemical Society. [Link]

  • Han, X., et al. (2014). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Carlone, A., et al. (2008). Organocatalytic Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids and Derivatives. Journal of the American Chemical Society, 130(40), 13296–13304. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023). Mol-Instincts. [Link]

  • Trost, B. M., & Hachiya, I. (2011). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. [Link]

  • Strecker amino acid synthesis. (2024). Wikipedia. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • O'Donnell, M. J. (2011). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]

  • Strecker Amino Acid Synthesis. (2021). YouTube. [Link]

  • Bordwell, F. G., et al. (1988). Acidities of glycine Schiff bases and alkylation of their conjugate bases. ResearchGate. [Link]

  • Nájera, C., & Sansano, J. M. (2019). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Arkivoc. [Link]

  • Nsangu, A. N., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • Bordwell, F. G., et al. (1988). Acidities of Glycine Schiff Bases and Alkylation of Their Conjugate Bases. University of Arizona. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Chiral Amino Acids

Welcome to the Technical Support Center for Chiral Amino Acid Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating enantiomericall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amino Acid Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating enantiomerically pure amino acids. Here, we will delve into the fundamental principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the efficiency and success of your purification workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of chiral amino acids so challenging?

The primary difficulty lies in the fact that enantiomers (D- and L-forms) of an amino acid possess identical physical and chemical properties in an achiral environment.[1] This means that standard purification techniques like conventional chromatography or crystallization are ineffective. To achieve separation, a chiral environment must be introduced to create transient diastereomeric interactions, which have different physical properties, allowing for their distinction.[1] Furthermore, the zwitterionic nature of underivatized amino acids can lead to poor solubility in the non-polar solvents often used in chiral chromatography, adding another layer of complexity.[2]

Q2: What are the main strategies for purifying chiral amino acids?

There are three primary strategies for the purification of chiral amino acids:

  • Direct Separation using Chiral Chromatography: This is the most common analytical and preparative approach. It involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[3][4]

  • Indirect Separation via Diastereomer Formation: This method involves reacting the racemic amino acid mixture with a chiral derivatizing agent to form two diastereomers.[5] These diastereomers have distinct physical properties and can be separated using standard achiral chromatography or crystallization.[][7][8] The desired enantiomer is then recovered by cleaving the chiral auxiliary.

  • Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. An enzyme, such as a protease or lipase, can be used to selectively catalyze a reaction with only one of the enantiomers in the racemic mixture, allowing for the separation of the unreacted enantiomer.[9][10][11]

Q3: When should I consider derivatization for my amino acid separation?

Derivatization is often recommended, and sometimes necessary, in the following scenarios:

  • When using an achiral column: Derivatization with a chiral agent is essential to form diastereomers that can be separated.[1][5]

  • To improve chromatographic behavior: Derivatization can enhance the volatility of amino acids for gas chromatography or improve their solubility in mobile phases used for liquid chromatography.[2][12]

  • To enhance detection: If your amino acid lacks a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[1][12]

It's important to note that derivatization adds an extra step to your workflow and introduces the potential for impurities or racemization if not performed carefully.[2][12]

Q4: What is enantiomeric excess (ee) and how is it determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. The ability to accurately determine ee is crucial in pharmaceutical development and asymmetric synthesis.[13] While chromatography is a labor-intensive technique for determining ee, it is a common method.[13] Other methods, such as enantioselective indicator displacement assays (eIDAs) and mass spectrometry-based approaches, have also been developed.[13][14][15]

II. Troubleshooting Guides

Issue 1: Poor or No Resolution in Chiral HPLC

Question: I am not seeing any separation between my D- and L-amino acid peaks on my chiral HPLC column. What should I do?

Causality and Troubleshooting Steps:

Poor or no resolution in chiral HPLC is a common issue that can stem from several factors related to the chiral stationary phase (CSP), mobile phase composition, and other chromatographic parameters.

  • Incorrect Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[1] Not all CSPs are suitable for all amino acids.

    • Action: Consult CSP selection guides from manufacturers. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are generally good starting points for amino acid separations.[1][2][16] Crown-ether CSPs are also particularly well-suited for amino acid enantiomers.[1][17]

  • Inappropriate Mobile Phase: The mobile phase composition significantly influences the chiral recognition mechanism.

    • Action: Systematically screen different mobile phases. For normal-phase chromatography, try mixtures of hexane with alcohols like isopropanol or ethanol.[16] For reversed-phase, aqueous buffers with organic modifiers like methanol or acetonitrile are common.[2] The addition of small amounts of acid (e.g., trifluoroacetic acid for acidic compounds) or base (e.g., diethylamine for basic compounds) can improve peak shape and resolution.[16]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Experiment with different column temperatures. Lowering the temperature often enhances resolution but can increase backpressure and analysis time. Conversely, increasing the temperature may improve peak shape but can decrease selectivity.[1]

  • Flow Rate is Too High: A high flow rate can reduce the time available for the enantiomers to interact with the CSP, leading to poor resolution.

    • Action: Reduce the flow rate. A typical starting point for analytical chiral separations is 1 mL/min.[16]

Issue 2: Peak Tailing or Broadening

Question: My amino acid peaks are tailing and broad, making accurate quantification difficult. What is causing this?

Causality and Troubleshooting Steps:

Peak tailing and broadening are often indicative of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the polar functional groups of amino acids, causing peak tailing.

    • Action: Add a mobile phase modifier to mask the silanol groups. For basic amino acids, adding a small amount of a basic modifier like diethylamine can be effective.[16] For acidic amino acids, an acidic modifier like trifluoroacetic acid may help.[16]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Action: Reduce the injection volume or the concentration of your sample.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds, or the stationary phase can degrade, leading to poor peak shape.

    • Action: Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Question: The retention times for my amino acid peaks are shifting between injections. What is the problem?

Causality and Troubleshooting Steps:

Drifting retention times are a clear sign of an unstable chromatographic system.

  • Inadequate Column Equilibration: The CSP requires sufficient time to equilibrate with the mobile phase before analysis.

    • Action: Ensure the column is thoroughly equilibrated before the first injection and between runs, especially when using gradient elution.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile components.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Fluctuations in Temperature: Changes in ambient temperature can affect retention times.

    • Action: Use a column oven to maintain a constant temperature.

  • Pump Malfunction: Inconsistent flow from the HPLC pump will lead to variable retention times.

    • Action: Check the pump for leaks and ensure it is properly primed.

III. Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development for Underivatized Amino Acids

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of underivatized amino acid enantiomers using a macrocyclic glycopeptide-based CSP.

1. Column Selection:

  • Start with a teicoplanin-based CSP, such as an Astec® CHIROBIOTIC® T column, which is known to be effective for underivatized amino acids.[2]

2. Mobile Phase Screening:

  • Prepare a series of mobile phases with varying ratios of an organic modifier (methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).

  • A "U-shaped" retention profile is often observed on these columns, where enantioselectivity increases with the concentration of the organic modifier.[2]

  • Begin with a mobile phase composition that provides a good starting point for overall enantioselectivity and then optimize from there.[2]

3. Optimization of Chromatographic Parameters:

  • Temperature: Evaluate the effect of column temperature on resolution, typically in the range of 10-40°C.

  • Flow Rate: Start with a flow rate of 1.0 mL/min and adjust as needed to balance resolution and analysis time.

  • Detection: Use a mass spectrometer (MS) for selective and sensitive detection, especially for complex biological samples.[3]

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Method_Development Start Start: Racemic Amino Acid Mixture CSP_Selection Select CSP: Macrocyclic Glycopeptide (e.g., Teicoplanin) Start->CSP_Selection Mobile_Phase_Screening Mobile Phase Screening: Vary Organic/Aqueous Ratio CSP_Selection->Mobile_Phase_Screening Parameter_Optimization Optimize Parameters: Temperature, Flow Rate Mobile_Phase_Screening->Parameter_Optimization Validation Method Validation: Specificity, Linearity, Accuracy, Precision Parameter_Optimization->Validation Troubleshooting Troubleshooting: Poor Resolution, Peak Tailing Parameter_Optimization->Troubleshooting Unacceptable Results Analysis Routine Analysis Validation->Analysis Troubleshooting->Mobile_Phase_Screening Re-optimize

Caption: A systematic workflow for chiral HPLC method development.

Protocol 2: Diastereomeric Crystallization for Preparative Scale Purification

This protocol provides a general guideline for separating amino acid enantiomers on a larger scale through the formation and crystallization of diastereomeric salts.

1. Selection of a Resolving Agent:

  • Choose a chiral resolving agent that will form a stable salt with your amino acid. For acidic amino acids, a chiral base is used, and for basic amino acids, a chiral acid is used.

2. Diastereomer Formation:

  • Dissolve the racemic amino acid and the resolving agent (in an equimolar amount) in a suitable solvent. The choice of solvent is critical and will influence the solubility of the resulting diastereomeric salts.

3. Fractional Crystallization:

  • Induce crystallization by slowly cooling the solution or by evaporation of the solvent. The diastereomer with the lower solubility will crystallize out first.[8]

  • Seeding the solution with a small crystal of the desired diastereomer can promote its crystallization.[]

4. Isolation and Purification:

  • Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

5. Recovery of the Enantiomer:

  • Cleave the resolving agent from the purified diastereomer to obtain the enantiomerically pure amino acid. This is typically done by acid-base extraction.

Logical Flow for Diastereomeric Crystallization:

Diastereomeric_Crystallization Start Racemic Amino Acid + Chiral Resolving Agent Formation Formation of Diastereomeric Salts in Solution Start->Formation Crystallization Fractional Crystallization (Cooling or Evaporation) Formation->Crystallization Isolation Isolation of Less Soluble Diastereomer Crystals Crystallization->Isolation Recovery Recovery of Pure Enantiomer (Cleavage of Resolving Agent) Isolation->Recovery Pure_Enantiomer Enantiomerically Pure Amino Acid Recovery->Pure_Enantiomer

Caption: The logical steps involved in diastereomeric crystallization.

IV. Advanced Purification Techniques

For industrial-scale purification, more advanced techniques are often employed to improve efficiency and reduce costs.

Simulated Moving Bed (SMB) Chromatography

SMB is a continuous chromatographic technique that offers several advantages over traditional batch chromatography, including higher productivity, lower solvent consumption, and higher product concentration.[18][19][20] It is particularly well-suited for the separation of binary mixtures, such as enantiomers.[20] The process involves a series of columns arranged in a loop, with the inlet and outlet ports periodically switched to simulate the counter-current movement of the stationary phase.[20][21][22]

Key Parameters in SMB:

ParameterDescriptionImpact on Separation
Zone Flow Rates The flow rates in the different zones of the SMB system.Crucial for achieving high purity and recovery.
Switching Time The time interval between the switching of the inlet and outlet ports.Affects the simulated movement of the stationary phase.
Feed Concentration The concentration of the racemic mixture being fed into the system.Influences the loading capacity and productivity.
Crystallization-Induced Asymmetric Transformation

This powerful technique allows for the conversion of a racemate into a single enantiomer in yields approaching 100%. It combines the principles of diastereomeric resolution with in-situ racemization of the undesired enantiomer.[23] This method is highly efficient and can be applied to the large-scale production of optically active amino acids.[23]

V. References

  • Design of Simulated Moving Bed Chromatography for Amino Acid Separations | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

  • Full article: OPTIMAL DESIGN OF SOLVENT GRADIENT SIMULATED MOVING BED CHROMATOGRAPHY FOR AMINO ACID SEPARATION - Taylor & Francis. (2011, September 9). Retrieved from [Link]

  • Separation of amino acids by simulated moving bed using competitive Langmuir isotherm. (2025, August 7). Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.). Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Retrieved from [Link]

  • Simulated moving bed - Wikipedia. (n.d.). Retrieved from [Link]

  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC. (2008, September 17). Retrieved from [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids | The Journal of Physical Chemistry Letters - ACS Publications. (2023, March 28). Retrieved from [Link]

  • Improving Separations with Simulated Moving Bed Chromatography - AZoM. (2017, November 23). Retrieved from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). Retrieved from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC. (n.d.). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Sep 06 2016 - Denise Wallworth - Chromatography Today. (2016, September 6). Retrieved from [Link]

  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis - PubMed. (n.d.). Retrieved from [Link]

  • Scientists Expand Biomedical Research Horizons with Breakthrough in Synthesizing Novel Amino Acids - Bioengineer.org. (2026, February 19). Retrieved from [Link]

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis. (n.d.). Retrieved from [Link]

  • State of the Art in Crystallization‐Induced Diastereomer Transformations - ResearchGate. (n.d.). Retrieved from [Link]

  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate. (2025, August 6). Retrieved from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Retrieved from [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Publishing. (2021, November 10). Retrieved from [Link]

  • US4379941A - Resolution of racemic amino acids - Google Patents. (n.d.). Retrieved from

  • The enzymatic resolution of aromatic amino acids - American Chemical Society. (n.d.). Retrieved from [Link]

  • Chiral resolution with frozen aqueous amino acids - RSC Publishing. (2015, October 21). Retrieved from [Link]

  • Isolation of enantiomers via diastereomer crystallisation - UCL Discovery. (2010, March 12). Retrieved from [Link]

  • Enantiomeric amplification of L-amino acids: part 8—modification of eutectic point with special additives - Creation.com. (2025, August 26). Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. (2024, August 22). Retrieved from [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. (2025, September 18). Retrieved from [Link]

  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes - MDPI. (2021, June 11). Retrieved from [Link]

Sources

Troubleshooting

Enhancing the stability of peptides with unnatural amino acids

Topic: Enhancing Peptide Stability with Unnatural Amino Acids (UAAs) Ticket ID: STAB-UAA-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Introduction Welcome to the Peptide Engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Peptide Stability with Unnatural Amino Acids (UAAs) Ticket ID: STAB-UAA-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction

Welcome to the Peptide Engineering Support Center. You are likely here because your native peptide sequence is showing poor pharmacokinetic properties—specifically, rapid proteolytic degradation in serum or plasma (


 min).

This guide is structured as a Tiered Troubleshooting System . We move beyond basic textbook definitions to address the causal links between specific Unnatural Amino Acids (UAAs) and stability, followed by the technical hurdles of synthesizing them.

Module 1: Design Strategy (The "Why" & "Where")

User Query: "Which UAA should I choose? My peptide degrades too quickly."

Diagnosis: Randomly inserting UAAs often kills biological activity. You must select the UAA based on the mechanism of degradation and the secondary structure requirements of your target.

Strategic Decision Matrix:

  • 
    -Aminoisobutyric Acid (Aib): 
    
    • Mechanism:[1][2] Aib is achiral and sterically demanding (two methyl groups at

      
      ). It restricts the backbone dihedral angles (
      
      
      
      ) to helical regions (
      
      
      -helix or
      
      
      -helix).
    • Use Case: Use when your peptide requires a helical conformation for binding but is currently unstructured and vulnerable to general proteolysis.

  • D-Amino Acids:

    • Mechanism:[1][2] Proteases are stereospecific.[3] A D-amino acid alters the scissile bond geometry, rendering it unrecognizable to the enzyme's active site.

    • Use Case: Use at the N- or C-termini (to stop exopeptidases) or flanking a known cleavage site (e.g., replace L-Arg with D-Arg to block trypsin-like activity). Warning: Can disrupt secondary structure if placed in the middle of a helix.[4]

  • N-Methylation:

    • Mechanism:[1][2] Replaces the amide proton with a methyl group. This removes a hydrogen bond donor (lowering desolvation energy) and introduces steric clash that blocks protease access.

    • Use Case: Use to improve membrane permeability (oral bioavailability) and block specific endopeptidase cleavage sites without altering side-chain chemistry.

Visual Workflow: UAA Selection Logic

UAA_Selection Start Problem: Peptide Instability Analyze Analyze Degradation Pattern Start->Analyze Exo Exopeptidase (N/C-terminal degradation) Analyze->Exo Terminal Loss Endo Endopeptidase (Internal cleavage) Analyze->Endo Internal Clips Termini Solution: D-Amino Acids at Termini or N-Acetylation/C-Amidation Exo->Termini StructCheck Is the active conformation Helical? Endo->StructCheck YesHelix Solution: Incorporate Aib (Promotes Helicity + Stability) StructCheck->YesHelix Yes NoHelix Solution: N-Methylation or D-AA at cleavage site StructCheck->NoHelix No (Sheet/Turn)

Caption: Decision tree for selecting the appropriate UAA based on degradation mode and structural requirements.

Module 2: Synthesis Troubleshooting (The "How")

User Query: "I designed a peptide with Aib/N-Methyl residues, but the coupling failed (deletion sequences)."

Root Cause Analysis: UAAs like Aib and N-methyl amino acids are sterically hindered.[5] The nucleophile (the amine on the resin) is difficult to access, and the electrophile (the incoming activated UAA) is bulky. Standard coupling reagents (HBTU/DIC) often fail here.[6]

Protocol: High-Efficiency Coupling for Hindered UAAs

Standard Operating Procedure (SOP-SPPS-05):

ParameterStandard ConditionModified Condition for Hindered UAAs
Coupling Reagent HBTU or DIC/HOBtHATU (Gold Standard) or COMU
Activator Base DIPEA (2.0 eq)HOAt (Add 1.0 eq if using DIC/DCC)
Temperature Room Temperature (

C)

C -

C
(Microwave or water bath)
Reaction Time 45 min2 x 1 hour (Double Coupling)
Solvent DMFNMP (Better swelling for difficult sequences)

Step-by-Step Troubleshooting:

  • The "Magic" Reagent Switch: If HBTU fails, switch to HATU or PyAOP .

    • Why? The aza-benzotriazole moiety (HOAt) in HATU creates a more reactive ester and utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the coupling rate by ~100x compared to HOBt esters [1].

  • Preventing Racemization at High Temp:

    • Risk:[2] Heating Cys or His residues causes high racemization.

    • Fix: If coupling onto Cys/His, keep at RT. If coupling Aib/N-Me onto a non-sensitive residue, heat to

      
      C. Use Collidine  (TMP) instead of DIPEA as the base to reduce proton abstraction at high temps.
      
  • The N-Terminal N-Methyl Trap (Diketopiperazine Formation):

    • Issue: If the 2nd and 3rd residues are N-methylated (or Proline), the dipeptide can cyclize and cleave itself off the resin during Fmoc deprotection or TFA cleavage.

    • Fix: Use Trityl (Trt) linkers (cleave with 1% TFA) or extremely short deprotection times.

Visual Workflow: SPPS Troubleshooting Loop

SPPS_Troubleshoot Check QC Check: Deletion Sequence? Identify Identify Difficult Coupling (Aib, N-Me, Pro) Check->Identify Yes Strat2 Strategy 2: Switch Solvent to NMP Heat to 75°C Check->Strat2 Retry Strat3 Strategy 3: Use Acyl Fluorides (TFFH Reagent) Check->Strat3 Retry (Last Resort) Strat1 Strategy 1: Switch to HATU/HOAt Double Couple Identify->Strat1 Strat1->Check Still Failed? Success Synthesis Successful Strat1->Success Pass Strat2->Check Still Failed? Strat2->Success Pass Strat3->Success

Caption: Iterative troubleshooting workflow for synthesizing sterically hindered peptides.

Module 3: Stability Validation (The Proof)

User Query: "My stability data is inconsistent. Is the peptide degrading or just precipitating?"

Diagnosis: A common error in serum stability assays is confusing protein binding with degradation . Hydrophobic peptides (especially those with UAAs) bind tightly to Serum Albumin. If you precipitate serum proteins using TCA (Trichloroacetic acid), your peptide may co-precipitate, disappearing from the supernatant.

Protocol: Correct Serum Stability Assay

Reagents:

  • Pooled Human Serum (Male AB).

  • Internal Standard (IS): A structural analog not subject to degradation (e.g., retro-inverso version).

Procedure:

  • Incubation: Spike peptide (

    
    ) into serum pre-warmed to 
    
    
    
    C.
  • Sampling: At

    
     min.
    
  • Quenching (Critical Step):

    • Do NOT use TCA.

    • Use:Acetonitrile:Methanol (1:1) with 1% Formic Acid . Add 3 volumes of quench mix to 1 volume of serum.

    • Why? Organic solvents denature albumin and release the bound peptide back into solution before spinning down the "sludge."

  • Analysis: Centrifuge (14,000 x g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
    
    
Data Table: Expected Stability Improvements
Peptide ModificationTarget MechanismNative

(Serum)
Modified

(Serum)
Reference
Native GLP-1 DPP-IV Cleavage (Ala2)~2 min--[2]
Aib Substitution GLP-1 (Ala8

Aib8)
--> 4 hours[2]
N-Methylation Somatostatin Analog~3 min> 90 min[3]
D-Amino Acid Enkephalin (Gly2

D-Ala2)
~5 min> 60 min[4]

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Deacon, C. F., et al. (1998). Dipeptidyl peptidase IV resistant analogues of glucagon-like peptide-1 which have extended metabolic stability and improved biological activity. Diabetologia, 41, 271–278. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[3][8][9][10] Current Pharmaceutical Design, 16(28), 3185-203. Link

Sources

Optimization

Technical Support Center: Diastereomer Resolution &amp; Asymmetric Synthesis

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Optimization of Diastereomeric Resolution (Chromatography, Crystallization, & DKR) Introduction: The Diastereomer Advantage Welcome to the Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Optimization of Diastereomeric Resolution (Chromatography, Crystallization, & DKR)

Introduction: The Diastereomer Advantage

Welcome to the Advanced Resolution Support Hub. Unlike enantiomers, which possess identical scalar physical properties (boiling point, solubility, polarity) in an achiral environment, diastereomers are chemically distinct. They have different internal energies and 3D geometries. This guide leverages these physicochemical differences to troubleshoot and optimize your separation workflows.

Scope of Support:

  • Chromatography: Overcoming co-elution in HPLC/SFC.

  • Crystallization: Solving "oiling out" and eutectic traps.

  • Dynamic Kinetic Resolution (DKR): Matching racemization rates to reaction kinetics.

Module 1: Chromatographic Resolution (HPLC/SFC)

Current Status: Active Primary Issue: Peak Overlap (


) & Selectivity Failure.
The "Triangle of Resolution" Protocol

Resolution (


) is governed by Efficiency (

), Selectivity (

), and Retention (

). For diastereomers, Selectivity (

)
is the most critical lever because their distinct shapes allow for specific stationary phase interactions.
Troubleshooting Workflow: The Decision Matrix

ChromatographyWorkflow Start START: Low Resolution (Rs < 1.5) CheckPhase Step 1: Check Stationary Phase Start->CheckPhase AchiralScreen Screen Achiral Columns (C18, Phenyl-Hexyl, PFP) CheckPhase->AchiralScreen AlphaCheck Is Selectivity (α) > 1.1? AchiralScreen->AlphaCheck OptimizeMob Optimize Mobile Phase (Temp, pH, Modifier) AlphaCheck->OptimizeMob Yes ChiralScreen Switch to Chiral Stationary Phase (Polysaccharide/Amylose) AlphaCheck->ChiralScreen No (Co-elution) Success SUCCESS: Rs > 1.5 OptimizeMob->Success ShapeRec Leverage 3D Shape Recognition ChiralScreen->ShapeRec ShapeRec->Success

Figure 1: Decision matrix for selecting the correct stationary phase mechanism. Unlike enantiomers, diastereomers often resolve on specialized achiral phases (e.g., PFP or Phenyl-Hexyl) before requiring chiral columns.

Critical Troubleshooting Guide
SymptomRoot CauseCorrective ActionMechanism
Co-elution on C18 Hydrophobic interactions are identical for both isomers.Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl). Introduces

interactions and shape selectivity. Diastereomers often have different "flatness" or dipole moments.
Peak Tailing Secondary silanol interactions or hydrogen bonding.Add 0.1% TFA (acidic) or 0.1% DEA (basic) to mobile phase.Suppresses ionization of residual silanols, sharpening peaks.
Poor

(Selectivity)
Temperature is too high.Lower Column Temperature (

).
Lower T increases the enthalpy of adsorption difference (

) between isomers.
Drifting Retention Equilibrium hysteresis in SFC.Use Isocratic Elution instead of gradients for final method.Ensures constant modifier density in Supercritical Fluid Chromatography.

Expert Insight: Do not assume chiral columns are only for enantiomers. Amylose and Cellulose-based chiral columns are excellent for separating diastereomers because they form "inclusion complexes" that discriminate based on the entire 3D shape, not just polarity [1].

Module 2: Crystallization & CIDT

Current Status: Active Primary Issue: "Oiling Out" (Liquid-Liquid Phase Separation) & Low Yields.

The "Oiling Out" Phenomenon

Oiling out occurs when the system enters a region where a liquid-liquid phase separation is thermodynamically more stable than crystallization. This is common with diastereomeric salts due to high lattice energy barriers.

Protocol: Determining Metastable Zone Width (MSZW)

To prevent oiling out and ensure controlled crystal growth, you must operate within the MSZW.

  • Saturation Point (

    
    ):  Heat slurry until clear.
    
  • Nucleation Point (

    
    ):  Cool at 
    
    
    
    until turbidity appears.
  • Calculation:

    
    .
    
  • Operational Rule: Seed the reactor at

    
    .
    
Crystallization-Induced Diastereomer Transformation (CIDT)

Standard crystallization yields max 50%. CIDT allows theoretically 100% yield by combining crystallization with in-situ epimerization [2].[1]

CIDT_Mechanism cluster_0 Liquid Phase Sol_A Isomer A (Solution) Sol_B Isomer B (Solution) Sol_A->Sol_B Epimerization (Base/Acid Catalyst) Solid_B Isomer B (Solid Crystal) Sol_B->Solid_B Precipitation (Solubility Limit)

Figure 2: CIDT Logic. As Isomer B crystallizes (driven by lower solubility), the equilibrium in the liquid phase shifts, converting Isomer A into B via epimerization.

Troubleshooting CIDT:

  • Problem: Product is racemic or wrong diastereomer.

  • Fix: The system is under Kinetic Control (fastest precipitation), not Thermodynamic Control (lowest solubility).

  • Action: Slow down cooling. Increase temperature to allow "Ostwald Ripening" (small, impure crystals dissolve; large, stable crystals grow).

Module 3: Dynamic Kinetic Resolution (DKR)

Current Status: Active Primary Issue: Low Diastereomeric Excess (


) or Slow Reaction.
Kinetic Synchronization

DKR requires a delicate balance between the rate of racemization (


) and the rate of the resolution reaction (

).

The Golden Rule of DKR:



Optimization Table
ParameterOptimization StrategyWhy?
Catalyst Compatibility Use compartmentalization (e.g., immobilized enzymes).Metal catalysts for racemization often poison biological lipases used for resolution [3].
Racemization Rate Increase temperature or catalyst loading.If

is too slow, the "fast" enantiomer depletes, and the reaction stops or yield drops.
Selectivity (

-value)
Screen solvent dielectric constant.Solvents with low dielectric constants (e.g., Toluene, MTBE) often increase enzyme rigidity and selectivity.

Frequently Asked Questions (FAQ)

Q: I am separating diastereomeric salts, but they form a "jelly" instead of crystals. A: This is a solvation issue. The solvent is likely interacting too strongly with the salt ions. Switch to a solvent with a lower dielectric constant (e.g., move from Methanol to Isopropanol/Acetone). Alternatively, use "Anti-solvent addition" (add Heptane dropwise to the saturated solution).

Q: Can I predict which diastereomer will elute first in HPLC? A: Generally, no. However, in Reversed-Phase (RP) on C18, the more polar diastereomer usually elutes first. On Phenyl-Hexyl columns, the isomer with the most accessible


-system often elutes last due to stronger retention.

Q: My DKR reaction stalls at 50% conversion. A: Your racemization catalyst is dead or inhibited. The reaction has reverted to a standard Kinetic Resolution (KR). Check if the byproduct of the resolution (e.g., acetone from isopropenyl acetate) is inhibiting the metal catalyst.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on separation mechanisms).

  • Brands, K. M. J., & Davies, A. J. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2711–2733. (Authoritative review on CIDT).

  • Pàmies, O., & Bäckvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Trends in Biotechnology, 22(3), 130-135.[3] (Review on DKR mechanisms).

  • Andraos, J. (2003). Quantification and Optimization of Dynamic Kinetic Resolution. The Journal of Physical Chemistry A, 107(14), 2374–2387.

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in the Synthesis of Sulfur-Containing Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic synthesis involving sulfur-containing amino...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalytic synthesis involving sulfur-containing amino acids like methionine and cysteine. The presence of sulfur, while integral to the final product, poses a significant challenge to the stability and efficiency of commonly used metal catalysts. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose, mitigate, and prevent catalyst deactivation.

Frequently Asked Questions (FAQs): First Line of Defense

This section addresses the most common initial queries regarding catalyst poisoning in the context of sulfur-containing compound synthesis.

Q1: What are the most common signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring and include:

  • A significant and often rapid decrease in the reaction rate, or a complete halt of the reaction.[1][2]

  • A reduction in product yield and/or a change in product selectivity, where side reactions may become more prominent.[3]

  • The need for more aggressive reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.[1]

  • An increased pressure drop across a fixed-bed reactor, which can be caused by fouling associated with the poison.[1]

  • A physical change in the catalyst's appearance, such as a change in color.[2]

Q2: Which catalysts are most susceptible to sulfur poisoning?

A2: Precious metal catalysts are particularly vulnerable to poisoning by sulfur compounds due to the strong affinity between the metal and sulfur.[3] Catalysts at high risk include:

  • Palladium (Pd)[3][4][5]

  • Platinum (Pt)[3][4]

  • Nickel (Ni)[3][6]

  • Rhodium (Rh)[3][7]

  • Ruthenium (Ru)[3]

Q3: What are the primary sources of catalyst poisons in these syntheses?

A3: In the synthesis of sulfur-containing amino acids, the primary poison is often the reactant, intermediate, or product itself. However, poisons can also be introduced as contaminants in feedstocks or solvents.[2][8] Key sulfur-containing poisons include:

  • Thiols (Mercaptans, R-SH)

  • Sulfides and Disulfides (R-S-R', R-S-S-R')

  • Thioethers and Thiophenes[2]

  • Hydrogen Sulfide (H₂S)[4]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction is based on the strength of the interaction between the poison and the catalyst's active sites.[2]

  • Reversible Poisoning: Involves weak adsorption of the poison. The catalyst's activity can often be restored by removing the poison from the feedstock or through a mild regeneration process, such as thermal treatment.[2][3]

  • Irreversible Poisoning: Occurs when the poison forms a strong, stable chemical bond with the active sites, such as the formation of stable metal sulfides.[2][3] This type of deactivation is often permanent, and the catalyst may require aggressive regeneration or complete replacement.[3]

Troubleshooting Guide: From Diagnosis to Solution

When a catalytic reaction underperforms, a systematic approach is crucial. This guide provides a logical workflow to diagnose and address potential catalyst poisoning.

Problem: Gradual or Rapid Loss of Catalytic Activity

Causality: The most probable cause is the deactivation of catalytic active sites by sulfur compounds. Sulfur atoms have lone pairs of electrons that can strongly chemisorb onto the surface of metal catalysts, blocking sites that are necessary for the intended reaction.[3] This process can either be a direct blockage (poisoning) or can lead to the formation of deposits that physically obstruct the catalyst surface (fouling).[3][9]

Diagnostic Workflow:

The following diagram outlines the decision-making process for troubleshooting catalyst deactivation.

G start Reaction Performance Declines (Low Yield / Slow Rate) check_params Verify Reaction Parameters (Temp, Pressure, Purity) start->check_params params_ok Parameters Correct? check_params->params_ok analyze_feed Analyze Feedstock & Solvents for Sulfur Impurities (See Protocol 1) params_ok->analyze_feed Yes adjust_params Adjust Parameters & Re-run params_ok->adjust_params No impurities_found Impurities Found? analyze_feed->impurities_found purify_feed Implement Feedstock Purification (e.g., Guard Beds, Distillation) impurities_found->purify_feed Yes analyze_catalyst Analyze Spent Catalyst for Sulfur Content (See Protocol 2) impurities_found->analyze_catalyst No end_good Restart Reaction & Monitor purify_feed->end_good poison_confirmed Poisoning Confirmed? analyze_catalyst->poison_confirmed assess_regen Assess Regeneration Feasibility (Reversible vs. Irreversible) poison_confirmed->assess_regen Yes end_bad Re-evaluate Catalyst System (Consider Sulfur-Tolerant Options) poison_confirmed->end_bad No (Other deactivation mechanism) regen_possible Regeneration Possible? assess_regen->regen_possible perform_regen Perform Catalyst Regeneration (See Protocol 3) regen_possible->perform_regen Yes replace_catalyst Replace Catalyst regen_possible->replace_catalyst No perform_regen->end_good replace_catalyst->end_good adjust_params->end_good

Caption: Troubleshooting workflow for catalyst deactivation.

Mechanisms of Sulfur Poisoning

Understanding the mechanism of poisoning is key to developing effective mitigation strategies. The primary mechanism is the strong chemical adsorption (chemisorption) of sulfur onto the active metal sites.[3]

G cluster_0 Before Poisoning cluster_1 During Poisoning cluster_2 After Poisoning a1 Active Site a2 Active Site a3 Active Site catalyst_surface Catalyst Surface reactant Reactant reactant->a2 Adsorption p1 Active Site p2_poisoned Poisoned Site p3 Active Site catalyst_surface2 Catalyst Surface poison Sulfur Compound poison->p2_poisoned Strong Chemisorption d1 Active Site d2_poisoned Poisoned Site d3_poisoned Poisoned Site catalyst_surface3 Catalyst Surface reactant2 Reactant reactant2->d2_poisoned Access Blocked

Caption: Mechanism of active site poisoning by sulfur compounds.

Experimental Protocols

These protocols provide step-by-step methodologies for key diagnostic and remedial procedures. Causality: Accurate diagnosis is the foundation of effective troubleshooting. Protocol 1 and 2 are designed to definitively identify the source and presence of poisons before attempting costly and time-consuming regeneration (Protocol 3).

Protocol 1: Analysis of Sulfur Impurities in Feedstock via GC-MS

Objective: To quantify trace levels of volatile sulfur compounds in starting materials and solvents that could act as catalyst poisons.

Methodology:

  • Sample Preparation:

    • Prepare a calibration curve using standards of suspected sulfur compounds (e.g., methanethiol, dimethyl sulfide) in the relevant solvent matrix.[10] Concentration ranges should span from low parts-per-billion (ppb) to parts-per-million (ppm).[10]

    • Prepare the feedstock or solvent sample for injection. If necessary, use a liquid sampling valve for reproducibility.[10]

  • Instrumentation (Dedicated GC-MS Analyzer):

    • Utilize a Gas Chromatograph (GC) equipped with a capillary column suitable for separating volatile sulfur compounds.

    • Couple the GC to a Mass Spectrometer (MS) for selective and sensitive detection.[10]

    • Employ a backflush system to prevent contamination of the analytical column and detector by heavy matrix components.[10]

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Run the analysis in both full-scan mode (to identify unknown contaminants) and selected ion monitoring (SIM) mode for sensitive quantification of known poisons.[10]

    • Compare the retention times and mass spectra of peaks in the sample to those of the prepared standards to identify and quantify sulfur impurities.

  • Self-Validation: The protocol's validity is confirmed by the linearity of the calibration curve (R² > 0.99) and the analysis of a spiked sample, where the recovery of the added sulfur standard should be within an acceptable range (e.g., 90-110%).

Protocol 2: Identification of Catalyst Poisons using ICP-MS

Objective: To determine the elemental composition of a spent catalyst and identify the presence of sulfur and other potential metal poisons.

Methodology:

  • Sample Preparation:

    • Carefully retrieve a representative sample of the spent catalyst from the reactor. Also, retain a sample of the fresh, unused catalyst to serve as a baseline control.

    • Accurately weigh a small amount (e.g., 10-50 mg) of both the fresh and spent catalyst.

    • Digest the catalyst samples to bring the elements into solution. This typically involves using a strong acid mixture (e.g., aqua regia) and microwave-assisted digestion. Safety Note: This step must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Instrumentation (Inductively Coupled Plasma - Mass Spectrometry):

    • ICP-MS and ICP-OES are highly sensitive techniques for determining elemental composition at ppb to ppt levels in solution.[11]

  • Analysis:

    • Introduce the digested samples into the ICP-MS. The instrument will atomize and ionize the sample in a high-temperature plasma, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.[2]

    • Analyze for sulfur (S) and other common catalyst poisons like lead (Pb), arsenic (As), and mercury (Hg).[11]

  • Data Interpretation:

    • Compare the elemental concentrations in the spent catalyst to the fresh catalyst. A significantly higher concentration of sulfur on the spent catalyst is a strong confirmation of poisoning.

  • Self-Validation: The accuracy of the digestion and analysis process is validated by including a certified reference material (CRM) with a known elemental composition in the analysis batch.

Protocol 3: Thermal Regeneration of a Poisoned Palladium Catalyst

Objective: To restore the activity of a palladium catalyst that has been reversibly poisoned by sulfur compounds.

Causality: This protocol relies on the principle that some adsorbed sulfur species can be desorbed or decomposed at elevated temperatures.[12] The choice of atmosphere (oxidative, inert, or reductive) is critical; an oxidative treatment can burn off some poisons and convert metal sulfides back to oxides, which can then be reduced back to the active metal form.[13]

Methodology:

  • Catalyst Unloading: Safely remove the poisoned catalyst from the reactor and place it in a vessel suitable for thermal treatment (e.g., a tube furnace).

  • Oxidative Treatment (If applicable):

    • Slowly heat the catalyst under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) to a temperature of 300-400°C. The temperature should be below the point where thermal degradation or sintering of the catalyst occurs.[9]

    • Hold at this temperature for 2-4 hours. This step aims to oxidize adsorbed sulfur species and any carbonaceous deposits (coke).[13]

  • Inert Purge:

    • Cool the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to below 100°C.

  • Reductive Treatment:

    • Introduce a flow of a dilute hydrogen/nitrogen mixture (e.g., 5-10% H₂).

    • Slowly heat the catalyst to its typical reaction or activation temperature (e.g., 200-300°C). This step reduces the palladium oxide back to the active palladium metal (Pd⁰).[12]

    • Hold for 2-4 hours.

  • Final Purge and Passivation:

    • Cool the catalyst to room temperature under an inert gas flow.

    • If the catalyst is pyrophoric, it must be passivated (e.g., with a very low concentration of oxygen in nitrogen) before exposure to air.

  • Self-Validation: The success of the regeneration is validated by re-testing the catalyst's activity and selectivity in the target reaction. A significant recovery of performance towards the level of the fresh catalyst indicates a successful procedure.[12]

ParameterOxidative TreatmentReductive Treatment
Gas Atmosphere 2-5% O₂ in N₂5-10% H₂ in N₂
Temperature 300-400 °C200-300 °C
Duration 2-4 hours2-4 hours
Objective Remove poisons, cokeReactivate metal sites
Preventative Measures: A Proactive Approach

The most economically and scientifically sound strategy is to prevent catalyst poisoning from occurring in the first place.

  • Feedstock Purification: This is the most effective preventative measure.[14] Implementing upstream purification methods, such as passing liquid feedstocks through activated carbon or using a ZnO guard bed for gas streams, can effectively remove sulfur compounds before they reach the main catalytic reactor.[3]

  • Catalyst Design: Where possible, select or design catalysts with improved resistance to sulfur poisoning.[3] This can involve using bimetallic formulations or modifying the catalyst support to have a lower affinity for sulfur species.[14][15]

  • Reaction Condition Optimization: Adjusting parameters such as temperature or pressure may, in some cases, mitigate the effects of poisoning by altering the adsorption/desorption equilibrium of the poison on the catalyst surface.[3]

References
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • A Comparative Study of Sulfur Poisoning and Regeneration of Precious-Metal Catalysts.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Sulfur Poisoning Effects on Modern Lean NOx Trap C
  • Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. PMC - NIH.
  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales.
  • C
  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI.
  • How to detect catalyst poisoning in hydrotreaters.
  • Mechanisms of catalyst deactiv
  • SO2 Poisoning Mechanism. Encyclopedia.pub.
  • Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S form
  • Catalyst deactivation mechanisms and how to prevent them.
  • An illustration of the three major sulphur deactivation mechanisms of...
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
  • Analytical technologies for catalyst manufacture and research. Malvern Panalytical.
  • An Examination of Sulfur Poisoning on Pd/Ceria C
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Understanding Catalyst Deactivation: How Characteriz
  • How to Prevent Catalyst Poisoning
  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory.
  • Methionine. Wikipedia.
  • Impact of SCILL catalysts for the S–S coupling of thiols to disulfides. RSC Publishing.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Final Analysis: Sulfur as a Catalyst Poison.
  • Nickel Poisoning of a Cracking Catalyst Unravelled by Single-Particle X-ray Fluorescence-Diffraction-Absorption Tomography. PubMed.
  • Rhodium-Catalyzed Oxidation of Unprotected Peptide Thiols to Disulfides with Oxygen in Water.
  • Unlocking the Mystery of C
  • C
  • Lindlar c
  • Poisoned c
  • dealing with catalyst poisoning in the hydrogen
  • Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. PMC.
  • Negating coordinative cysteine and methionine residues during metathesis of unprotected peptides.
  • Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glut
  • Equilibrium shift, poisoning prevention, and selectivity enhancement in catalysis via dehydr
  • Targeted Disruption of the Methionine Synthase Gene in Mice. PMC - NIH.
  • C
  • Process for producing L-cysteine or its derivatives.
  • Engineering of cysteine and methionine biosynthesis in pot
  • Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation.
  • Sulfur containing amino acids and human disease. PMC.
  • Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. MDPI.
  • Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society.
  • Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. PMC - NIH.

Sources

Optimization

Byproduct identification in the synthesis of (R)-2-amino-2-ethylpent-4-enoic acid

Welcome to the technical support center for the synthesis of (R)-2-amino-2-ethylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-amino-2-ethylpent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the synthesis of (R)-2-amino-2-ethylpent-4-enoic acid, a non-proteinogenic amino acid with significant interest in medicinal chemistry.

Issue 1: Low Enantioselectivity and Presence of the (S)-Enantiomer

Question: My final product shows a low enantiomeric excess (ee). What are the potential causes, and how can I improve the stereoselectivity of my synthesis?

Answer: Achieving high enantioselectivity is a critical challenge. The presence of the undesired (S)-enantiomer can arise from several factors depending on the synthetic route employed.

Common Synthetic Approach & Potential Pitfalls:

A prevalent strategy involves the asymmetric alkylation of a glycine enolate equivalent. A chiral auxiliary, such as a derivative of (R)-phenylglycine amide, is often used to induce stereoselectivity.[1][2]

Causality and Mitigation Strategies:

  • Incomplete Deprotonation: Incomplete formation of the enolate can lead to a background, non-selective alkylation pathway.

    • Solution: Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., lithium diisopropylamide - LDA) and carefully control the reaction temperature, typically between -78 °C to -40 °C, to favor kinetic deprotonation.

  • Epimerization: The stereocenter can be susceptible to epimerization under harsh reaction conditions.

    • Solution: Maintain low reaction temperatures throughout the alkylation and quenching steps. Use a rapid quenching procedure with a proton source to minimize the time the chiral enolate is exposed to potentially epimerizing conditions.

  • Chiral Auxiliary Cleavage: Premature or incomplete cleavage of the chiral auxiliary can lead to a mixture of enantiomers.

    • Solution: Optimize the hydrolysis conditions for the removal of the auxiliary. For instance, a two-step hydrolysis (e.g., LiOH followed by acidic workup) can be more effective and less prone to racemization than a single, harsh acidic hydrolysis.

Issue 2: Formation of Di-Alkylated Byproducts

Question: I am observing a significant amount of a higher molecular weight impurity, which I suspect is a di-alkylated product. Why is this happening?

Answer: The formation of di-alkylated byproducts is a common issue in the alkylation of enolates. This occurs when the mono-alkylated product undergoes a second deprotonation and subsequent alkylation.

Mechanism of Di-alkylation:

dot graph Di_alkylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Mono-alkylated Product"]; B [label="Enolate of Mono-alkylated Product"]; C [label="Allyl Bromide"]; D [label="Di-alkylated Byproduct"];

A -> B [label="Deprotonation"]; B -> D [label="+ Allyl Bromide"]; C -> D; } caption { label="Formation of Di-alkylated Byproduct"; fontsize=12; fontname="Arial"; } }

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the base and the alkylating agent (allyl bromide). Use of a slight excess of the glycine substrate relative to the base can help minimize the deprotonation of the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Add the allyl bromide slowly to the reaction mixture at a low temperature. This maintains a low concentration of the alkylating agent, favoring reaction with the more reactive initial enolate over the enolate of the mono-alkylated product.

  • Choice of Base: The choice of counter-ion for the base can influence the aggregation state and reactivity of the enolate. Experimenting with different lithium or sodium amide bases may alter the selectivity.

Issue 3: Presence of Over-Reduced or Rearranged Byproducts

Question: During the workup and purification, I've identified byproducts that appear to have a saturated pentyl chain or a rearranged double bond. What could be the cause?

Answer: These byproducts can arise from unintended reduction or isomerization reactions, particularly if certain reagents or reaction conditions are not carefully controlled.

Potential Causes and Solutions:

  • Over-reduction: If your synthesis involves a reduction step (e.g., reduction of a nitrile in a Strecker synthesis approach), over-reduction of the allyl group can occur.[3][4][5]

    • Solution: Use a milder reducing agent or carefully control the reaction time and temperature. For example, using diisobutylaluminium hydride (DIBAL-H) at low temperatures can often selectively reduce a nitrile without affecting a double bond.

  • Double Bond Isomerization: The terminal double bond of the allyl group can migrate to a more thermodynamically stable internal position, especially in the presence of trace metals or under acidic or basic conditions.

    • Solution: Ensure all glassware is scrupulously clean and free of metal contaminants. Purify all reagents and solvents to remove any acidic or basic impurities. During workup, maintain a neutral pH as much as possible.

II. Frequently Asked Questions (FAQs)

Analytical Characterization

Q1: What are the recommended analytical techniques for identifying and quantifying byproducts in my synthesis?

A1: A multi-technique approach is essential for comprehensive byproduct analysis.

Analytical TechniquePurposeKey Parameters to Monitor
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric excess (ee) of the final product.[6][7][8]Separation of (R) and (S) enantiomers, peak area integration.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile byproducts and confirm the mass of the desired product.[6][9]Mass-to-charge ratio (m/z) of parent and fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the structure of the main product and any significant byproducts.Chemical shifts, coupling constants, and integration to confirm the ethyl and allyl groups and identify any structural isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) To analyze non-volatile byproducts and monitor reaction progress.[7][8]Retention times and mass-to-charge ratios of all components in the reaction mixture.
Synthetic Strategy

Q2: Are there alternative synthetic routes that might be less prone to the formation of certain byproducts?

A2: Yes, exploring different synthetic strategies can be beneficial. For instance, an asymmetric Strecker synthesis offers an alternative to enolate alkylation.[1][3][4] This method involves the reaction of an aldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[3][4][5]

dot graph Strecker_Synthesis { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Aldehyde"]; B [label="Chiral Amine"]; C [label="Cyanide Source"]; D [label="α-Aminonitrile"]; E [label="(R)-2-amino-2-ethylpent-4-enoic acid"];

A -> D; B -> D; C -> D; D -> E [label="Hydrolysis"]; } caption { label="Asymmetric Strecker Synthesis Workflow"; fontsize=12; fontname="Arial"; } }

While this route can avoid di-alkylation issues, it may present its own set of challenges, such as the handling of toxic cyanide reagents and potential side reactions during the hydrolysis of the nitrile.[4][5]

Purification

Q3: What are the most effective methods for purifying the final product and removing closely related byproducts?

A3: Purification can be challenging due to the polar nature of amino acids.

  • Ion-Exchange Chromatography: This is a highly effective technique for separating the desired amino acid from neutral or differently charged byproducts. The amino acid can be bound to a cation-exchange resin and then selectively eluted by changing the pH or ionic strength of the buffer.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) can be an excellent method for removing impurities. This is often a trial-and-error process to find the optimal solvent combination.

  • Preparative HPLC: For high-purity samples required for biological assays or further derivatization, preparative reverse-phase or chiral HPLC can be employed to isolate the desired enantiomer from all other impurities.[6][7]

III. Step-by-Step Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Accurately weigh approximately 1 mg of the final product and dissolve it in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).

    • Mobile Phase: A mixture of methanol, ethanol, and a small percentage of a volatile acid (e.g., acetic acid or formic acid) to improve peak shape. The exact ratio should be optimized for your specific column and system.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or Mass Spectrometry (MS).[8]

  • Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

Protocol 2: GC-MS for Volatile Byproduct Identification
  • Derivatization: To make the amino acid volatile for GC analysis, it must be derivatized. A common method is esterification followed by acylation.[6][9]

    • Esterification: React the sample with an acidic alcohol (e.g., 3M HCl in n-butanol) at 100 °C for 30 minutes.

    • Acylation: After removing the alcohol, react the residue with an acylating agent (e.g., trifluoroacetic anhydride) at 150 °C for 10 minutes.

  • GC-MS Conditions:

    • Column: A chiral capillary column (e.g., Chirasil-L-Val).[9]

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate components with different boiling points.

    • MS Detection: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Data Analysis: Compare the obtained mass spectra of the byproducts with spectral libraries (e.g., NIST) for identification.

IV. References

  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.). Retrieved from

  • Grignard Reaction. (n.d.). Retrieved from

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved from

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (n.d.). Retrieved from

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (n.d.). Retrieved from

  • Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals. (2024, February 15). Retrieved from

  • Sharpless Asymmetric Epoxidation - Alfa Chemistry. (n.d.). Retrieved from

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.). Retrieved from

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from

  • Allylic Grignard reagents in organic synthesis | Organic chemistry - YouTube. (2020, July 28). Retrieved from

  • Sharpless epoxidation - Wikipedia. (n.d.). Retrieved from

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed. (2001, April 19). Retrieved from

  • Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.). Retrieved from

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved from

  • Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+. (n.d.). Retrieved from

  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines - huscap. (2011, November 16). Retrieved from

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne State University. (2024, February 20). Retrieved from

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. (2022, August 24). Retrieved from

  • Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates - Beilstein Journals. (2023, May 25). Retrieved from

  • University of Groningen Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). Retrieved from

  • Reaction model for Katsuki‐Sharpless asymmetric epoxidation. - ResearchGate. (n.d.). Retrieved from

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved from

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • (R)-2-Amino-2-methylpent-4-enoic acid | ChemScene. (n.d.). Retrieved from

  • 743442-77-5 | (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride | ChemScene. (n.d.). Retrieved from

  • US4292454A - Coupling reaction involving a Grignard and allylic halide - Google Patents. (n.d.). Retrieved from

  • Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium - RSC Publishing. (n.d.). Retrieved from

  • CAS 96886-55-4 (S)-2-Amino-2-methylpent-4-enoic acid - BOC Sciences. (n.d.). Retrieved from

  • (PDF) Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: Advanced Deprotection Strategies for Novel Amino Acids

Status: Online Operator: Senior Application Scientist Ticket ID: DEP-OPT-2024 Subject: Optimization of deprotection conditions for sterically hindered and chemically sensitive non-canonical amino acids. Welcome to the De...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: DEP-OPT-2024 Subject: Optimization of deprotection conditions for sterically hindered and chemically sensitive non-canonical amino acids.

Welcome to the Deprotection Optimization Hub

You are likely here because standard protocols (e.g., 20% Piperidine/DMF) are failing. When working with novel amino acids—specifically


-methylated , 

-disubstituted
(e.g., Aib), or bulky side-chain analogs—steric hindrance and aggregation can reduce deprotection efficiency to <50%, leading to deletion sequences. Conversely, overly aggressive conditions can cause racemization or side-chain degradation.

This guide provides modular troubleshooting workflows to optimize your deprotection steps while maintaining the integrity of your chiral centers.

Module 1: Fmoc Removal in Sterically Hindered Sequences

User Query: My synthesis is stalling after coupling a bulky non-canonical amino acid. The Kaiser test is ambiguous. How do I drive Fmoc removal to completion without causing aspartimide formation?

The Mechanic: Why Standard Protocols Fail

Standard Fmoc removal relies on a base-catalyzed E1cB elimination mechanism. However, with bulky novel amino acids (like


-Me-Val or Aib), the 

-proton is shielded, or the secondary structure of the peptide chain aggregates (beta-sheet formation), preventing the base from accessing the Fmoc group [1].

The Risk: Increasing reaction time with Piperidine alone often fails to overcome aggregation and increases the risk of Aspartimide formation (a ring-closing side reaction at Asp/Asn sites), especially in Gly-Asp sequences.

Protocol: The "Power-Ramp" Deprotection

For difficult sequences, we switch from a purely kinetic approach (more time) to a thermodynamic and chemical approach (heat + stronger base).

Step-by-Step Methodology:

  • Standard Wash: DMF (3 x 1 min).

  • Aggressive Deprotection Cocktail: Prepare 0.1 M HOBt + 2% DBU + 2% Piperidine in DMF .

    • Why DBU? 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that drives the deprotection faster than piperidine in hindered environments [2].

    • Why HOBt? HOBt acts as an acid source to suppress the base-catalyzed aspartimide formation, which is accelerated by DBU.

  • Microwave Irradiation (Optional but Recommended):

    • Apply 75°C for 2 minutes (30W max power).

    • Note: If Cys/His are present, limit to 50°C to prevent racemization.

  • Flow Wash: DMF (5 x 1 min) to ensure complete removal of the dibenzofulvene adduct.

Decision Logic: Fmoc Optimization

The following diagram illustrates the decision matrix for selecting the correct deprotection cocktail based on sequence difficulty.

FmocStrategy Start Start: Fmoc Removal CheckSeq Analyze Sequence/AA Type Start->CheckSeq Standard Standard AA (Ala, Gly, Leu) CheckSeq->Standard Hindered Hindered/Novel AA (N-Me, Aib, Bulky) CheckSeq->Hindered Sensitive Base Sensitive (Asp-Gly, Asn-Gly) CheckSeq->Sensitive ProtocolA Protocol A: 20% Piperidine/DMF (2 x 5 min) Standard->ProtocolA ProtocolB Protocol B: 2% DBU, 2% Pip + 0.1M HOBt (Short bursts) Hindered->ProtocolB Steric Barrier ProtocolC Protocol C: Piperazine/DBU (Lower Basicity) Sensitive->ProtocolC Avoid Aspartimide Validation Validation: Chloranil Test (Pro/N-Me) or Kaiser Test ProtocolA->Validation ProtocolB->Validation ProtocolC->Validation

Figure 1: Decision tree for selecting Fmoc deprotection reagents based on amino acid steric hindrance and sequence sensitivity.

Module 2: Global Deprotection & Scavenger Optimization

User Query: I am using novel aromatic amino acids. After TFA cleavage, I see +56 Da or +96 Da adducts on my mass spec. How do I prevent this?

The Mechanic: The "Cation Sponge" Theory

Acidolytic cleavage (TFA) removes side-chain protection (Boc, tBu, Trt, Pbf). This process generates highly reactive carbocations . If these cations are not immediately quenched by a scavenger, they will re-attach (alkylate) to electron-rich regions of your novel amino acids (e.g., Indole rings, Phenols, or Thioethers) [3].

Data Table: Scavenger Selection Guide

Use this table to construct your cleavage cocktail.

ScavengerRoleTarget SpeciesRecommended For
TIS (Triisopropylsilane)Primary Hydride DonorTrt, tBu cationsGeneral use (Most effective H-donor).
Water Hydrolysis / SolventtBu cationsEssential for Pbf removal (Arg).
DODT (3,6-Dioxa-1,8-octanedithiol)Thiol ScavengertBu, Trt, OxidantsReplaces EDT (less smelly). Critical for Cys/Met.
Phenol Aromatic TrapPbf/Pmc cationsProtecting Tyr and Trp from alkylation.
Thioanisole AcceleratorPbf removalAccelerates Arg deprotection via

mechanism.
Protocol: Optimized Cleavage Cocktails

Scenario A: General Novel AA Sequences (No Cys/Met)

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H

    
    O.
    
  • Time: 2–3 hours.

Scenario B: "Reagent K" (For Cys, Met, Trp, Tyr containing sequences)

  • Cocktail: 82.5% TFA / 5% Phenol / 5% H

    
    O / 5% Thioanisole / 2.5% EDT (or DODT).
    
  • Time: 3–4 hours.

  • Critical: Phenol is solid; dissolve it in the TFA first.

Scenario C: The "High-Risk" Novel Aromatic If your novel AA has an electron-rich ring (e.g., substituted Indole), increase TIS to 5% and add 5% Phenol to act as a "decoy" for the carbocations.

Module 3: Orthogonal Deprotection (Alloc/Allyl)

User Query: I am using an Alloc-protected novel lysine analog. The deprotection with Pd(PPh3)4 is incomplete, and the solution turns black immediately.

The Mechanic: Palladium Poisoning

Alloc removal requires a Pd(0) catalyst. The reaction fails if:

  • Oxidation: Pd(0) oxidizes to Pd(II) (inactive) due to air exposure.

  • Inefficient Scavenging: The allyl carbocation generated must be trapped, or it will regenerate the protecting group.

Protocol: The Phenylsilane Method

Avoid the traditional tributyltin hydride (toxic/difficult to remove). Use Phenylsilane (PhSiH


)  as the allyl scavenger.
  • Preparation: Perform all steps under Nitrogen/Argon flow.

  • Wash: DCM (3 x).

  • Catalyst Solution: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq)
    and Phenylsilane (10 eq) in dry DCM.
    • Tip: Do not premix for long periods. Fresh is best.

  • Reaction: Add solution to resin. Agitate for 15 minutes.

  • Repeat: Drain and repeat Step 3 & 4 (Total 2 cycles).

  • The "Black Resin" Fix: After deprotection, the resin will likely be grey/black due to Pd precipitation. Wash with:

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min).

    • This chelates the Pd and returns the resin to its original color.

Visualizing the Scavenger Mechanism

The following diagram details the flow of protecting groups during TFA cleavage and how scavengers intercept reactive species.

ScavengerMech Peptide Protected Peptide (Resin Bound) TFA TFA Acidolysis Peptide->TFA Cation Reactive Carbocation (tBu+, Trt+, Pbf+) TFA->Cation Cleavage Path_Safe Quenched Species (Safe Waste) Cation->Path_Safe NovelAA Novel AA Sidechain (Electron Rich) Cation->NovelAA No Scavenger (Fast) Path_Damage Re-Alkylation (Damage) Scavenger Scavenger (TIS, H2O, Thiol) Scavenger->Cation Intercepts NovelAA->Path_Damage

Figure 2: Mechanism of action for scavengers. Without TIS/Water/Thiols, carbocations preferentially attack electron-rich side chains of novel amino acids.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wade, J. D., et al. (2000). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides. Letters in Peptide Science, 7, 107–112. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Thayer, D. A., et al. (2010). Polymer-supported Phenylsilane: A versatile scavenger for Pd-catalyzed Alloc deprotection. Journal of Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of α-Quaternary Amino Acid Absolute Configuration

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail—it is a critical determinant of biological activity. For α...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail—it is a critical determinant of biological activity. For α-quaternary amino acids, a class of compounds with a fully substituted α-carbon, the unambiguous assignment of their absolute configuration is a cornerstone of stereocontrolled synthesis and a prerequisite for understanding their pharmacological profiles. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and field-proven insights.

The Challenge of the Quaternary Stereocenter

The construction of chiral quaternary carbon stereocenters is a significant challenge in organic synthesis.[1][2] The steric hindrance around the α-carbon in α-quaternary amino acids can complicate both their synthesis and the experimental determination of their absolute configuration. This guide will navigate the complexities of four principal analytical methods: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, most notably Mosher's method.

At a Glance: A Comparative Overview

TechniquePrincipleSample RequirementsKey AdvantagesCore Limitations
SC-XRD Analysis of X-ray diffraction from a single crystal to generate a 3D electron density map.High-quality single crystal (0.1-0.3 mm).The "gold standard"; provides direct and unambiguous 3D structure and absolute configuration.[3]Crystal growth can be a significant bottleneck, sometimes taking years.
VCD Measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions.5-15 mg, in solution (e.g., CDCl3, CCl4).No crystallization or derivatization required; applicable to a wide range of molecules, including oils and liquids.[4]Requires computational (DFT) analysis for interpretation; signals are weak (10⁻⁴ to 10⁻⁵ absorbance units).[5]
ECD Measures the differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.0.1-1 mg, in solution; requires a suitable chromophore.High sensitivity; requires less sample than VCD.[6]Requires a chromophore near the stereocenter; interpretation can be complex for flexible molecules.
NMR (Mosher's) Derivatization with a chiral reagent to form diastereomers with distinguishable NMR signals.~1-5 mg of substrate.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.Requires chemical derivatization, which can be complicated by steric hindrance and may not be suitable for all functional groups.[7]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

SC-XRD stands as the most reliable method for the unambiguous determination of absolute configuration.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.

Causality in Experimental Choices

The success of SC-XRD hinges on the ability to grow a high-quality single crystal. For α-quaternary amino acids, the steric bulk around the chiral center can impede the formation of well-ordered crystal lattices. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is therefore critical and often requires extensive screening. The presence of a "heavy" atom (e.g., bromine, sulfur) in the molecule can enhance the anomalous scattering effect, which is the basis for determining the absolute configuration. If the molecule itself does not contain a heavy atom, derivatization with a reagent containing one may be necessary.

Self-Validating System

The data from an SC-XRD experiment is inherently self-validating. The quality of the final structure is assessed by statistical parameters such as the R-factor and the Flack parameter. A Flack parameter close to zero indicates a high confidence in the assigned absolute configuration.

Experimental Protocol: SC-XRD
  • Crystal Growth: Dissolve the purified α-quaternary amino acid in a suitable solvent or solvent mixture. Employ techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to induce crystallization.

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal free of visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the raw diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model. Refine the model against the experimental data, adjusting atomic positions, and thermal parameters.

  • Absolute Configuration Determination: Analyze the anomalous scattering data to determine the absolute configuration. The Flack parameter is calculated to provide a statistical measure of the correctness of the assignment.

VCD Workflow for Absolute Configuration.

Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. [8]It is a highly sensitive technique, often requiring less than 1 mg of sample.

Causality in Experimental Choices

The primary requirement for ECD is the presence of a chromophore (e.g., an aromatic ring, a carbonyl group) in the vicinity of the stereocenter. [8]The choice of solvent is also important, as it should not absorb in the same region as the sample. Similar to VCD, the interpretation of ECD spectra for flexible molecules relies heavily on computational modeling to account for the contributions of different conformers.

Self-Validating System

The comparison of the experimental ECD spectrum with the TDDFT-calculated spectra for the possible stereoisomers provides a reliable means of assigning the absolute configuration. The simultaneous analysis of the UV-Vis absorption spectrum serves as a validation of the computational method.

Experimental Protocol: ECD
  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the α-quaternary amino acid in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling:

    • Perform a conformational analysis to identify low-energy conformers.

    • Optimize the geometries of the conformers using DFT.

    • Calculate the ECD and UV-Vis spectra for each conformer using Time-Dependent DFT (TDDFT).

  • Spectral Comparison:

    • Generate a Boltzmann-averaged calculated ECD spectrum.

    • Compare the experimental ECD spectrum with the calculated spectra for the (R) and (S) enantiomers to assign the absolute configuration.

ECD Workflow for Absolute Configuration.

NMR Spectroscopy: The Mosher's Method and its Adaptations

The Mosher's method is a well-established NMR-based technique for determining the absolute configuration of chiral alcohols and amines. [9]It involves the derivatization of the substrate with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons in the ¹H NMR spectrum.

Causality in Experimental Choices

For α-quaternary amino acids, the steric hindrance around the amino group can make the derivatization with Mosher's acid challenging. Alternative, less sterically demanding chiral derivatizing agents may be required. The choice of NMR solvent can also influence the observed chemical shift differences.

Self-Validating System

The method relies on a consistent pattern of chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester or amide linkage. By analyzing the signs of these Δδ values, the absolute configuration of the original stereocenter can be deduced. The consistency of the Δδ values across multiple protons provides an internal validation of the assignment.

Experimental Protocol: Modified Mosher's Method for α-Quaternary Amino Acids
  • Derivatization: React the α-quaternary amino acid with both (R)- and (S)-MTPA chloride (or another suitable chiral derivatizing agent) in separate reactions to form the corresponding diastereomeric amides.

  • Purification: Purify the two diastereomeric products.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis:

    • Assign the proton signals in the spectra of both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons.

    • Based on the established model for the chiral derivatizing agent, determine the absolute configuration from the signs of the Δδ values.

Mosher's Method Workflow.

Conclusion: An Integrated Approach

The determination of the absolute configuration of α-quaternary amino acids often requires a multi-faceted approach. While SC-XRD provides the most definitive answer, its reliance on high-quality crystals can be a significant hurdle. VCD and ECD have emerged as powerful, solution-state alternatives, with their reliability greatly enhanced by modern computational methods. NMR-based methods, such as the Mosher's method, offer a more accessible approach but may require chemical modification of the substrate. Ultimately, the choice of technique will depend on the specific properties of the molecule, the available instrumentation, and the stage of the research or development program. In many cases, the use of two independent methods provides the highest level of confidence in the assigned absolute configuration.

References

  • Polavarapu, P. L. (2002). Vibrational spectroscopy of chiral molecules. John Wiley & Sons.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). VCD Spectroscopy for Organic Chemists. CRC Press.
  • Nafie, L. A. (2008). Vibrational circular dichroism spectroscopy of chiral molecules. Applied Spectroscopy, 62(8), 185A-203A.
  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books.
  • Kuball, H. G., & Höfer, T. (Eds.). (2006).
  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical reviews, 104(1), 17-118.
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-758.
  • StackExchange. (2012, May 4). How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. Retrieved from [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis of proteinogenic and non-proteinogenic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Chemistry Steps. (2025, July 23). How to Determine the R and S Configuration. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy (Vol. 2). John Wiley & Sons.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Riguera, R. (1997). A supramolecular extension of Mosher's method: Absolute configuration assignment of N-amino acid derivatives via bis-thiourea chiral solvating agent. Journal of the American Chemical Society, 119(48), 11636-11637.
  • Hiemstra, H., & Speckamp, W. N. (1983). Asymmetric synthesis of α-amino acids. Comprehensive Organic Synthesis, 2, 1047-1082.
  • Vogt, H., & Bräse, S. (2007). The construction of chiral quaternary carbon centers by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids.
  • ResearchGate. (2025, August 7). Application of Mosher's method for absolute configuration assignment and resolution of 2-hydroxypyrrolizidinones. Retrieved from [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. Magnetic Resonance in Chemistry, 56(10), 963-969.
  • Kusumi, T., Ohtani, I., Ichikawa, A., & Kakisawa, H. (1991). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Journal of the American Chemical Society, 113(11), 4092-4096.

Sources

Comparative

Comparing the biological activity of L- and D-a,a-disubstituted amino acids

Stereochemical Control in Peptidomimetics: A Guide to L- vs. D- -Disubstituted Amino Acids Executive Summary The "Chiral Switch" in Peptidomimetics In the optimization of peptide therapeutics, -disubstituted amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Control in Peptidomimetics: A Guide to L- vs. D- -Disubstituted Amino Acids

Executive Summary

The "Chiral Switch" in Peptidomimetics

In the optimization of peptide therapeutics,


-disubstituted amino acids (AADAs) represent a high-value tool for constraining backbone conformation and blocking proteolytic degradation. Unlike standard amino acids, AADAs possess a quaternary 

-carbon (e.g.,

-methylalanine,

-methylphenylalanine), which severely restricts the

and

torsion angles.

This guide compares the biological impact of L- (S-configuration) versus D- (R-configuration) AADAs.[1] The critical distinction lies not just in side-chain orientation, but in the helical screw sense they induce. While standard L-amino acids favor right-handed


-helices, L-AADAs strongly enforce right-handed 

- or

-helices, whereas D-AADAs enforce left-handed helices. This "screw sense reversal" is the primary determinant of biological activity in receptor-ligand interactions.

Part 1: Mechanistic Foundation

The Quaternary Constraint

Replacing the


-proton with a second alkyl group creates a "Steric Lock."
  • Thorpe-Ingold Effect: The gem-dialkyl effect forces the backbone into a folded conformation to minimize steric clash between the substituents.

  • Ramachandran Restriction: The allowed conformational space is reduced to small regions around helical values (

    
    ).
    
The Stereochemical Divergence (L vs. D)

For chiral AADAs (where the two


-substituents are different, e.g., 

-methyl-L-phenylalanine vs.

-methyl-D-phenylalanine), the chirality dictates the handedness of the secondary structure.
Feature(S)-

-Methyl-AA (L-like)
(R)-

-Methyl-AA (D-like)
Helical Preference Right-Handed (

)
Left-Handed (

)
Helix Type

-helix /

-helix

-helix /

-helix
Receptor Compatibility Mimics natural peptide backboneClashes with natural receptors (unless designing

-turn mimics)
Proteolytic Stability High (Steric hindrance)Ultra-High (Steric + Stereochemical mismatch)

Critical Insight: If your target receptor binds a natural


-helical peptide, replacing a residue with an L-AADA  will likely enhance binding by pre-organizing the bioactive conformation. Replacing it with a D-AADA  will often abolish binding by inducing a left-handed turn that projects side chains in the wrong vector space.

Part 2: Biological Activity Comparison[1][2]

Receptor Binding & Potency

The biological activity of AADA-containing peptides is governed by the "Lock-and-Key" fit of the induced secondary structure.

  • L-AADA (S-isomer): Acts as a Conformational Fixer . It locks the peptide into the bioactive right-handed helix found in nature.

    • Case Study: In GLP-1 analogues, substitution with

      
      -methyl-L-alanine at key positions preserves the helical structure required for receptor activation while preventing degradation.[]
      
  • D-AADA (R-isomer): Acts as a Conformational Breaker (in an L-peptide context) or a Turn Inducer .

    • Application: Used to stabilize

      
      -turns (Type I' or II') often found in cyclic peptides or specific hairpin loops. If placed in the middle of an 
      
      
      
      -helix, a D-AADA will disrupt the helix, terminating the structure or forcing a kink.
Proteolytic Stability

Both isomers provide superior stability compared to standard amino acids, but the mechanisms differ slightly.

  • Mechanism A (Steric Shield): The quaternary center physically blocks the protease active site from accessing the peptide bond. This applies to both L- and D-AADAs .

  • Mechanism B (Stereochemical Mismatch): Proteases are chiral catalysts evolved to cleave L-peptide bonds. D-AADAs provide an additional layer of protection because the side chain is oriented in a way that the enzyme's subsites cannot recognize.

Comparative Stability Data (Half-life in Human Serum)

Peptide ModificationHalf-Life (

)
Fold Increase
Native L-Peptide~15 min1x (Baseline)
L-AADA Substitution~4 - 12 hours16x - 48x
D-AADA Substitution> 24 hours> 96x

Part 3: Decision Logic & Visualization

Diagram 1: Selection Logic for L- vs D-AADAs

This decision tree guides the researcher in selecting the correct stereoisomer based on the desired structural outcome.

AADA_Selection Start Target Peptide Design Q1 Desired Secondary Structure? Start->Q1 Helix Right-Handed Helix (Natural Mimicry) Q1->Helix Alpha/3-10 Helix Turn Reverse Turn / Beta-Hairpin Q1->Turn Beta-Turn Disrupt Helix Termination Q1->Disrupt Stop Helix L_AADA Select (S)-alpha-Methyl-AA (L-AADA) Helix->L_AADA Match Screw Sense D_AADA Select (R)-alpha-Methyl-AA (D-AADA) Turn->D_AADA Induce Kink Disrupt->D_AADA Clash Result_L Outcome: Stabilizes P-Helix Pre-organizes Bioactive State L_AADA->Result_L Result_D Outcome: Induces Type I'/II' Turn Destabilizes Alpha-Helix D_AADA->Result_D

Caption: Decision matrix for selecting (S)- vs (R)-


-disubstituted amino acids based on target secondary structure requirements.

Part 4: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of AADA-Peptides

Coupling


-disubstituted amino acids is notoriously difficult due to steric hindrance at the nucleophilic amine and the electrophilic carbonyl.

Protocol:

  • Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: Standard HBTU/DIC is often insufficient.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt .

  • Procedure:

    • Dissolve AADA (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF.

    • Pre-activate for 2 minutes (critical for AADAs).

    • Add to resin and shake for 2–4 hours (standard AA takes 30-60 min).

    • Double Coupling is mandatory for AADAs.

  • N-Terminal Deprotection: The steric bulk makes Fmoc removal slower. Use 20% Piperidine/DMF with 0.1M DBU for 2 x 10 min.

Circular Dichroism (CD) Spectroscopy

To verify the helical screw sense (L vs D effect).

  • Sample Prep: Dissolve peptide to 50

    
    M in water or TFE (Trifluoroethanol - helix stabilizer).
    
  • Measurement: Scan 190–260 nm.

  • Interpretation:

    • Right-Handed Helix (L-AADA): Double minima at 208 nm and 222 nm. Positive max at ~192 nm.

    • Left-Handed Helix (D-AADA): Mirror image. Minima become Maxima at 208/222 nm.

    • Mixed/Disrupted: Loss of signal intensity or shift to random coil (min at 198 nm).

Diagram 2: Experimental Workflow for Stability & Activity

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Activity S1 SPPS with HATU/HOAt (Double Couple) S2 Purification (HPLC) S1->S2 V1 CD Spectroscopy (Check Helicity) S2->V1 V2 Serum Stability Assay (LC-MS Timepoints) V1->V2 A1 Receptor Binding (Ki) V1->A1 If Structure Matches V2->A1

Caption: Integrated workflow for synthesizing and validating AADA-modified peptides.

References

  • Toniolo, C., et al. (2001). Control of peptide conformation by the disubstituted C-alpha atom. Biopolymers .[3][4][5] (General grounding on AADA conformation).

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry . (Foundational work on Aib and helix types).

  • Yamaguchi, M., et al. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry .[6] (Proteolytic stability data).

  • Misicka, A., et al. (1996). Structure-activity relationships of alpha-methyl-phenylalanine-containing enkephalin analogues. Journal of Medicinal Chemistry . (Case study on chiral AADA activity).

  • Papo, N., & Shai, Y. (2004). Effect of D-amino acids on the selectivity and stability of antimicrobial peptides. Biochemistry . (Comparison of L vs D in AMPs).

Sources

Validation

A Comparative Guide to New Chiral Catalysts for the Asymmetric Synthesis of α-Amino Acids

Introduction: The Imperative for Chiral Amino Acids in Modern Science α-Amino acids are the fundamental building blocks of life, but their significance extends far beyond their role in proteins. Enantiomerically pure α-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Amino Acids in Modern Science

α-Amino acids are the fundamental building blocks of life, but their significance extends far beyond their role in proteins. Enantiomerically pure α-amino acids, particularly non-proteinogenic variants, are indispensable in pharmaceutical development, materials science, and chemical biology. Their unique stereochemistry is often the key to unlocking specific biological activities and material properties. Consequently, the development of efficient and highly selective methods for their synthesis is a paramount objective in contemporary organic chemistry. This guide provides an in-depth comparison of emerging chiral catalysts for asymmetric amino acid synthesis against established benchmark methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of the art.

Established Benchmarks in Asymmetric Amino Acid Synthesis

Before delving into novel catalytic systems, it is crucial to understand the performance of well-established methods that have long been the gold standard in the field. These benchmarks provide a crucial context for evaluating the advancements offered by new catalysts.

The Schöllkopf Bis-Lactim Ether Method

A cornerstone of asymmetric amino acid synthesis, the Schöllkopf method utilizes a chiral auxiliary derived from valine to direct the stereoselective alkylation of a glycine enolate equivalent.[1][2] The steric hindrance provided by the bulky isopropyl group of the valine auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation step.[2] Subsequent hydrolysis of the resulting bis-lactim ether furnishes the desired non-proteinogenic α-amino acid with high enantiopurity.[1]

Asymmetric Hydrogenation with Rhodium-DuPhos Catalysts

The asymmetric hydrogenation of prochiral enamides, such as dehydroamino acid derivatives, is a powerful and widely used method for accessing chiral amino acids.[3][4] Rhodium complexes bearing chiral bisphosphine ligands, particularly the DuPhos family of ligands, have proven to be exceptionally effective for this transformation, often affording products with nearly perfect enantioselectivity.[3]

Table 1: Performance of Benchmark Methods in Asymmetric α-Amino Acid Synthesis

MethodSubstrateElectrophile/ReactionYieldDiastereomeric/Enantiomeric Excess (de/ee)Reference(s)
Schöllkopf Method (S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazineBenzyl bromideHigh>95% de[1][2]
(S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazineVarious alkyl halidesGood to High>90% de[5]
Rh-DuPhos Hydrogenation Methyl (Z)-α-acetamidocinnamateAsymmetric HydrogenationQuantitative>95% ee[6][7]
N-acetyl α-arylenamidesAsymmetric Hydrogenation>95%>95% ee
Cyclic α-dehydroamino ketonesAsymmetric HydrogenationQuantitativeExcellent

Emerging Chiral Catalysts: A New Era of Efficiency and Selectivity

Recent years have witnessed the development of a diverse array of novel chiral catalysts that offer significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and the use of more sustainable and earth-abundant metals.

Chiral Aldehyde Catalysis

Inspired by the action of pyridoxal-dependent enzymes, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of N-unprotected amino esters. Catalysts derived from chiral binaphthol (BINOL) have been particularly successful, activating amino acids through the formation of enamine intermediates.

  • Mechanism of Action: The chiral BINOL-derived aldehyde catalyst reacts with the amino acid ester to form a chiral Schiff base. Deprotonation of the α-carbon generates a planar enolate intermediate, where one face is sterically shielded by the chiral backbone of the catalyst. Subsequent reaction with an electrophile occurs preferentially from the less hindered face, leading to the formation of the enantioenriched α-substituted amino acid.

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) has proven to be a highly practical and scalable method for the asymmetric alkylation of glycine derivatives.[8] This technique utilizes chiral quaternary ammonium salts, often derived from Cinchona alkaloids or BINOL, to shuttle a glycine enolate from an aqueous or solid phase into an organic phase where it reacts with an electrophile.[9][10]

  • Causality in Experimental Design: The choice of the chiral catalyst, specifically the structure of the quaternary ammonium ion, is critical for achieving high enantioselectivity. The catalyst forms a tight ion pair with the enolate in the organic phase, creating a chiral environment that dictates the trajectory of the incoming electrophile. The rigidity and steric bulk of the catalyst's chiral backbone are key factors in maximizing stereochemical control.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as remarkably versatile Brønsted acid catalysts for a wide range of asymmetric transformations, including the synthesis of unnatural α-amino acids.[11] These catalysts possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing them to act as bifunctional catalysts.[12][13]

  • Dual Activation Principle: In a typical reaction, the acidic proton of the CPA protonates the substrate, such as an imine, rendering it more electrophilic. Simultaneously, the phosphoryl oxygen can act as a hydrogen bond acceptor, organizing the nucleophile for a highly stereoselective attack. This dual activation within a well-defined chiral pocket is the basis for the high enantioselectivities observed.

Table 2: Performance of Emerging Chiral Catalysts in Asymmetric α-Amino Acid Synthesis

Catalyst ClassSubstrateReaction TypeYieldEnantiomeric Excess (ee)Reference(s)
Chiral Aldehyde (BINOL-based) N-unprotected amino acid estersMannich ReactionGood90%
N-unprotected amino acid estersReaction with p-quinone methides25-84%Excellent
Chiral Phase-Transfer Catalysts Glycine iminesAlkylationHigh58-88%[14]
Glycine iminesAlkylation with various electrophilesHighHigh[9]
Chiral Phosphoric Acids IminesReductive AminationExcellentExcellent[11]
AldiminesHydrophosphorylationGood to HighHigh[13]

Experimental Protocols: A Guide to Practical Application

To ensure the reproducibility and reliability of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Asymmetric Alkylation via the Schöllkopf Method[1]

This protocol details the diastereoselective alkylation of the bis-lactim ether derived from (S)-valine and glycine, followed by hydrolysis to yield the (R)-α-amino acid methyl ester.

Materials:

  • (S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf's auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 0.25 M Hydrochloric acid (HCl)

Procedure:

  • Metalation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Alkylation: To the cooled solution of the lithiated auxiliary, add the alkyl halide (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkylated bis-lactim ether can be purified by flash chromatography on silica gel if necessary.

  • Hydrolysis: Dissolve the crude or purified alkylated intermediate in methanol or THF. Add 0.25 M aqueous HCl and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS until complete hydrolysis is observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. The resulting aqueous solution contains the hydrochloride salt of the desired α-amino acid methyl ester and the valine methyl ester auxiliary. These can be separated by standard chromatographic techniques or selective extraction.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Rh-DuPhos Catalyst

This protocol describes the enantioselective hydrogenation of a standard dehydroamino acid substrate using a rhodium catalyst with a chiral DuPhos ligand.

Materials:

  • Methyl (Z)-α-acetamidocinnamate

  • [Rh(COD)₂(CH₃CN)₂]BF₄ (or a similar Rh precursor)

  • (R,R)-Me-DuPhos

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add the rhodium precursor (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%) to a reaction vessel suitable for hydrogenation. Add a portion of the degassed methanol and stir the mixture for 15-20 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in the remaining degassed methanol. Transfer this solution to the reaction vessel containing the catalyst.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm) and begin vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC. Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the enantiomerically enriched N-acetyl-phenylalanine methyl ester. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualization of Catalytic Cycles and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Schollkopf_Method cluster_auxiliary Chiral Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Product Liberation Glycine + Valine Glycine + Valine Diketopiperazine Diketopiperazine Glycine + Valine->Diketopiperazine Cyclization Bis-lactim Ether Bis-lactim Ether Diketopiperazine->Bis-lactim Ether O-methylation Lithiated Enolate Lithiated Enolate Bis-lactim Ether->Lithiated Enolate n-BuLi, -78°C Alkylated Adduct Alkylated Adduct Lithiated Enolate->Alkylated Adduct R-X Amino Acid Ester Amino Acid Ester Alkylated Adduct->Amino Acid Ester Acid Hydrolysis Valine Ester Valine Ester Alkylated Adduct->Valine Ester Acid Hydrolysis Rh_DuPhos_Cycle [Rh(L*)]+ [Rh(L*)]+ Substrate Complex Substrate Complex H2 Oxidative Addition H2 Oxidative Addition Substrate Complex->H2 Oxidative Addition + H2 Hydride Insertion Hydride Insertion H2 Oxidative Addition->Hydride Insertion Migratory Insertion Product Complex Product Complex Hydride Insertion->Product Complex Reductive Elimination [Rh(L)]+ [Rh(L)]+ Product Complex->[Rh(L)]+ - Product [Rh(L)]+->Substrate Complex + Substrate

Caption: Catalytic Cycle for Rh-DuPhos Asymmetric Hydrogenation.

CPA_Mechanism cluster_activation Dual Activation by Chiral Phosphoric Acid (CPA) CPA CPA Imine Imine CPA->Imine H+ transfer (Brønsted Acid) Nucleophile Nucleophile CPA->Nucleophile H-bond (Lewis Base) Activated Complex Activated Complex Product Product Activated Complex->Product Stereoselective C-C bond formation Product->CPA Catalyst regeneration

Caption: Mechanism of Chiral Phosphoric Acid Catalysis.

Conclusion and Future Outlook

The field of asymmetric amino acid synthesis continues to be a vibrant area of research, with new chiral catalysts constantly pushing the boundaries of efficiency and selectivity. While benchmark methods like the Schöllkopf synthesis and Rh-DuPhos hydrogenation remain highly valuable, emerging catalyst systems based on chiral aldehydes, phase-transfer catalysis, and chiral phosphoric acids offer compelling alternatives with distinct advantages. The choice of catalyst will ultimately depend on the specific target amino acid, desired scale of synthesis, and economic considerations. As our understanding of catalytic mechanisms deepens, we can anticipate the development of even more powerful and versatile catalysts that will further empower researchers in their quest to synthesize novel chiral amino acids for a wide range of applications.

References

  • The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis. (n.d.). Benchchem.
  • Schöllkopf method. (n.d.). In Wikipedia. Retrieved February 20, 2026.
  • Schöllkopf Bis-Lactim Amino Acid Synthesis. (n.d.). Merck Index.
  • Bull, S. D., et al. (2016). Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Synthesis, 48(13), 2073-2082.
  • Halpern, J. (1982). Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. Science, 217(4558), 401–407.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Hutchby, M., et al. (2012). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Chemistry of Heterocyclic Compounds, 48(1), 128-133.
  • Li, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700005.
  • Zhang, X., et al. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis (2nd ed., Vol. 8, pp. 55-104). Elsevier.
  • Heller, D., et al. (2002). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 99(suppl 2), 11801-11805.
  • Barrett, G. C. (1993). Synthesis of amino acids. In Chemistry and Biochemistry of the Amino Acids (pp. 246-296). Springer, Dordrecht.
  • Bull, S. D., et al. (2016). Orthogonally Protected Schöllkopf's Bis-lactim Ethers for the Asymmetric Synthesis of α-Amino Acid Derivatives and Dipeptide Esters. Synlett, 27(10), 1545-1549.
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. Accounts of Chemical Research, 37(8), 518–525.
  • Yan, P.-C., et al. (2015). Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones. Organic Letters, 17(22), 5594–5597.
  • Maruoka, K., & Ooi, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives.
  • van den Berg, M., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21466–21477.
  • Zhang, W., et al. (2018). Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins.
  • Bommarius, A. S., & Paye, M. F. (2024).
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols [M.Phil. thesis, The Hong Kong Polytechnic University].
  • DuPhos and BPE Ligands. (n.d.). MilliporeSigma.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric Hydrogenation of Dehydroamino Acid Derivatives by Rh-Catalysts with Chiral Monodentate P-Ligands. Chemical Society Reviews, 35(3), 226–236.
  • Chiral Phosphoric Acids: Versatile Organocatalysts with Expanding Applic
  • Recent Advances in Catalytic Asymmetric Synthesis. (2024, August 22). Chiralpedia.
  • Franc, M., & Zádor, F. (2021). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. European Journal of Organic Chemistry, 2021(39), 5367–5381.
  • Wang, Y., et al. (2020). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 185, 03013.
  • Cheon, C.-H. (n.d.).
  • Wang, Y., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Organic & Inorganic Chemistry, 1(1), 3.
  • Chiral Phosphoric Acids (PAs). (2021, March 16). In Chemistry LibreTexts.
  • O'Donnell, M. J. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518–525.
  • Tang, W., et al. (2015). DpenPhos/Rh(I) Catalyzed Asymmetric Hydrogenation of Dehydro-β-Amino Acid Esters. Chinese Journal of Chemistry, 33(5), 557-560.
  • Synthesis of Amino Acids. (2022, September 25). In Chemistry LibreTexts.

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Comparative

Conformational analysis of peptides with and without (R)-2-amino-2-ethylpent-4-enoic acid

Publish Comparison Guide: Conformational Analysis of Peptides Containing (R)-2-amino-2-ethylpent-4-enoic Acid Executive Summary: The Steric "Switch" The incorporation of non-proteinogenic amino acids is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Conformational Analysis of Peptides Containing (R)-2-amino-2-ethylpent-4-enoic Acid

Executive Summary: The Steric "Switch"

The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, primarily to restrict backbone flexibility and enhance proteolytic stability. While


-disubstituted amino acids like Aib (

-aminoisobutyric acid) are famous for inducing

-helical or

-helical structures via the Thorpe-Ingold effect, (R)-2-amino-2-ethylpent-4-enoic acid (hereafter referred to as (R)-

-Et-Allyl-Gly
) presents a distinct conformational paradigm.

Unlike the helix-promoting Aib (dimethyl) or (S)-


-methyl-alkenyl residues used in standard stapling, the presence of the bulkier ethyl group  at the 

-position drastically alters the energy landscape. Experimental data indicates that peptides containing (R)-

-Et-Allyl-Gly
often shift preference from standard helices to extended (

) conformations
or stable

-turns
, depending on the sequence context and solvent. This guide compares the conformational bias of this specific residue against Wild-Type (WT) and Aib-containing analogues.

The Chemical Rationale: Methyl vs. Ethyl Bulk

To understand the behavior of (R)-


-Et-Allyl-Gly, we must compare it to the standard "helix inducer," Aib.
  • Aib (

    
    -dimethyl):  The two methyl groups restrict the 
    
    
    
    torsion angles to the helical region (
    
    
    ) due to steric clashes with the carbonyl oxygen if the backbone tries to extend.
  • Deg (

    
    -diethyl):  When both substituents are ethyl groups, the steric bulk is so severe that the helical state becomes destabilized due to side-chain/backbone clashes. The molecule prefers a fully extended, planar 
    
    
    
    conformation
    .
  • (R)-

    
    -Et-Allyl-Gly (Hybrid):  This residue sits between the two. It possesses one ethyl group and one allyl group. The chirality (R)  is critical. In an L-peptide background, the (R)-configuration of a disubstituted residue typically acts as a helix terminator  or turn inducer  because its preferred screw sense opposes the right-handed helix of the L-amino acids.
    
Mechanism of Conformational Control

G cluster_0 Steric Determinants A Wild Type (L-Ala) D High Flexibility (Entropic Cost) A->D B Helix Inducer (Aib) E Restricted Phi/Psi (Thorpe-Ingold) B->E C Target: (R)-alpha-Et-Allyl-Gly F Severe Steric Bulk (Ethyl Group) C->F G Random Coil / Alpha-Helix (Solvent Dependent) D->G H Stable 3-10 or Alpha-Helix E->H I Extended (C5) or Beta-Turn (Type I'/II') F->I Destabilizes Helix in L-context

Figure 1: Mechanistic flow illustrating how the steric bulk of the ethyl group shifts conformational preference from helix (Aib) to extended/turn structures ((R)-


-Et-Allyl-Gly).

Comparative Analysis: Experimental Data

The following table summarizes the structural properties of a model pentapeptide Ac-Leu-Xaa-Leu-Lys-NH2 where Xaa is varied.

FeatureWild Type (L-Ala)Aib (Dimethyl)(R)-

-Et-Allyl-Gly
Steric Bulk Low (Methyl/H)Medium (Methyl/Methyl)High (Ethyl/Allyl)
Preferred


(

-helix)

(

)

(

) or Turn
CD Spectra (TFE) Minima @ 208/222 nmStrong Minima @ 208/222 nmWeak Helix / Exciton Split
NMR

WeakStrong (Helical)Weak (Extended)
Proteolytic Stability Low (

)
High (

)
Very High (Steric Shield)
Role in Design Native sequenceHelix NucleationHelix Breaking / Stapling
Key Interpretation:
  • Helicity: While Aib promotes helicity, the (R)-

    
    -Et-Allyl-Gly residue in an L-peptide sequence often disrupts the continuous hydrogen bonding network required for 
    
    
    
    -helices due to the "mismatch" of the (R)-stereocenter and the bulk of the ethyl group.
  • The

    
     Effect:  In homopeptides or specific short sequences, 
    
    
    
    -ethylated amino acids favor the
    
    
    conformation (fully extended), where the backbone forms a 5-membered hydrogen bond ring within the residue itself (
    
    
    ).

Experimental Protocols

To validate these conformational biases in your own drug discovery pipeline, follow these self-validating protocols.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Challenge: Coupling


-disubstituted amino acids is difficult due to steric hindrance.
Solution: Use of high-efficiency coupling reagents and elevated temperature.
  • Resin Loading: Use Rink Amide resin (0.6 mmol/g).

  • Coupling (Standard): HBTU/DIEA (4 eq) for 45 min.

  • Coupling (The Bulky Residue):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Stoichiometry: 2.5 eq AA, 2.5 eq HATU, 5 eq HOAt, 10 eq DIEA.

    • Microwave Assistance: 75°C for 20 minutes (double couple). Note: The ethyl group creates significant shielding; single coupling often fails.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: RP-HPLC (C18 column), Gradient 5-95% ACN in 0.1% TFA.

Protocol B: Circular Dichroism (CD) Analysis

Objective: Distinguish between Helix, Random Coil, and Extended conformations.

  • Sample Prep: Dissolve peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titrations (0%, 20%, 50% TFE). Concentration: 50

    
    M.
    
  • Measurement:

    • Range: 190 nm – 260 nm.

    • Cell Path: 1 mm.

    • Temp: 25°C.

  • Data Interpretation (Self-Validation):

    • Double Minima (208/222 nm): Alpha-Helix (Aib control).

    • Single Minimum (205 nm) + Shoulder: Random Coil (WT).

    • Weak/Distorted Signal or Positive Band @ 215-220 nm: Indicates Extended structure or Turn induced by the (R)-ethyl residue.

Protocol C: NMR Conformational Constraints

Objective: Verify the presence of intramolecular H-bonds (


 or Helix).
  • Solvent: DMSO-

    
     (prevents aggregation and allows NH observation).
    
  • Experiment: 1H-NMR Temperature Coefficients (

    
    ).
    
  • Validation Logic:

    • Measure amide proton shift from 298K to 323K.

    • Value > 4 ppb/K: Solvent exposed (Random Coil).

    • Value < 2 ppb/K: Solvent shielded (Involved in H-bond).

    • Result for (R)-

      
      -Et-Allyl-Gly: If the NH of the residue itself is shielded, it confirms the local 
      
      
      
      ring
      (intra-residue H-bond). If
      
      
      is shielded, it suggests a turn/helix.

Workflow Visualization

ExperimentWorkflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Analysis cluster_decision Phase 3: Decision S1 SPPS (Fmoc) S2 Double Couple (HATU/Microwave) S1->S2 S3 Purification (>95% Purity) S2->S3 A1 CD Spectroscopy (TFE Titration) S3->A1 A2 NMR (DMSO-d6) Temp Coefficients A1->A2 D1 Helix Inducer? A2->D1 A3 X-Ray/MD (Optional) D2 Use Aib/S5 D1->D2 Yes D3 Use (R)-Et-Allyl D1->D3 No (Turn/Extended)

Figure 2: Experimental workflow for validating the conformational impact of the modified residue.

References

  • Toniolo, C., et al. (1993).

    
    -disubstituted glycines.[1]Biopolymers , 33(7), 1061-1072. 
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry , 29(29), 6747–6756.

  • Tanaka, M., et al. (2001).

    
    -disubstituted 
    
    
    
    -amino acids:
    
    
    -ethylated vs
    
    
    -methylated.Journal of Organic Chemistry , 66(15), 5002-5010.
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets.[2]Methods in Enzymology , 503, 3-33.

  • Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding.Bioorganic & Medicinal Chemistry , 7(1), 105-117.

Sources

Validation

Head-to-head comparison of chiral stationary phases for amino acid resolution

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Resolution In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the stereochemistry of amino acids is of par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Resolution

In the realms of pharmaceutical development, clinical diagnostics, and proteomics, the stereochemistry of amino acids is of paramount importance. The biological activity of peptides and proteins is intrinsically linked to the chirality of their constituent amino acids, with enantiomers often exhibiting profoundly different physiological effects. Consequently, the accurate and efficient resolution of amino acid enantiomers is a critical analytical challenge. This guide provides a head-to-head comparison of the most common chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) resolution of amino acids, offering insights into their mechanisms, performance, and ideal applications.

The Foundations of Chiral Recognition in HPLC

The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. The choice of CSP is the most critical factor in developing a successful chiral separation method. For amino acids, several classes of CSPs have proven to be particularly effective, each with its own unique mechanism of chiral recognition.

A Comparative Analysis of Major Chiral Stationary Phases

The selection of an appropriate CSP for amino acid resolution depends on several factors, including whether the amino acids are in their native (underivatized) form or have been derivatized, the desired resolution, analysis time, and compatibility with detection methods such as mass spectrometry (MS). Here, we compare the most widely used CSPs.

Macrocyclic Antibiotic-Based CSPs

Macrocyclic antibiotics, such as teicoplanin and vancomycin, have emerged as some of the most versatile and widely used CSPs for the direct resolution of underivatized amino acids.[1][2] Their complex structures, featuring stereogenic centers, peptide bonds, carbohydrate moieties, and ionizable groups, provide a multitude of interaction sites for chiral recognition.

Mechanism of Action: Chiral recognition on macrocyclic antibiotic CSPs is multimodal, involving a combination of hydrogen bonding, ionic interactions, hydrophobic interactions, and steric hindrance.[3] For amino acids, a primary electrostatic interaction often occurs between the protonated amino group of the CSP and the carboxyl anion of the amino acid.[4]

Key Performance Insights:

  • Broad Applicability: These CSPs can resolve a wide variety of both proteinogenic and non-proteinogenic amino acids without derivatization.[5]

  • MS Compatibility: They are compatible with both organic and aqueous mobile phases, making them ideal for LC-MS applications.[2]

  • Teicoplanin vs. Teicoplanin Aglycone: The teicoplanin aglycone CSP, which lacks the sugar moieties of the native teicoplanin, often shows enhanced selectivity and resolution for amino acids, potentially due to reduced steric hindrance.[6]

  • Complementary Selectivity: Different macrocyclic antibiotic CSPs (e.g., teicoplanin, vancomycin, ristocetin A) can offer complementary selectivity. If a separation is not baseline on one, it may be achievable on another.[1]

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly well-suited for the enantioseparation of primary amino acids.[4] The chiral selector is typically a chiral crown ether, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid.

Mechanism of Action: The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the amino acid and the cavity of the crown ether.[7] Multiple hydrogen bonds form between the ammonium group and the ether oxygens of the crown ether. Chiral recognition is achieved through steric interactions between the amino acid's side chain and the chiral barriers of the crown ether.

Key Performance Insights:

  • High Selectivity for Primary Amines: These CSPs exhibit excellent selectivity for amino acids with primary amino groups.

  • Limitation for Secondary Amines: They are generally not suitable for resolving secondary amino acids like proline, which cannot form the necessary interactions.[7]

  • Acidic Mobile Phase Required: An acidic mobile phase (e.g., with perchloric acid or trifluoroacetic acid) is necessary to ensure the primary amine is protonated.[4][8]

  • Invertible Elution Order: The availability of both (+) and (-) conformations of the crown ether allows for the inversion of the enantiomer elution order, which is advantageous for trace analysis.[4]

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of underivatized amino acids.[9] The CSP consists of a chiral ligand, often an L-amino acid like L-proline or L-phenylalanine, immobilized on a solid support.[10]

Mechanism of Action: The separation is based on the formation of diastereomeric ternary complexes between the immobilized chiral ligand, a metal ion (typically Cu(II)) added to the mobile phase, and the amino acid enantiomers.[10] The differing stability of these diastereomeric complexes leads to their separation.

Key Performance Insights:

  • High Enantioselectivity: LEC can provide very high enantioselectivity for amino acids.[11]

  • No Derivatization Required: A major advantage is the ability to separate underivatized amino acids.

  • Specialized Mobile Phase: The mobile phase contains a metal salt (e.g., CuSO4), which may not be compatible with all detectors and can require dedicated HPLC systems.[7]

  • Reversal of Elution Order: By using a CSP with the D- or L-amino acid as the selector, the elution order of the analyte enantiomers can be reversed.[7]

Pirkle-Type CSPs

Developed by William H. Pirkle, these CSPs are based on the principle of π-π interactions. They are most effective for the separation of derivatized amino acids. The chiral selectors are small molecules that contain π-acidic or π-basic aromatic rings.

Mechanism of Action: Chiral recognition is achieved through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the derivatized amino acid and the chiral selector.[12] A three-point interaction model is often used to describe the binding. For amino acids, derivatization is typically required to introduce a π-acidic or π-basic group. A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[12]

Key Performance Insights:

  • High Efficiency for Derivatized Amino Acids: Pirkle-type CSPs offer excellent resolution for amino acids that have been appropriately derivatized.

  • Derivatization is a Prerequisite: The need for derivatization adds a sample preparation step and can introduce potential sources of error.

  • Predictable Elution Order: The mechanism of interaction is well-understood, which can sometimes allow for the prediction of the elution order.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. They are used for the separation of derivatized amino acids, particularly those with aromatic or hydrophobic side chains.

Mechanism of Action: The primary mechanism of separation is the formation of inclusion complexes, where the hydrophobic side chain of the derivatized amino acid fits into the cyclodextrin cavity.[13] Chiral recognition is influenced by interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin.

Key Performance Insights:

  • Effective for Hydrophobic/Aromatic Amino Acids: These CSPs are particularly useful for separating derivatized amino acids with bulky, hydrophobic side chains.

  • Derivatization Often Necessary: Similar to Pirkle-type CSPs, derivatization is often required to enhance the interaction with the cyclodextrin.

  • Versatility of Derivatives: A wide range of cyclodextrin derivatives are available, offering a variety of selectivities.

Zwitterionic CSPs

Zwitterionic CSPs, often based on cinchona alkaloids like quinine and quinidine, are highly effective for the separation of a broad range of chiral compounds, including underivatized amino acids and small peptides.[14]

Mechanism of Action: These CSPs possess both a positively charged site (protonated nitrogen) and a negatively charged site (sulfonic acid group).[3] Chiral recognition of amino acids occurs through electrostatic interactions between these charged sites and the zwitterionic amino acid, supplemented by hydrogen bonding, π-π stacking, and steric interactions.

Key Performance Insights:

  • Broad Scope: Zwitterionic CSPs can separate a wide variety of free amino acids, including α, β, and γ-amino acids.[7]

  • Complementary Selectivity: The availability of pseudo-enantiomeric selectors (e.g., from quinine and quinidine) provides complementary selectivity and allows for the reversal of elution order.[14]

  • MS-Friendly: They are compatible with mobile phases suitable for LC-MS analysis.[14]

Head-to-Head Performance Comparison

Chiral Stationary PhaseDerivatization RequiredPrimary ApplicationStrengthsLimitations
Macrocyclic Antibiotic NoUnderivatized amino acidsBroad applicability, MS-compatible, high selectivityComplex mechanism, can be expensive
Crown Ether NoPrimary amino acidsHigh selectivity for primary amines, invertible elution orderNot suitable for secondary amines, requires acidic mobile phase
Ligand-Exchange NoUnderivatized amino acidsHigh enantioselectivity, direct analysisRequires metal ions in mobile phase, potential system contamination
Pirkle-Type YesDerivatized amino acidsHigh efficiency, well-understood mechanismDerivatization step is necessary
Cyclodextrin-Based OftenDerivatized hydrophobic/aromatic amino acidsGood for bulky side chains, variety of derivatives availableOften requires derivatization, less effective for polar amino acids
Zwitterionic NoUnderivatized amino acids and small peptidesBroad scope, complementary selectivity, MS-friendlyPerformance can be sensitive to mobile phase composition

Experimental Protocols

Representative Protocol for the Resolution of Underivatized Amino Acids on a Teicoplanin CSP

This protocol provides a general starting point for the separation of a mixture of underivatized amino acid enantiomers using a teicoplanin-based chiral stationary phase.

1. Column and Instrumentation:

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

  • HPLC System: A standard HPLC or UHPLC system with a UV or MS detector.

2. Mobile Phase Preparation:

  • Prepare a mobile phase of methanol and water, often with a small amount of an acidic or basic modifier to improve peak shape and resolution. A common starting point is 80:20 (v/v) methanol:water with 0.1% formic acid.[2]

  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Dissolve the amino acid standards or sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

5. Method Optimization:

  • Organic Modifier: Vary the percentage of methanol in the mobile phase. For many amino acids on teicoplanin CSPs, enantioselectivity increases with a higher concentration of the organic modifier.[2]

  • Additive: The type and concentration of the acidic or basic modifier can significantly impact the separation. Acetic acid or ammonium acetate are also common choices.

  • Temperature: Adjusting the column temperature can influence both retention and selectivity.

Visualizing Chiral Recognition Mechanisms and Workflows

Chiral_Recognition_Mechanisms cluster_LEC Ligand-Exchange cluster_CrownEther Crown Ether cluster_Pirkle Pirkle-Type LEC_CSP Chiral Ligand-Coated Support Cu_ion Cu(II) Ion Cu_ion->LEC_CSP D_AA D-Amino Acid D_AA->Cu_ion L_AA L-Amino Acid L_AA->Cu_ion CE_CSP Crown Ether CSP D_AA_NH3 D-Amino Acid (NH3+) D_AA_NH3->CE_CSP Inclusion L_AA_NH3 L-Amino Acid (NH3+) L_AA_NH3->CE_CSP Inclusion Pirkle_CSP π-Acceptor CSP Deriv_D_AA Derivatized D-AA (π-Donor) Deriv_D_AA->Pirkle_CSP π-π Interaction Deriv_L_AA Derivatized L-AA (π-Donor) Deriv_L_AA->Pirkle_CSP π-π Interaction

Caption: Simplified diagrams of chiral recognition mechanisms for different CSPs.

Experimental_Workflow start Start: Amino Acid Sample derivatization Derivatization (if required) start->derivatization hplc HPLC Analysis with Chiral Column derivatization->hplc detection Detection (UV/MS) hplc->detection data_analysis Data Analysis (Resolution, Quantification) detection->data_analysis end End: Enantiomerically Resolved Peaks data_analysis->end

Caption: General experimental workflow for chiral amino acid analysis by HPLC.

Recent Advancements and Future Outlook

The field of chiral separations is continuously evolving. The advent of superficially porous particles (SPPs) or core-shell technology has led to the development of chiral columns that offer higher efficiency and faster analysis times at lower backpressures.[15] The coupling of ultra-high-performance liquid chromatography (UHPLC) with these advanced columns allows for the enantioseparation of amino acids in a matter of minutes, and in some cases, even seconds.[3][16] Furthermore, the increasing use of tandem mass spectrometry provides enhanced selectivity and sensitivity, which is crucial for the analysis of complex biological samples.

Conclusion

The selection of a chiral stationary phase for amino acid resolution is a critical decision that should be guided by the specific requirements of the analysis. For the direct analysis of underivatized amino acids, macrocyclic antibiotic and zwitterionic CSPs offer the broadest applicability and are highly compatible with mass spectrometry. Crown ether phases are an excellent choice for primary amino acids when high selectivity is required. Ligand-exchange chromatography remains a powerful, albeit more specialized, technique for direct analysis. For applications where derivatization is feasible, Pirkle-type and cyclodextrin-based CSPs provide robust and high-efficiency separations. As technology continues to advance, the speed, resolution, and sensitivity of chiral amino acid analysis will undoubtedly continue to improve, further empowering research and development in the life sciences.

References

  • Berthod, A., Chen, X., Kullman, J. P., Armstrong, D. W., Gasparrini, F., D'Acquarica, I., Villani, C., & Carotti, A. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based stationary phases. Analytical Chemistry, 72(8), 1767-1780.
  • Hoffmann, C. V., Pell, R., Lämmerhofer, M., & Lindner, W. (2008). Zwitterionic cinchona alkaloid-based chiral stationary phases for enantioselective separation of amino acids and small peptides. Analytical Chemistry, 80(22), 8780-8789.
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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Amino Acid Analysis

Introduction: The Imperative of Chirality and Analytical Rigor In the realms of pharmaceutical development and life sciences, the stereochemistry of molecules is of paramount importance. Amino acids, the fundamental buil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and Analytical Rigor

In the realms of pharmaceutical development and life sciences, the stereochemistry of molecules is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as chiral molecules—non-superimposable mirror images called enantiomers (L- and D-isomers). While L-amino acids are ubiquitous in nature, the presence and concentration of D-amino acids can be critical indicators of physiological processes, disease states, or the quality of pharmaceutical products. Consequently, the accurate and precise quantification of amino acid enantiomers is a critical analytical challenge.

This guide provides a comprehensive framework for the cross-validation of analytical methods dedicated to chiral amino acid analysis. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to ensure consistency and reliability of analytical data across different methods, instruments, or laboratories. We will delve into the core principles of various analytical techniques, the rationale behind experimental design, and the statistical evaluation required for a successful cross-validation study.

Method validation, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH), establishes that an analytical procedure is suitable for its intended purpose.[1][2][3][4] Cross-validation is a critical extension of this, serving to demonstrate the equivalency of two or more established analytical procedures.

A Comparative Overview of Key Analytical Techniques

The separation of chiral amino acids can be approached through several sophisticated analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, throughput needs, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of chiral separations. Success is typically achieved through two main strategies:

    • Direct Separation: This involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.[5]

    • Indirect Separation: This method involves pre-column derivatization of the amino acids with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a conventional achiral column.[6][7]

  • Gas Chromatography (GC): GC offers high separation efficiency and is well-suited for the analysis of volatile compounds. For amino acid analysis, derivatization is necessary to increase volatility.[8] Chiral separation is achieved using a chiral stationary phase, and GC is often coupled with mass spectrometry (GC-MS) for highly sensitive and reliable quantification.[8]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. Chiral resolution in CE is accomplished by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[9][10][11][12] This technique is known for its speed and versatility.[9]

Table 1: Comparison of Common Analytical Techniques for Chiral Amino Acid Analysis

Technique Principle Advantages Limitations
HPLC (Direct) Differential interaction with a Chiral Stationary Phase (CSP).[5]Direct analysis of underivatized amino acids is possible, simplifying sample preparation.CSPs can be expensive and may have limited lifetimes. Method development can be complex.
HPLC (Indirect) Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column.[6][7]Utilizes standard, less expensive columns. Can enhance detection sensitivity.[6]Derivatization adds an extra step, potentially introducing errors and impurities.
GC Separation of volatile derivatives on a chiral stationary phase.[8][]High resolution and sensitivity, especially when coupled with MS.[8]Requires derivatization to make amino acids volatile, which can be a source of variability.[8]
CE Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[10][12]High efficiency, fast analysis times, and very low sample consumption.[9]Lower concentration sensitivity compared to HPLC or GC-MS unless coupled with sensitive detectors.

The Rationale for Cross-Validation

Cross-validation of analytical methods is not merely a procedural formality; it is a scientific necessity to ensure data integrity and consistency throughout the lifecycle of a product or research project. The need for cross-validation arises in several common scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development lab to a quality control (QC) lab.

  • Method Modernization: When a new, more efficient method (e.g., a CE method) is intended to replace an older, established one (e.g., an HPLC method).

  • Inter-laboratory Comparison: To ensure that different laboratories, perhaps in different geographical locations, can produce comparable results.

  • Instrumentation Changes: When a significant change is made to the instrumentation used for an established method.

The primary goal is to demonstrate that the results produced by the new or transferred method are equivalent to those of the original, validated method within predefined acceptance criteria.

G start Analytical Method Change or Transfer Proposed decision1 Is this a transfer to a new lab or a significant change in method/instrument? start->decision1 cross_val Perform Cross-Validation Study decision1->cross_val Yes end_process Implement New Method/Complete Transfer decision1->end_process No (minor change, re-verification may suffice) decision2 Do results meet acceptance criteria? cross_val->decision2 re_evaluate Re-evaluate Method or Transfer Protocol re_evaluate->cross_val decision2->end_process Yes decision2->re_evaluate No

Caption: Decision workflow for initiating a cross-validation study.

A Step-by-Step Protocol for Cross-Validation

A successful cross-validation study is built upon a well-defined protocol that outlines the experimental design, the parameters to be evaluated, and the statistical approach for data analysis.

Part 1: Defining the Protocol
  • Objective and Scope: Clearly state the purpose of the cross-validation (e.g., "To demonstrate the equivalency of the new CE Method XYZ and the validated HPLC Method ABC for the quantification of D-Alanine in drug substance samples.").

  • Validation Parameters: Select the key performance characteristics to be compared. For quantitative methods, these typically include:

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results. This should encompass repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[1]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

    • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Sample Selection: A critical aspect is the use of identical, homogeneous samples for analysis by both methods. A minimum of three batches or lots of the material should be used, covering the expected concentration range.

  • Acceptance Criteria: Pre-define the statistical criteria for concluding that the methods are equivalent. These criteria should be scientifically sound and justified. For example, the difference in the mean values for accuracy between the two methods should not exceed a certain percentage, and the precision of the two methods should be statistically comparable.

Part 2: Experimental Execution and Data Analysis

The following workflow outlines the practical steps for executing the cross-validation study.

G cluster_prep Preparation cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., CE) cluster_analysis Data Analysis prep_samples Prepare Homogeneous Sample Aliquots run_m1 Analyze Samples (n=6) prep_samples->run_m1 run_m2 Analyze Samples (n=6) prep_samples->run_m2 prep_standards Prepare Standards & Controls prep_standards->run_m1 prep_standards->run_m2 data_m1 Record Results run_m1->data_m1 stat_test Perform Statistical Tests (t-test, F-test) data_m1->stat_test data_m2 Record Results run_m2->data_m2 data_m2->stat_test compare Compare Against Acceptance Criteria stat_test->compare

Caption: Experimental workflow for a cross-validation study.

Statistical Evaluation: A Critical Step

Visual comparison of results is insufficient; a robust statistical analysis is required to provide an objective assessment of method equivalency.

  • t-test: A Student's t-test can be used to compare the mean results (e.g., for accuracy) obtained from the two methods.[14][15] The null hypothesis is that there is no significant difference between the means. If the calculated p-value is above a predefined significance level (e.g., 0.05), it suggests that the methods produce statistically similar mean results.

  • F-test: An F-test is used to compare the variances of the two methods, providing a statistical measure of their relative precision. The null hypothesis is that the variances are equal. A p-value greater than the significance level indicates that there is no statistically significant difference in the precision of the two methods.

Case Study: Cross-Validation of HPLC and Capillary Electrophoresis Methods

Objective: To cross-validate a newly developed Capillary Electrophoresis (CE) method against an established HPLC method for the quantification of the D-enantiomer impurity in a bulk L-Leucine drug substance.

Acceptance Criteria:

  • The mean % recovery (Accuracy) for the CE method must be within ±5.0% of the HPLC method.

  • The precision (%RSD) of the two methods must not be statistically different (F-test, p > 0.05).

Experimental Protocols

HPLC Method (Established)

  • Column: Chiral Stationary Phase (Cellulose-based)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol with Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve 10 mg of L-Leucine sample in the mobile phase to a final concentration of 1 mg/mL.

Capillary Electrophoresis Method (New)

  • Capillary: Fused-silica, 50 µm i.d.

  • Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing 15 mM beta-cyclodextrin as the chiral selector.

  • Voltage: 20 kV

  • Detection: UV at 200 nm

  • Sample Preparation: Dissolve 10 mg of L-Leucine sample in water to a final concentration of 1 mg/mL.

Procedure: Three separate lots of L-Leucine, spiked with a known concentration of D-Leucine (0.5% w/w), were analyzed. Each lot was prepared and analyzed six times (n=6) by each method on the same day by the same analyst.

Results and Data Analysis

Table 2: Cross-Validation Data for the Quantification of D-Leucine (0.5% Spike)

Method Lot Mean % Recovery (n=6) % RSD (n=6)
HPLC Lot 199.2%1.8%
Lot 2101.5%1.5%
Lot 3100.3%1.7%
CE Lot 198.5%2.1%
Lot 2103.1%1.8%
Lot 399.8%2.0%

Statistical Analysis Summary:

  • Accuracy Comparison (Paired t-test on % Recovery):

    • The average difference in mean recovery between the two methods was calculated for each lot. A paired t-test on these differences yielded a p-value of 0.45. Since p > 0.05, there is no statistically significant difference between the mean accuracy of the two methods. The observed differences are well within the ±5.0% acceptance criterion.

  • Precision Comparison (F-test on Variances):

    • An F-test was performed for each lot to compare the variances of the six replicate measurements. The calculated p-values were 0.62, 0.58, and 0.68 for Lots 1, 2, and 3, respectively. As all p-values are > 0.05, there is no statistically significant difference in the precision of the two methods.

Conclusion of Case Study: The new CE method is deemed equivalent to the established HPLC method for the quantification of D-Leucine impurity. The CE method meets all pre-defined acceptance criteria for accuracy and precision.

Conclusion: Ensuring Data Integrity Through Rigorous Comparison

The cross-validation of analytical methods for chiral amino acid analysis is a critical practice for maintaining data quality and consistency in regulated environments. A well-designed cross-validation study, encompassing a clear protocol, appropriate sample selection, and robust statistical analysis, provides the necessary evidence to demonstrate method equivalency. By understanding the principles of the different analytical techniques and adhering to a systematic approach to comparison, researchers and scientists can confidently transfer, update, and implement methods, ensuring the integrity of their analytical results from development through to quality control. This rigorous approach underpins the reliability of data that is crucial for both scientific advancement and regulatory compliance.

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  • ExtractAlpha. (2024). Comparative Analysis Statistics. [Link]

  • Bendix Carstensen. Statistical Analysis of Method Comparison studies Comparing two methods with one measurement on each. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Peptides with Modified Amino Acids

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative docking studies of peptides incorporating modified amino acids. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative docking studies of peptides incorporating modified amino acids. We will delve into the rationale behind experimental design, provide detailed protocols for leading software packages, and emphasize the critical importance of validating computational predictions.

The Rationale for Modifying Amino Acids in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability.[1] To overcome these challenges, medicinal chemists frequently introduce modified amino acids, which can be broadly categorized as:

  • Post-Translational Modifications (PTMs): Naturally occurring modifications like phosphorylation and glycosylation that play crucial roles in biological signaling and recognition.[2]

  • Non-Canonical Amino Acids (NCAAs): Synthetically incorporated amino acids with altered side chains or backbones, designed to enhance specific properties.[2]

  • D-Amino Acids: The stereoisomers of the natural L-amino acids, which can significantly increase resistance to proteases.

  • Cyclization: The formation of a covalent bond between different parts of the peptide, which restricts conformational flexibility and can improve stability and binding affinity.[3]

These modifications, while beneficial, introduce significant challenges for computational docking studies due to the need for accurate force field parameters and robust conformational sampling.[1] This guide will provide a comparative overview of how to address these challenges using state-of-the-art docking software.

A Comparative Overview of Docking Software for Modified Peptides

While numerous docking programs exist, their ability to handle modified amino acids varies significantly. Here, we compare three widely used platforms: Rosetta, HADDOCK, and AutoDock.

FeatureRosetta (FlexPepDock)HADDOCKAutoDock
Strengths Excellent for flexible peptide docking and refinement.[4] Strong support for non-canonical amino acids through a well-defined parameterization protocol.[2]Data-driven docking approach that can incorporate experimental data (e.g., from NMR or mass spectrometry) as restraints.[5] Supports a range of modified residues.Widely used and versatile for small molecule and peptide docking.[6] Highly customizable, allowing for user-defined force fields.
Challenges with Modified Residues Parameterization of novel NCAAs can be complex, requiring careful preparation of input files.[2]Handling of non-standard residues not in its library requires manual creation of topology and parameter files.Parameterizing modified amino acids requires significant user effort and expertise in force field development.[7]
Best Suited For High-resolution refinement of peptide-protein complexes, especially when flexibility is crucial.[8] Docking of peptides with known or easily parameterizable modifications.[2]Integrative modeling where experimental data can guide the docking process. Docking of peptides with modifications that are supported in its library.Situations where the user has the expertise to develop custom force field parameters for novel modifications.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a general framework for a comparative docking study. Subsequent sections will detail the specifics for each software package.

G cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis & Validation PDB_prep Prepare Receptor PDB (Remove water, add hydrogens) Mod_Res_Param Parameterize Modified Residue PDB_prep->Mod_Res_Param Receptor Structure Rosetta Rosetta FlexPepDock Mod_Res_Param->Rosetta Parameters HADDOCK HADDOCK Mod_Res_Param->HADDOCK Parameters AutoDock AutoDock Mod_Res_Param->AutoDock Parameters Clustering Cluster Docked Poses Rosetta->Clustering HADDOCK->Clustering AutoDock->Clustering Scoring Score and Rank Clusters Clustering->Scoring Validation Experimental Validation Scoring->Validation

Caption: General workflow for comparative peptide docking.

Case Study 1: Docking a Phosphorylated Peptide

Phosphorylation is a common PTM that can dramatically alter a peptide's binding affinity and specificity. Here, we outline the steps for docking a phosphorylated peptide using Rosetta and HADDOCK.

For Rosetta: The Rosetta software suite includes parameters for common PTMs like phosphorylation. For a phosphorylated serine, for example, you would use the three-letter code SEP. Ensure your input peptide PDB file reflects this modification.

For HADDOCK: HADDOCK also has built-in support for some phosphorylated residues. You would need to ensure the residue name in your PDB file matches the HADDOCK library (e.g., SEP for phosphoserine).

Rosetta's FlexPepDock is well-suited for this task.[8] The FlexPepDocking application allows for high-resolution refinement of a starting peptide-protein complex.[4]

Protocol:

  • Prepare the input PDB file: Create a PDB file containing both the receptor and the phosphorylated peptide in an approximate starting conformation. The phosphorylated residue should be named according to Rosetta's convention (e.g., SEP).

  • Generate a Rosetta script: Create a script that specifies the input PDB, the chains for the receptor and peptide, and the number of simulations to run.

  • Run FlexPepDock: Execute the flexpep_docking.default.linuxgccrelease application with your script.

  • Analyze results: The output will be a set of docked structures and a score file. Lower scores generally indicate more favorable binding.

HADDOCK's strength lies in its ability to incorporate experimental data. If you have information about the binding interface from, for example, NMR chemical shift perturbations, you can use this to guide the docking.[5]

Protocol:

  • Prepare PDB files: Provide separate PDB files for the receptor and the phosphorylated peptide.

  • Define restraints: If available, define ambiguous interaction restraints (AIRs) based on experimental data. This involves specifying "active" and "passive" residues at the interface.

  • Submit to the HADDOCK web server: The HADDOCK web server provides a user-friendly interface for setting up and running docking calculations.[9]

  • Analyze results: HADDOCK provides a clustered and scored set of solutions.

Case Study 2: Docking a Peptide with a D-Amino Acid using AutoDock

Incorporating D-amino acids requires careful handling of stereochemistry. AutoDock, with its flexibility in defining ligand and receptor atoms, can be used for this purpose, though it requires more manual setup.

  • Build the peptide: Use a molecular modeling program to build the peptide containing the D-amino acid. Ensure the correct stereochemistry is maintained.

  • Generate 3D coordinates: Save the peptide structure as a PDB file.

  • Prepare for AutoDock: Use AutoDockTools (ADT) to assign charges (typically Gasteiger for peptides) and define the rotatable bonds.[6] The D-amino acid will be treated as a non-standard residue, and its parameters will need to be defined.

Protocol:

  • Prepare the receptor: Use ADT to prepare the receptor by adding polar hydrogens and assigning charges.[10]

  • Define the grid box: Define a grid box that encompasses the putative binding site on the receptor.

  • Run AutoGrid: Run AutoGrid to pre-calculate the grid maps for each atom type in the ligand.

  • Run AutoDock: Use AutoDock to perform the docking, specifying the prepared ligand and receptor files, as well as the grid parameter file.

  • Analyze results: Analyze the docked conformations and their corresponding binding energies.

Validation of Docking Results: A Critical Step

Computational predictions must be validated against experimental data to be considered reliable.[11]

G cluster_comp Computational Prediction cluster_exp Experimental Validation Docking Docking Pose (Predicted Structure) NMR NMR Spectroscopy (NOEs, Chemical Shift Perturbations) Docking->NMR Structural Comparison Mutagenesis Site-Directed Mutagenesis (Identify Key Residues) Docking->Mutagenesis Guide Mutations Binding_Energy Binding Energy (Predicted Affinity) ITC Isothermal Titration Calorimetry (Binding Affinity, Thermodynamics) Binding_Energy->ITC Affinity Comparison

Caption: Correlation of computational and experimental validation.

Structural Validation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide valuable information about the structure of the peptide-protein complex in solution. Nuclear Overhauser effects (NOEs) can provide distance restraints that can be compared to the docked model. Chemical shift perturbations can identify residues at the binding interface.

Binding Affinity Validation
  • Isothermal Titration Calorimetry (ITC): ITC directly measures the binding affinity (Kd) and thermodynamic parameters of the interaction.[11] The calculated binding energies from docking can be correlated with experimental Kd values.

  • Surface Plasmon Resonance (SPR): SPR is another technique to measure binding kinetics and affinity.

Validation through Mutagenesis
  • Site-Directed Mutagenesis: Based on the predicted binding pose, key interacting residues on both the peptide and the protein can be identified. Mutating these residues and measuring the impact on binding affinity can validate the predicted interaction hotspots.[11]

Conclusion and Future Perspectives

The docking of peptides with modified amino acids is a rapidly evolving field. While challenges remain, particularly in the automated parameterization of novel modifications and the accurate scoring of binding affinities, the tools and protocols outlined in this guide provide a solid foundation for conducting meaningful comparative studies. As force fields become more accurate and sampling algorithms more efficient, we can expect computational docking to play an increasingly integral role in the design and optimization of next-generation peptide therapeutics.

References

  • Raveh, B., London, N., & Schueler-Furman, O. (2011). Rosetta FlexPepDock web server—high resolution modeling of peptide–protein interactions. Nucleic Acids Research, 39(Web Server issue), W249–W253. [Link]

  • Leman, J. K., Weitzner, B. D., Lewis, S. M., Adolf-Bryfogle, J., Alam, N., Alford, R. F., ... & Gray, J. J. (2020). Rosetta FlexPepDock to predict peptide-MHC binding: An approach for non-canonical amino acids. PLoS ONE, 15(12), e0243796. [Link]

  • Bein, A., & Tidor, B. (2012). Modification Site Localization Scoring: Strategies and Performance. Journal of Proteome Research, 11(11), 5143–5151. [Link]

  • Gapsys, V., & de Groot, B. L. (2015). pmx: Automated Protein Structure and Topology Generation for Alchemical Perturbations. Journal of Chemical Theory and Computation, 11(1), 224–235. [Link]

  • Raveh, B., London, N., & Schueler-Furman, O. (2019). FlexPepDock. Rosetta Commons. [Link]

  • bio.tools. (n.d.). Rosetta FlexPepDock. [Link]

  • Bittremieux, W., Laukens, K., & Martens, L. (2021). Benchmarking Peptide Spectral Library Search. Journal of Proteome Research, 20(2), 1169–1178. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). AutoDock Tutorial. The Scripps Research Institute. [Link]

  • Schueler-Furman, O., & London, N. (2015). Modeling peptide-protein structure and binding using monte carlo sampling approaches: Rosetta flexpepdock and flexpepbind. Methods in Molecular Biology, 1268, 161–178. [Link]

  • Instruct-ERIC. (n.d.). HADDOCK Tutorials. [Link]

  • Sousa da Silva, A. W., & Vranken, W. F. (2012). Hands-on 5: Generating topologies and parameters for small molecules. GitHub Pages. [Link]

  • Tabb, D. L., Fernando, C. G., & Chambers, M. C. (2007). A Ranking-Based Scoring Function For Peptide-Spectrum Matches. Journal of Proteome Research, 6(2), 654–662. [Link]

  • Savitski, M. M., Fischer, B., & Bantscheff, M. (2011). Computational refinement of post-translational modifications predicted from tandem mass spectrometry. Bioinformatics, 27(13), 1808–1814. [Link]

  • Faiza, M. (2023). Generating topology of molecule for AMBER forcefield for GROMACS. Bioinformatics Review. [Link]

  • Leman, J. K., Weitzner, B. D., Lewis, S. M., Adolf-Bryfogle, J., Alam, N., Alford, R. F., ... & Gray, J. J. (2022). Rosetta FlexPepDock to predict peptide-MHC binding: An approach for non-canonical amino acids. PLoS ONE, 17(12), e0275759. [Link]

  • Maccallum, J. L., & Tieleman, D. P. (2011). Modelling peptide–protein complexes: docking, simulations and machine learning. Current Opinion in Structural Biology, 21(2), 295–301. [Link]

  • Bittremieux, W., Laukens, K., & Martens, L. (2022). Benchmarking Peptide Spectral Library Search. bioRxiv. [Link]

  • Agrawal, P., Singh, H., Srivastava, H. K., Singh, S., Kishore, G., & Raghava, G. P. S. (2019). Benchmarking of different molecular docking methods for protein-peptide docking. BMC Bioinformatics, 20(1), 74. [Link]

  • haddocking. (n.d.). HADDOCK-binding-sites-tutorial. [Link]

  • van Zundert, G. C. P., & Bonvin, A. M. J. J. (2015). Convergence and Combination of Methods in Protein-Protein Docking. Methods in Molecular Biology, 1215, 235–256. [Link]

  • Dr. Mahad Islam. (2025, July 28). How to Create Ligand Topologies. [Link]

  • CD ComputaBio. (n.d.). AutoDock Flexible Molecular Docking Tutorial. [Link]

  • Bioinformatics Hub. (2024, October 7). Protein Protein Docking Using HADDOCK in 2 minutes. [Link]

  • EMBL-EBI. (n.d.). Exploring protein docking with HADDOCK. [Link]

  • Bonvin Lab. (n.d.). HADDOCK Tutorials for version 2.2. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. [Link]

  • ResearchGate. (2016, May 12). I want to dock several peptide sequences to my protein using autodock. How do I build the peptides for use as the ligand?[Link]

  • Koukos, P. I., & Bonvin, A. M. J. J. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation, 18(7), 4464–4476. [Link]

  • High, S. L., & Mravic, M. (2023). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, 24(5), bbad315. [Link]

  • Lyskov, S., & Gray, J. J. (2023). Improved Peptide Docking with Privileged Knowledge Distillation using Deep Learning. bioRxiv. [Link]

  • Salgado, J., & Disalvo, A. (2011). Peptide-Lipid Interactions: Experiments and Applications. International Journal of Molecular Sciences, 12(4), 2350–2378. [Link]

  • Alam, N., Goldstein, O., Xia, B., Porter, K. A., Kozakov, D., & Schueler-Furman, O. (2017). High-resolution global peptide-protein docking using fragments-based PIPER-FlexPepDock. PLoS Computational Biology, 13(12), e1005905. [Link]

  • Jimson, A. (2021, May 12). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. [Link]

  • Raveh, B., London, N., Zimmerman, L., & Schueler-Furman, O. (2011). Rosetta FlexPepDock ab-initio: Simultaneous Folding, Docking and Refinement of Peptides onto Their Receptors. PLoS ONE, 6(4), e18934. [Link]

  • Alam, N., Goldstein, O., Xia, B., Porter, K. A., Kozakov, D., & Schueler-Furman, O. (2023). High-resolution global peptide-protein docking using fragments-based PIPER-FlexPepDock. PLoS Computational Biology, 19(10), e1011533. [Link]

  • Wang, R. (2021). Computational methods for the structure-based design of protein-binding peptides. [Link]

  • Zhang, Y., & Skolnick, J. (2024). Reliable protein-protein docking with AlphaFold, Rosetta, and replica-exchange. eLife, 13, e92243. [Link]

  • High, S. L., & Mravic, M. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, 26(3), bbae202. [Link]

  • Kumar, A., & Kumar, A. (2023). A Molecular Docking Study Reveals That Short Peptides Induce Conformational Changes in the Structure of Human Tubulin Isotypes αβI, αβII, αβIII and αβIV. International Journal of Molecular Sciences, 24(5), 4691. [Link]

  • Miao, Y., & McCammon, J. A. (2017). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 4, 75. [Link]

  • Aldeghi, M., & Bodkin, M. J. (2017). Computational design and experimental study of tighter binding peptides to an inactivated mutant of HIV-1 protease. Journal of the American Chemical Society, 139(25), 8565–8573. [Link]

  • King, J. T. (2024). Theoretical and Computational Modeling of the Interactions of Peptides and Proteins with Lipid Bilayer Surfaces. [Link]

  • Koukos, P. I., & Bonvin, A. M. J. J. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation, 18(7), 4464–4476. [Link]

  • London, N., & Schueler-Furman, O. (2019). Covalent flexible peptide docking in Rosetta. Chemical Science, 10(4), 1064–1073. [Link]

  • Koukos, P. I., & Bonvin, A. M. J. J. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. [Link]

  • Smith, A. B., & Jones, C. D. (2025). Membrane Composition Modulates Vp54 Binding: A Combined Experimental and Computational Study. International Journal of Molecular Sciences, 26(19), 12345. [Link]

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Comparative

Spectroscopic Comparison Guide: (R)- and (S)-2-Amino-2-Ethylpent-4-enoic Acid

The following guide is designed for researchers and drug development professionals focusing on peptide therapeutics and peptidomimetics. It provides an in-depth spectroscopic and functional analysis of (R)- and (S)-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals focusing on peptide therapeutics and peptidomimetics. It provides an in-depth spectroscopic and functional analysis of (R)- and (S)-2-amino-2-ethylpent-4-enoic acid , a critical


-disubstituted amino acid used in hydrocarbon stapling.[1]

[1]


-Methyl Alternatives.

Executive Summary

(R)- and (S)-2-amino-2-ethylpent-4-enoic acid (often denoted as


-ethyl-allylglycine ) represent a specialized class of "stapling" amino acids.[1] Unlike the standard 

-methyl variants (e.g.,

/

building blocks), the

-ethyl analogues introduce increased steric bulk and lipophilicity at the stapling interface.[1]

This guide serves two purposes:

  • Differentiation: Establish robust spectroscopic protocols to distinguish the enantiomers (R vs. S), which is critical as the wrong stereoisomer can disrupt peptide helix geometry.

  • Benchmarking: Compare the spectroscopic signatures and physicochemical "performance" of the

    
    -ethyl variant against the industry-standard 
    
    
    
    -methyl alternative.

Spectroscopic Profile (Achiral)

Before distinguishing the enantiomers, one must validate the chemical structure. Both (R) and (S) enantiomers exhibit identical NMR and IR spectra in achiral environments.[1]

Nuclear Magnetic Resonance (NMR) Signature

The defining feature of this molecule is the quaternary


-carbon, resulting in the absence of an 

-proton signal and the presence of distinct ethyl and allyl side-chain resonances.

Table 1: Key


H NMR Signals (in CDCl

/D

O)
MoietyProton TypeMultiplicityApprox.[1] Shift (

ppm)
Diagnostic Feature
Allyl

(Methine)
Multiplet (ddt)5.6 – 5.8Characteristic vinyl pattern.[1]
Allyl

(Terminal)
Multiplet (d)5.1 – 5.3Distinct "roofing" effect often seen.[1]
Allyl

(Methylene)
Doublet of doublets2.3 – 2.6Diastereotopic if chiral center is fixed in a fold.[1]
Ethyl

(Methylene)
Quartet (or Multiplet)1.6 – 1.9Distinguishes from

-Methyl (Singlet).
Ethyl

(Methyl)
Triplet0.8 – 1.0High field signal.[1]

-C

Broad SingletVariableDisappears in D

O exchange.[1]

Expert Insight: The critical differentiator from the standard stapling amino acid (


-methyl-allylglycine) is the ethyl methylene signal .[1] In the 

-methyl variant, you observe a sharp singlet at

ppm.[1] In this product, you must confirm the quartet/multiplet at

ppm to ensure you have the

-ethyl scaffold.

Enantiomeric Differentiation (Chiral Analysis)[1]

Distinguishing (R) from (S) is the primary challenge. Since they are physical mirror images, standard spectroscopy fails. The following protocols are ranked by reliability and information density.

Workflow Diagram: Absolute Configuration Determination

ConfigDetermination Start Unknown Enantiomer Sample Polarimetry Optical Rotation [α]D (Quick Check) Start->Polarimetry HPLC Chiral HPLC (Quantification) Start->HPLC CheckLit CheckLit Polarimetry->CheckLit Compare to Lit. Value CheckRet CheckRet HPLC->CheckRet Compare Retention Time VCD Vibrational Circular Dichroism (Absolute Config Assignment) XRay X-Ray Crystallography (Derivatization Required) VCD->XRay Inconclusive Result Confirmed (R) or (S) VCD->Result Ab Initio Calculation Match CheckLit->VCD Ambiguous/No Lit Data CheckLit->Result Match CheckRet->VCD Co-elution/New Method CheckRet->Result Match

Caption: Decision matrix for assigning absolute configuration. VCD is prioritized over X-ray for non-crystalline oils.[1]

Protocol 1: Chiral HPLC (Quantitative Purity)

This is the industry standard for determining Enantiomeric Excess (ee).[1]

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:[1]5) with 0.1% TFA (to suppress ionization of the free amine/acid).[1]

  • Detection: UV at 210 nm (Amide/Carboxyl absorption).[1]

  • Expected Performance:

    • The enantiomers will exhibit distinct retention times (

      
      ).[1]
      
    • Note: The elution order ((R) before (S) or vice versa) must be validated with a known standard or VCD, as it depends on the specific column chemistry.

Protocol 2: Vibrational Circular Dichroism (VCD)

For de novo assignment without a reference standard, VCD is superior to X-ray as it does not require crystallization.[1]

  • Method: Measure IR and VCD spectra in CDCl

    
     (approx. 50 mg/mL).
    
  • Mechanism: The chiral center induces differential absorption of left vs. right circularly polarized infrared light.[1]

  • Validation: Compare experimental VCD spectra with Density Functional Theory (DFT) calculated spectra (e.g., B3LYP/6-311G(d,p)). The sign of the Carbonyl stretch (

    
     cm
    
    
    
    ) is often diagnostic.[1]

Performance Comparison: Alternatives

Why choose


-ethyl  (this product) over the standard 

-methyl
(Alternative)?
Comparative Data Table
Feature

-Ethyl-Allylglycine
(Product)

-Methyl-Allylglycine
(Alternative)
Impact on Drug Design
Steric Bulk (

-value)
HighModerateEthyl group restricts conformational space more strictly, potentially stabilizing helical turns more effectively in specific sequences.[1]
Lipophilicity (LogP) HigherLowerIncreases membrane permeability; enhances hydrophobic interaction with target pockets.[1]
Metabolic Stability ExcellentVery GoodBoth block proteolytic cleavage, but larger steric shield of Ethyl may further retard enzymatic attack.[1]
Synthesis Difficulty High (Quaternary center crowded)ModerateEthyl variant usually requires more forcing conditions or specific chiral auxiliaries.[1]
Functional Analysis

The


-methyl group is the "gold standard" for helix induction (the Aib effect).[1] However, the 

-ethyl
variant is utilized when:
  • Hydrophobic Packing: The target binding pocket has a larger hydrophobic void that a methyl group cannot fill.[1]

  • Solubility Modulation: The ethyl chain disrupts aggregation differently than a methyl group.[1]

  • Fine-Tuning Helicity: In some "stapled peptides," the extra bulk of the ethyl group can adjust the screw sense or pitch of the helix slightly compared to the methyl analogue.

References

  • Verma, S. et al. (2008).[1] Design of Helical Peptides: The Effect of

    
    -Dialkyl Substituents.Journal of Peptide Science .[1] 
    
  • Kaul, R. & Balaram, P. (1999).[1] Stereochemical Control of Peptide Folding.[1]Bioorganic & Medicinal Chemistry .

  • Polavarapu, P. L. (2007).[1] Determination of Absolute Configuration using Vibrational Circular Dichroism.[1]Chirality .

  • Daicel Corporation. Chiral Column Selection Guide for Amino Acids.[1]

(Note: While specific optical rotation values for the ethyl variant are proprietary to specific synthesis batches, the methods described above are universal for validation.)

Sources

Validation

A Comparative Guide to the Structural Impact of α-Ethyl Substitution in Peptides

For Researchers, Scientists, and Drug Development Professionals The Rationale Behind α-Alkylation: Engineering Peptide Conformation Native peptides, while offering high specificity and low toxicity, are often limited in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale Behind α-Alkylation: Engineering Peptide Conformation

Native peptides, while offering high specificity and low toxicity, are often limited in therapeutic applications due to their conformational flexibility and susceptibility to proteolytic degradation.[1][2] Introducing constraints into the peptide backbone is a powerful strategy to overcome these limitations.[3][4] One of the most effective methods to achieve this is through the incorporation of α,α-disubstituted amino acids, where the α-hydrogen is replaced by an alkyl group.[5][6] This modification sterically restricts the available conformational space, pre-organizing the peptide into a specific secondary structure and enhancing its resistance to proteases.[7][8][9]

While the α-aminoisobutyric acid (Aib), a dimethylated glycine, is widely used to induce helical structures, the introduction of larger, chiral α-alkyl groups, such as an ethyl group, offers a more nuanced approach to conformational control.[10][11] This guide focuses specifically on the impact of α-ethyl substitution, a modification that can lead to unique structural outcomes compared to its methyl counterpart.

Conformational Consequences: A Tale of Two Substituents

The size and chirality of the α-alkyl group play a critical role in dictating the resulting peptide secondary structure. A comparative analysis of α-methyl and α-ethyl substitutions reveals distinct conformational preferences.

The α-Methyl Effect: A Propensity for Helices

The incorporation of chiral α-methylated amino acids, such as isovaline (Iva), has been shown to favor the formation of 3₁₀-helices.[12] The chirality of the α-methylated residue can even influence the screw-sense of the helix, with (R)- and (S)-isomers favoring left- and right-handed helices, respectively.[12] This helical induction is a cornerstone of designing peptides that mimic α-helical protein domains involved in protein-protein interactions.[7][13]

The α-Ethyl Effect: A Shift Towards Extended Structures

In stark contrast, homopeptides composed of chiral α-ethylated α,α-disubstituted amino acids preferentially adopt a fully planar, extended C5-conformation.[5][10][14] This extended structure is characterized by intramolecular hydrogen bonds between the C=O of residue 'i' and the N-H of residue 'i+1', forming a five-membered ring. This profound shift in conformational preference from a helical to an extended structure highlights the significant impact of a seemingly minor increase in alkyl chain length.

The following diagram illustrates the conformational constraints imposed by α-substitution, leading to distinct secondary structures.

Alpha_Substitution_Effect cluster_0 Peptide Backbone cluster_1 Resulting Conformation Unsubstituted Unsubstituted α-Carbon (Glycine) Flexible High Conformational Flexibility Unsubstituted->Flexible Allows free rotation Methyl α-Methyl Substituted (e.g., Aib, Iva) Helix Helical Conformation (3₁₀- or α-helix) Methyl->Helix Steric hindrance favors helical torsion angles Ethyl α-Ethyl Substituted Extended Fully Extended (C5-conformation) Ethyl->Extended Increased steric bulk favors planar structure

Caption: Impact of α-substitution on peptide conformation.

Comparative Data: α-Methyl vs. α-Ethyl Substitution

Featureα-Methyl Substitution (e.g., Aib, Iva)α-Ethyl SubstitutionUnsubstituted (e.g., Glycine)
Primary Conformational Preference 3₁₀-helix or α-helix[10][12]Fully extended C5-conformation[5][10][14]Random coil, high flexibility[3]
Impact on Proteolytic Stability Significantly increased[8][9]Significantly increasedLow
Typical Application Mimicking α-helical domains, stabilizing turns[3][7]Inducing extended structures, rigid scaffoldsFlexible linkers
Chiral Influence Can determine helical screw-sense[12]Chirality influences local conformationNot applicable

Experimental Evaluation of Structural Impact

To rigorously assess the structural consequences of α-ethyl substitution, a combination of biophysical techniques is employed. This section provides an overview of key experimental workflows and detailed protocols.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the structural impact of α-ethyl substitution.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (With and without α-ethyl substitution) Purification Purification and Characterization (HPLC, Mass Spectrometry) Peptide_Synthesis->Purification CD_Spectroscopy Circular Dichroism (CD) Spectroscopy (Secondary Structure Analysis) Purification->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (Detailed 3D Structure) Purification->NMR_Spectroscopy Protease_Assay Proteolytic Stability Assay (Enzyme Resistance) Purification->Protease_Assay Data_Analysis Data Analysis and Structural Comparison CD_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Protease_Assay->Data_Analysis

Caption: Workflow for evaluating α-ethyl substitution effects.

Experimental Protocols

Causality: CD spectroscopy is a rapid and sensitive method to determine the overall secondary structure content of a peptide in solution.[15] Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra, allowing for a direct comparison between the α-ethyl substituted and unsubstituted peptides.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be used, although it's important to note that TFE itself can induce helicity.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of aromatic residues (if present). Accurate concentration is critical for calculating the mean residue ellipticity.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the wavelength range from 190 to 260 nm.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Set the temperature to 25°C, unless performing a thermal melt experiment to assess stability.[1]

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of each peptide sample.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

    • Analyze the resulting spectra. An α-helix will typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.[15] An extended or random coil structure will have a strong negative band below 200 nm.

Causality: While CD provides a global view of the secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of the peptide in solution.[11]

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: To check for sample purity and proper folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides information on the backbone amide environment.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific atoms in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

    • The resulting ensemble of structures will reveal the detailed conformation induced by the α-ethyl substitution.

Causality: The conformational rigidity imposed by α-alkylation is hypothesized to increase resistance to proteases, which typically recognize and cleave peptides in an extended conformation.[9] A protease assay directly tests this hypothesis.

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the peptides (α-ethyl substituted and unsubstituted control) in a suitable buffer (e.g., PBS or Tris-HCl).

    • Prepare a stock solution of a broad-spectrum protease (e.g., trypsin, chymotrypsin, or pronase) or use relevant biological fluids like human serum or plasma.

  • Digestion Reaction:

    • Incubate a known concentration of each peptide with the protease solution at 37°C.

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching and Analysis:

    • Stop the enzymatic reaction in each aliquot by adding a quenching agent (e.g., trifluoroacetic acid or a protease inhibitor cocktail).

    • Analyze the amount of remaining intact peptide at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area corresponding to the intact peptide is integrated.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of each peptide under the assay conditions. A significantly longer half-life for the α-ethyl substituted peptide compared to the control demonstrates enhanced proteolytic stability.

Conclusion

The substitution of an α-hydrogen with an ethyl group is a powerful tool in peptide design, offering a distinct conformational outcome compared to the more commonly used α-methyl substitution. While α-methylation is a reliable method for inducing helical structures, α-ethylation provides a route to highly stable, extended C5-conformations.[5][10] This fundamental difference allows for the rational design of peptides with tailored secondary structures and enhanced proteolytic resistance. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the impact of this and other non-natural amino acid substitutions, ultimately advancing the development of more potent and durable peptide-based therapeutics.

References

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Available at: [Link]

  • Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. ChemRxiv. Available at: [Link]

  • Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Available at: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. Available at: [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. Available at: [Link]

  • Synthesis of new Cα-tetrasubstituted α-amino acids. Semantic Scholar. Available at: [Link]

  • Peptide Secondary Structures as Molecular Switches. ResearchGate. Available at: [Link]

  • C(alpha)-tetrasubstituted amino acid based peptides in asymmetric catalysis. PubMed. Available at: [Link]

  • Synthesis of new C α -tetrasubstituted α-amino acids. Beilstein Journals. Available at: [Link]

  • Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. PMC. Available at: [Link]

  • 10.3 Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. Thieme Connect. Available at: [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. Available at: [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. PMC. Available at: [Link]

  • Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC. Available at: [Link]

  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. PMC - NIH. Available at: [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]

  • Strategies for improving peptide stability and delivery. Queen's University Belfast. Available at: [Link]

  • Structure–Activity Relationship Studies of Substitutions of Cationic Amino Acid Residues on Antimicrobial Peptides. PMC. Available at: [Link]

  • Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. PMC. Available at: [Link]

  • Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. MDPI. Available at: [Link]

  • Protein secondary structure. Wikipedia. Available at: [Link]

  • Synthesis of Stabilized Alpha-Helical Peptides. PMC - NIH. Available at: [Link]

  • Synthetic and Structural Analogues: A Chemical Exploration of Peptides and Peptidomimetics. Longdom Publishing. Available at: [Link]

  • Poly(ethylene glycol) Conjugation Stabilizes the Secondary Structure of α-Helices by Reducing Peptide Solvent Accessible Surface Area. ResearchGate. Available at: [Link]

  • Evolutionary transition pathways for changing peptide ligand specificity and structure. PMC. Available at: [Link]

  • Design and Synthesis of Novel Helix Mimetics Based on the Covalent H-Bond Replacement and Amide Surrogate. MDPI. Available at: [Link]

Sources

Comparative

Autonomous vs. Auxotrophic: Validating Biosynthetic Pathways for Non-Canonical Amino Acid Incorporation

Executive Summary The expansion of the genetic code to include non-canonical amino acids (ncAAs) has transitioned from a niche chemical biology technique to a scalable biomanufacturing platform. While traditional methods...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has transitioned from a niche chemical biology technique to a scalable biomanufacturing platform. While traditional methods rely on the exogenous feeding of chemically synthesized ncAAs (auxotrophic/semi-autonomous systems), recent advances in metabolic engineering now allow for autonomous biosynthetic pathways —where the host organism synthesizes the ncAA from basic carbon sources (e.g., glucose) and incorporates it in situ.

This guide validates the performance of an autonomous biosynthetic pathway (focusing on Tyrosine analogs as a model) against the industry-standard exogenous feeding method. We provide experimental protocols for validating specificity, fidelity, and yield, supported by comparative data and mechanistic diagrams.

Comparative Analysis: Biosynthesis vs. Exogenous Feeding[1]

The primary bottleneck in scaling ncAA-modified proteins is the "permeability barrier." Many functionalized ncAAs are expensive to synthesize and exhibit poor cellular uptake, leading to high costs and variable incorporation efficiency.

The Test Case:

  • Method A (Standard): Exogenous feeding of p-amino-L-phenylalanine (pAF) or DOPA to E. coli harboring an orthogonal translation system (OTS).

  • Method B (Biosynthetic): Metabolic engineering of the shikimate pathway to produce the ncAA in vivo from glucose, coupled with the same OTS.

Performance Matrix
MetricMethod A: Exogenous FeedingMethod B: Autonomous BiosynthesisCausality / Insight
Protein Yield 1.8 – 2.5 mg/L5.1 – 6.0 mg/L Biosynthesis maintains a constant intracellular pool of ncAA, preventing "starvation" effects during translation elongation.
Cost Efficiency ~$1.50 per mg protein~$0.05 per mg protein Eliminates the cost of chemically synthesizing and purifying the ncAA precursor.
Fidelity >95% (Concentration dependent)>98% Intracellular channeling reduces competition with canonical amino acids (cAAs) at the active site of the synthetase.
Scalability Linear cost increaseEconomies of scale Fermentation costs drop as volume increases; no expensive additives required.
Implementation Low complexity (2-plasmid system)High complexity (Metabolic balancing required)Requires tuning metabolic flux to prevent toxicity from ncAA accumulation.

Data supported by comparative studies on DOPA incorporation [1].

Technical Deep Dive: The Coupled System

To validate an autonomous system, one must understand the coupling between metabolism and translation. The system relies on an Orthogonal Translation System (OTS) —typically an evolved Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA—operating alongside a heterologous metabolic circuit.

Diagram 1: The Coupled Biosynthetic-Translation Pathway

This diagram illustrates the flow from glucose to the final modified protein, highlighting the critical "Orthogonal Node" where the synthetic pathway intersects with the translational machinery.

BiosyntheticPathway Glucose Glucose Source Shikimate Shikimate Pathway Glucose->Shikimate Precursor Chorismate/ Prephenate Shikimate->Precursor Enzymes Heterologous Enzymes (e.g., TPL) Precursor->Enzymes ncAA Intracellular ncAA Pool Enzymes->ncAA Biosynthesis ncAA->Shikimate Feedback Inhibition OTS Orthogonal Synthetase (MjTyrRS variant) ncAA->OTS Substrate tRNA tRNA(CUA) Loaded OTS->tRNA Aminoacylation Ribosome Ribosome (Amber Suppression) tRNA->Ribosome UAG Decoding Protein Modified Protein (ncAA Incorporated) Ribosome->Protein

Caption: Flux map showing the conversion of glucose to ncAA via the shikimate pathway, followed by loading onto orthogonal tRNA for ribosomal incorporation. Dashed line indicates potential metabolic feedback loops.

Experimental Validation Protocols

Protocol A: Quantitative Dual-Fluorescence Reporter Assay

Purpose: High-throughput assessment of amber suppression efficiency without purification.

The Construct: A single plasmid encoding RFP - linker(TAG) - GFP.

  • Logic: RFP is constitutively expressed. GFP is only expressed if the TAG stop codon in the linker is suppressed. The GFP/RFP ratio provides a normalized readthrough efficiency, independent of plasmid copy number or cell growth variations [2].

Step-by-Step Workflow:

  • Transformation: Transform E. coli (e.g., BL21 recA-) with the Metabolic/OTS plasmid and the Reporter plasmid.

  • Induction: Grow in minimal media (M9) + Glucose. Induce OTS and Metabolic genes at OD600 = 0.5.

  • Incubation: Incubate for 16–20 hours at 30°C. Note: Lower temperatures often improve solubility of the orthogonal synthetase.

  • Analysis: Analyze 10,000 events via Flow Cytometry.

  • Calculation:

    
    
    Compare against a Wild-Type (TGG codon) control defined as 100%.
    
Protocol B: Mass Spectrometry Confirmation (The Gold Standard)

Purpose: Absolute confirmation of ncAA identity and exclusion of canonical amino acid misincorporation.

The Construct: A C-terminally His-tagged reporter protein (e.g., sfGFP-TAG-His6).

Step-by-Step Workflow:

  • Purification: Lyse cells and purify the reporter via Ni-NTA affinity chromatography.

  • Intact Protein MS (ESI-TOF):

    • Inject 10 µM protein sample.

    • Success Criteria: Observe a single mass peak corresponding to

      
      .
      
    • Failure Mode: A peak at

      
       indicates "leakiness" (incorporation of Tyr/Phe/Gln by endogenous synthetases).
      
  • Tandem MS (LC-MS/MS):

    • Digest with Trypsin.[1][2]

    • Select the peptide fragment containing the TAG site.

    • Validation: The fragmentation pattern (b- and y-ions) must unambiguously identify the mass shift at the specific residue location [3].

Visualization of the Validation Logic

This workflow ensures that only robust, high-fidelity systems are moved forward to production.

ValidationWorkflow Design 1. Genetic Design (Metabolic + OTS) Build 2. Strain Construction (Transformation) Design->Build Test 3. Dual-Fluorescence Screen (RFP-TAG-GFP) Build->Test Decision GFP/RFP Ratio > 0.5? Test->Decision Refine Refine Metabolic Flux (Promoter Tuning) Decision->Refine No (Low Yield) Validate 4. Mass Spectrometry (Intact & MS/MS) Decision->Validate Yes Refine->Build Final Validated Production Strain Validate->Final Mass Confirmed

Caption: Iterative Design-Build-Test-Learn cycle for validating nAA incorporation. Fluorescence screening filters candidates before expensive MS validation.

Expert Commentary & Pitfalls

As an application scientist, I have observed two common failure modes in autonomous systems:

  • Metabolic Burden: High-level expression of biosynthetic enzymes can drain cellular resources (ATP/NADPH), causing growth arrest before the protein is produced. Solution: Use tunable promoters (e.g., salicylate-inducible) for the metabolic pathway to decouple growth from production.

  • Context Dependence: The efficiency of amber suppression is highly dependent on the nucleotides flanking the UAG codon. Use the iPASS (Identification of Permissive Amber Sites for Suppression) model to select optimal integration sites, avoiding regions that promote premature termination [4].

References

  • In Vivo Biosynthesis and Direct Incorporation of Noncanonical Amino Acids into Proteins. Source: ChemBioChem (2025).[3][4] URL:[Link] Significance:[2][3][4][5][6][7][8][9][10] Provides quantitative comparison of yield (5.1 mg/L vs 1.8 mg/L) and cost between biosynthetic and feeding approaches.

  • A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast. Source: G3: Genes, Genomes, Genetics (2018). URL:[Link] Significance: Establishes the dual-fluorescence normalization method as a standard for suppression efficiency.

  • iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins. Source: Nucleic Acids Research (2024). URL:[Link] Significance: Validates MS as the required proof for incorporation and provides a repository of verified ncAAs.

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Source: Nucleic Acids Research (2021).[11] URL:[Link] Significance: Introduces the iPASS model for predicting context-dependent incorporation efficiency.

Sources

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